molecular formula C5H9N3O2 B1601635 Methyl 4-azidobutanoate CAS No. 87517-47-3

Methyl 4-azidobutanoate

Cat. No.: B1601635
CAS No.: 87517-47-3
M. Wt: 143.14 g/mol
InChI Key: DPCLJBYTRUAAHH-UHFFFAOYSA-N
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Description

Methyl 4-azidobutanoate (CAS 185043-85-0) is a synthetic organic compound with the molecular formula C5H8ClN3O2 and a molecular weight of 177.58900 g/mol . It serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The molecule features both an ester functional group and an organoazide group, making it a valuable substrate for Click Chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used for the efficient and selective conjugation of molecules, with applications in bioconjugation, polymer science, and the development of pharmaceutical probes. As an alkyl azide derivative, its exact physical properties such as boiling point and density are areas for further characterization . Researchers value this compound for its potential to introduce azide handles into more complex molecular structures, facilitating the exploration of new chemical space and biological pathways. This product is specifically intended for research purposes in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for personal use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-azidobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-10-5(9)3-2-4-7-8-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCLJBYTRUAAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50527176
Record name Methyl 4-azidobutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87517-47-3
Record name Methyl 4-azidobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Methyl 4-Azidobutanoate

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable bifunctional molecule widely employed in bioconjugation and click chemistry applications. Moving beyond a mere recitation of steps, this document delves into the underlying chemical principles, safety considerations, and characterization techniques essential for the successful and safe execution of this synthesis in a research or drug development setting.

Introduction and Significance

This compound serves as a critical building block in chemical biology and medicinal chemistry. Its structure incorporates a terminal azide group, which is a key participant in the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The ester functionality provides a handle for further chemical transformations or can be hydrolyzed to the corresponding carboxylic acid for conjugation to amine-containing biomolecules. This dual functionality makes it an ideal linker for attaching probes, tags, or other molecules to biological targets.

The Underlying Chemistry: A Nucleophilic Substitution Approach

The synthesis of this compound is fundamentally a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) process. In this reaction, the azide ion (N3-), a potent nucleophile, displaces a leaving group (typically a halide) from an electrophilic carbon center. The starting material of choice is typically a methyl 4-halobutanoate, such as methyl 4-bromobutanoate or methyl 4-chlorobutanoate.

The reaction proceeds as follows:

SN2_Mechanism reactants N₃⁻ + CH₃O₂(CH₂)₃Br transition_state [N₃⋯C(H₂)₂⋯Br]⁻ reactants->transition_state Sɴ2 Attack products CH₃O₂(CH₂)₃N₃ + Br⁻ transition_state->products Leaving Group Departure

Figure 1. Sɴ2 mechanism for the synthesis of this compound.

The choice of solvent is critical for the success of this reaction. A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is preferred as it can solvate the cation (e.g., Na+ from sodium azide) while leaving the azide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction rate.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound from methyl 4-bromobutanoate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesNotes
Methyl 4-bromobutanoate181.0310.0 g0.055Starting material
Sodium Azide (NaN3)65.014.3 g0.0661.2 equivalents, highly toxic
Dimethylformamide (DMF)73.0950 mL-Anhydrous grade recommended
Diethyl ether (Et2O)74.12As needed-For extraction
Deionized water (H2O)18.02As needed-For washing
Brine (saturated NaCl solution)-As needed-For washing
Anhydrous Magnesium Sulfate (MgSO4)120.37As needed-Drying agent
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (4.3 g, 0.066 mol).

  • Solvent Addition: Add anhydrous dimethylformamide (50 mL) to the flask. Stir the suspension to dissolve the sodium azide as much as possible.

  • Addition of Starting Material: Slowly add methyl 4-bromobutanoate (10.0 g, 0.055 mol) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C using a heating mantle and an oil bath. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 200 mL of deionized water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

Synthesis_Workflow start Start: Assemble Glassware reagents Add Sodium Azide and DMF to Flask start->reagents addition Add Methyl 4-bromobutanoate reagents->addition reaction Heat Reaction Mixture (60-70 °C) Monitor by TLC addition->reaction workup Aqueous Work-up: 1. Quench with Water 2. Extract with Diethyl Ether 3. Wash with Water and Brine reaction->workup drying Dry Organic Layer with MgSO₄ workup->drying purification Concentrate and Purify by Vacuum Distillation drying->purification product Obtain Pure this compound purification->product

Figure 2. Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • 1H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks corresponding to the different protons in the molecule. Expected chemical shifts (in CDCl3) are approximately:

    • 3.68 ppm (singlet, 3H, -OCH3)

    • 3.35 ppm (triplet, 2H, -CH2N3)

    • 2.45 ppm (triplet, 2H, -CH2COOCH3)

    • 1.95 ppm (quintet, 2H, -CH2CH2CH2-)

  • 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct peaks for each carbon atom.

  • FTIR (Fourier-Transform Infrared Spectroscopy): A strong, sharp absorption band around 2100 cm-1 is characteristic of the azide (N3) stretching vibration. A strong peak around 1740 cm-1 corresponds to the carbonyl (C=O) stretch of the ester.

Safety and Handling

Extreme caution must be exercised when working with azides.

  • Sodium Azide: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids to form highly toxic and explosive hydrazoic acid (HN3). Always handle sodium azide in a fume hood and wear appropriate PPE.

  • Organic Azides: While this compound is relatively stable, organic azides are potentially explosive, especially when heated or subjected to shock. Avoid heating the neat compound to high temperatures.

  • Waste Disposal: Azide-containing waste should be quenched and disposed of according to institutional safety guidelines. Never mix azide waste with acidic waste.

References

  • "Synthesis of Aliphatic Azides" - Organic Syntheses, Coll. Vol. 10, p.47 (2004); Vol. 76, p.107 (1999). [Link]

  • "A Convenient and Efficient Synthesis of Alkyl Azides from Alcohols and Bromides" - Tetrahedron Letters, Vol. 45, Issue 28, pp. 5461-5464 (2004). [Link]

  • "Click Chemistry: A High-Yield, Functional Group-Tolerant, and Bioorthogonal Ligation Method" - Angewandte Chemie International Edition, Vol. 40, Issue 11, pp. 2004-2021 (2001). [Link]

Introduction: The Strategic Value of a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 4-Azidobutanoate: Synthesis, Properties, and Applications

This compound is a bifunctional organic molecule that has emerged as a valuable tool in chemical biology, drug discovery, and materials science. Its structure incorporates two key functional groups: a terminal azide and a methyl ester. This dual functionality allows it to act as a versatile hetero-bifunctional linker. The azide group is a premier participant in bioorthogonal "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the efficient and specific conjugation to alkyne-modified molecules.[1] Concurrently, the methyl ester provides a handle for classical ester chemistry, such as hydrolysis to a carboxylic acid for further functionalization. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, its key reactive pathways, and critical safety information for its handling in a research environment.

Section 1: Physicochemical and Spectroscopic Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and known data from analogous compounds.

Core Physicochemical Data

The core properties of this compound are summarized in the table below. The molecular weight is calculated from its chemical formula.

PropertyValueSource
Chemical Formula C₅H₉N₃O₂(Calculated)
Molecular Weight 143.14 g/mol (Calculated)
Appearance Colorless to pale yellow oil (Predicted)[2]
Boiling Point Data not available
Density Data not available
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, CH₂Cl₂)[3]
SMILES COC(=O)CCCN=[N+]=[N-]
InChIKey DPCLJBYTRUAAHH-UHFFFAOYSA-N
Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized molecule. The following data are predicted based on the analysis of its functional groups.

1.2.1 Infrared (IR) Spectroscopy The IR spectrum provides clear evidence of the key functional groups. The most prominent and diagnostic absorption is the sharp, intense peak from the azide group.[4]

  • ~2100 cm⁻¹ (Strong, Sharp): Asymmetric stretching vibration of the azide moiety (N=N⁺=N⁻). This peak is a definitive indicator of a successful synthesis.[4]

  • ~1740 cm⁻¹ (Strong): C=O stretching vibration of the saturated methyl ester.[5]

  • 2850-2960 cm⁻¹ (Medium): C-H stretching vibrations of the aliphatic methylene and methyl groups.

  • ~1200 cm⁻¹ (Strong): C-O stretching vibration of the ester group.[5]

1.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for structural elucidation of the final product.

  • ¹H NMR Spectrum (Predicted): The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.67Singlet (s)3H-OCH₃ (Methyl ester)
~3.35Triplet (t)2H-CH₂ -N₃ (Methylene adjacent to azide)
~2.45Triplet (t)2H-CH₂ -C(=O)O- (Methylene adjacent to carbonyl)
~1.95Quintet (p)2H-CH₂-CH₂ -CH₂- (Central methylene)
  • ¹³C NMR Spectrum (Predicted): The carbon NMR spectrum will show five signals, one for each unique carbon atom.

Chemical Shift (δ, ppm)Assignment
~173.5C =O (Ester carbonyl)
~51.5-OC H₃ (Methyl ester)
~50.8-C H₂-N₃ (Carbon adjacent to azide)
~30.5-C H₂-C(=O)O- (Carbon adjacent to carbonyl)
~24.0-CH₂-C H₂-CH₂- (Central carbon)

1.2.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 143 corresponding to [C₅H₉N₃O₂]⁺.

  • Key Fragmentation Pathways:

    • Loss of Dinitrogen (N₂): A significant fragment at m/z = 115, resulting from the facile loss of a stable N₂ molecule from the azide group. This is a characteristic fragmentation for organic azides.[6]

    • Loss of Azide Radical (•N₃): A fragment at m/z = 100.

    • Loss of Methoxy Group (•OCH₃): A fragment at m/z = 112.

Section 2: Synthesis and Purification

The most direct and reliable method for preparing this compound is via a bimolecular nucleophilic substitution (Sₙ2) reaction, using the readily available methyl 4-halobutanoate (e.g., bromo- or chloro- derivative) as the starting material and sodium azide as the nucleophile.[3] The use of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is critical, as it effectively solvates the sodium cation, leaving a "naked" and highly nucleophilic azide anion, which accelerates the reaction rate.[3]

Experimental Protocol: Synthesis from Methyl 4-bromobutanoate

CRITICAL SAFETY WARNING: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. Contact with acid liberates highly toxic and explosive hydrazoic acid gas. This entire procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty nitrile gloves.[3]

Reagents and Materials:

  • Methyl 4-bromobutanoate (1.0 eq)

  • Sodium azide (NaN₃) (1.2 - 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (or Ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and heating mantle/oil bath

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium azide (1.2 eq) in anhydrous DMF.

  • Addition of Precursor: To the stirred suspension, add methyl 4-bromobutanoate (1.0 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water. c. Extract the aqueous phase three times with diethyl ether. d. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. This step is crucial to remove any unreacted starting materials and DMF.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the crude product to high temperatures due to the potential thermal instability of azides.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a colorless oil.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Reagents cluster_process Process reagent1 Methyl 4-bromobutanoate step2 2. Add Bromo-precursor reagent1->step2 reagent2 Sodium Azide (NaN₃) step1 1. Dissolve NaN₃ in DMF reagent2->step1 reagent3 Anhydrous DMF reagent3->step1 step1->step2 step3 3. Heat (60-70°C, 12-24h) step2->step3 step4 4. Aqueous Work-up & Extraction step3->step4 step5 5. Dry & Concentrate step4->step5 step6 6. Column Chromatography step5->step6 product Pure this compound step6->product

Caption: Sₙ2 synthesis of this compound.

Section 3: Chemical Reactivity and Applications

The synthetic utility of this compound is dominated by the reactivity of its azide terminus, primarily in bioorthogonal ligation reactions.

The Azide Group: Gateway to "Click Chemistry"

The azide functional group is relatively inert to many common reaction conditions found in biological systems, making it an ideal "bioorthogonal" handle. Its primary reactivity is seen in cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent reaction of this compound. In the presence of a copper(I) catalyst, the azide reacts rapidly and specifically with a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is exceptionally robust, high-yielding, and can be performed in aqueous environments, making it perfect for bioconjugation applications such as labeling proteins, nucleic acids, or surfaces.

CuAAC_Mechanism cluster_reactants Reactants azide This compound (R-N₃) catalyst Cu(I) Catalyst azide->catalyst alkyne Alkyne-modified Substrate (R'-C≡CH) alkyne->catalyst product 1,4-Disubstituted 1,2,3-Triazole catalyst->product Cycloaddition

Caption: The CuAAC "Click Chemistry" Reaction.

The Ester Group: A Handle for Derivatization

While less utilized for bioorthogonal applications, the methyl ester group offers a route for further chemical modification:

  • Hydrolysis: The ester can be hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to yield the corresponding 4-azidobutanoic acid. This carboxylic acid can then be coupled to amines using standard peptide coupling reagents (e.g., EDC, HATU) to form amide bonds.

  • Transesterification: Reaction with other alcohols under acidic or basic catalysis can swap the methyl group for a different alkyl group.

Section 4: Safety and Handling

Authoritative Grounding & Field Experience: Organic azides are energy-rich compounds and must be treated with respect and caution. While short-chain alkyl azides like this one are generally less shock-sensitive than heavy metal azides, the potential for rapid decomposition exists.

  • Toxicity of Precursors: The starting material, sodium azide (NaN₃), is severely toxic.[3] Always handle it in a fume hood and prevent any contact with acids, which generates the highly toxic and explosive gas, hydrazoic acid (HN₃).

  • Thermal Instability: Avoid heating this compound to high temperatures. Distillation should be avoided; purification is best achieved via column chromatography and solvent removal at moderate temperatures (<40°C).

  • Mechanical Shock: Avoid scratching or scraping the pure compound with metal spatulas. Use plastic or Teflon-coated labware where possible.

  • Storage: Store in a tightly sealed container in a cool, dark, and well-ventilated area, away from acids and oxidizing agents. Refrigeration is recommended for long-term storage.

  • Disposal: All waste containing azides must be treated as hazardous. Quench residual azide solutions with an appropriate reducing agent according to your institution's safety protocols before disposal.

References

  • Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. MDPI. Available from: [Link]

  • Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form. ResearchGate. Available from: [Link]

  • N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide. MDPI. Available from: [Link]

  • Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses. Available from: [Link]

  • Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate. Organic Syntheses. Available from: [Link]

  • Infrared spectroscopy for substituted methyl azide-4b. ResearchGate. Available from: [Link]

  • Methyl 4-aminobutanoate | C5H11NO2 | CID 18614. PubChem. Available from: [Link]

  • Methyl 4-oxobutyrate | C5H8O3 | CID 83779. PubChem. Available from: [Link]

  • Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (5). Organic Syntheses. Available from: [Link]

  • Process for the preparation of methyl 4-oxobutyrate and its methanol addition products. Google Patents.
  • octacosanyl glycol, 97338-11-9. The Good Scents Company. Available from: [Link]

  • (PDF) Methyl 4-methylbenzoate. ResearchGate. Available from: [Link]

  • database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. Available from: [Link]

  • Methyl 4-bromobutyrate | C5H9BrO2 | CID 107604. PubChem. Available from: [Link]

  • Synthetic method of methyl 4-chlorobutyrate. Google Patents.
  • Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Azidobutyrate NHS Ester. Glen Research. Available from: [Link]

  • infrared spectrum of methyl methanoate. Doc Brown's Chemistry. Available from: [Link]

  • Reactions of Azides. Master Organic Chemistry. Available from: [Link]

Sources

Introduction: A Versatile Tool for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4-Azidobutanoate: Synthesis, Applications, and Experimental Protocols

This compound is a bifunctional molecule of significant interest in the fields of chemical biology, drug discovery, and materials science. Its structure incorporates a terminal azide group, a key functional handle for "click chemistry," and a methyl ester, which can be further manipulated or serve as a stable protecting group. This unique combination allows for its use as a versatile linker and building block in the construction of complex molecular architectures, including bioconjugates and novel materials. The azide moiety provides a bio-orthogonal reactive partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the efficient and specific covalent labeling of biomolecules in complex biological environments.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on practical experimental protocols for its use in research settings.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound.

PropertyValueSource
CAS Number 87517-47-3
Molecular Formula C₅H₉N₃O₂
Molecular Weight 143.14 g/mol
Appearance Liquid
Purity Typically ≥95%

Safety and Handling:

Organic azides are potentially explosive and should be handled with care, although low molecular weight azides like this compound are generally considered to be of lower risk. It is crucial to adhere to standard laboratory safety protocols.

Hazard StatementPrecautionary Statement
Flammable liquid and vapor.Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[3]
Causes skin irritation.Wash skin thoroughly after handling. Wear protective gloves.[4]
Causes serious eye irritation.Wear eye protection/face protection.[4]
May cause respiratory irritation.Avoid breathing mist, gas, or vapors. Use only outdoors or in a well-ventilated area.[4]

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Store in a tightly closed container in a cool, dry, and well-ventilated area away from ignition sources.[3]

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the 4-position of a butane derivative with an azide salt. A typical precursor is Methyl 4-bromobutanoate.

Experimental Protocol: Synthesis from Methyl 4-Bromobutanoate

This protocol describes the synthesis of this compound from Methyl 4-bromobutanoate and sodium azide.

Materials:

  • Methyl 4-bromobutanoate (CAS: 4897-84-1)[5][6]

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-bromobutanoate (1.0 eq) in anhydrous DMF.

  • Addition of Azide: To the stirred solution, add sodium azide (1.2 eq).

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing diethyl ether and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it effectively solvates the sodium cation, leaving the azide anion more nucleophilic.

  • Excess Azide: A slight excess of sodium azide is used to ensure the complete consumption of the starting material.

  • Aqueous Workup: The aqueous washes are crucial for removing the DMF solvent and any unreacted sodium azide. The bicarbonate wash neutralizes any acidic impurities.

Synthesis_Workflow cluster_reactants Reactants reagent1 Methyl 4-bromobutanoate reaction Nucleophilic Substitution reagent1->reaction 1.0 eq reagent2 Sodium Azide (NaN3) reagent2->reaction 1.2 eq solvent DMF solvent->reaction Solvent product This compound workup Aqueous Workup reaction->workup Reaction Completion purification Purification (Distillation or Chromatography) workup->purification Crude Product purification->product

Synthesis of this compound.

Applications in "Click Chemistry"

The primary application of this compound is in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[1][2] The azide group of this compound is a key participant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[1][7]

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is highly efficient and biocompatible, proceeding readily at room temperature in aqueous environments.[1] The copper(I) catalyst plays a crucial role in activating the terminal alkyne for cycloaddition with the azide.

CuAAC_Mechanism cluster_reactants Reactants azide This compound triazole_intermediate Cycloaddition azide->triazole_intermediate alkyne Terminal Alkyne cu_acetylide Copper Acetylide Intermediate alkyne->cu_acetylide Coordination copper1 Cu(I) copper1->cu_acetylide cu_acetylide->triazole_intermediate triazole_intermediate->copper1 Catalyst Regeneration product 1,4-Disubstituted Triazole triazole_intermediate->product Protonolysis

Mechanism of CuAAC with this compound.
Experimental Protocol: A Typical CuAAC Reaction

This protocol provides a general procedure for the CuAAC reaction between this compound and a terminal alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized substrate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-butanol/water, DMF/water)

  • Reaction vessel (e.g., vial or round-bottom flask)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-functionalized substrate in the chosen solvent.

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate in water.

  • Reaction Setup:

    • In the reaction vessel, combine the alkyne-functionalized substrate and this compound (typically in a 1:1.2 molar ratio).

    • Add the solvent to achieve the desired concentration.

  • Initiation of Reaction:

    • Add the sodium ascorbate solution (typically 5-10 mol%).

    • Add the copper(II) sulfate solution (typically 1-5 mol%). The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species by sodium ascorbate.

  • Reaction:

    • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, but may be left overnight.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • The workup procedure will vary depending on the properties of the product. Common methods include precipitation, extraction, or direct purification by chromatography (e.g., silica gel or reversed-phase HPLC).

Causality Behind Experimental Choices:

  • Catalyst System: The combination of copper(II) sulfate and sodium ascorbate is a convenient way to generate the active Cu(I) catalyst in situ.[8] Sodium ascorbate acts as a reducing agent, converting Cu(II) to Cu(I), and also helps to prevent oxidative side reactions.

  • Solvent: The choice of solvent depends on the solubility of the reactants. Mixtures of water with organic solvents like t-butanol or DMF are commonly used to accommodate both polar and nonpolar substrates.[8]

Conclusion

This compound is a valuable and versatile chemical tool with broad applications in modern chemical research. Its straightforward synthesis and participation in highly efficient "click" reactions make it an attractive building block for researchers in drug development, molecular biology, and materials science. By understanding its properties, synthesis, and safe handling, scientists can effectively leverage this molecule to advance their research goals.

References

  • Vigorous Interprise LLC. Methyl Butanoate - Safety Data Sheet. Available from: [Link].

  • Matrix Fine Chemicals. METHYL 4-BROMOBUTANOATE | CAS 4897-84-1. Available from: [Link].

  • PubChem. Methyl 4-bromobutyrate. Available from: [Link].

  • Prakash, O., et al. A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 2021. Available from: [Link].

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link].

  • Wikipedia. Click chemistry. Available from: [Link].

  • ResearchGate. Click chemistry on multiple azide groups - can anyone help?. Available from: [Link].

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Methyl 4-Azidobutanoate: A Comprehensive Technical Guide for Researchers in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-azidobutanoate (M4AB) is a versatile heterobifunctional linker molecule that has become an indispensable tool for researchers, scientists, and drug development professionals. Its linear four-carbon backbone is functionalized at one terminus with a methyl ester and at the other with a highly reactive azide group. This unique architecture allows for the sequential or orthogonal conjugation of two different molecular entities, making it a cornerstone reagent in the field of bioconjugation, materials science, and medicinal chemistry.

The primary utility of this compound stems from the distinct reactivity of its two functional groups. The azide moiety serves as a chemical handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—the most prominent example of "click chemistry".[1] This reaction enables the rapid, efficient, and highly specific formation of a stable triazole linkage with an alkyne-containing molecule.[2] Concurrently, the methyl ester provides a latent carboxylic acid functionality, which can be unmasked via simple hydrolysis and subsequently used for forming stable amide bonds with amine-containing biomolecules, such as proteins or peptides. This dual functionality is paramount for the construction of complex molecular architectures, including antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized surfaces.

This guide provides an in-depth overview of this compound, detailing its physicochemical properties, a validated synthesis protocol, spectroscopic characterization, a step-by-step workflow for its application in CuAAC, and critical safety information for its handling and storage.

Physicochemical Properties

The utility of this compound is directly related to its specific molecular structure and properties. A clear understanding of these characteristics is essential for its effective use in experimental design.

PropertyValueSource(s)
Molecular Formula C₅H₉N₃O₂[3]
Molecular Weight 143.14 g/mol Calculated
CAS Number Not Assigned[3]
IUPAC Name This compoundN/A
Appearance Colorless to pale yellow liquid (predicted)[4]
Key Functional Groups Azide (-N₃), Methyl Ester (-COOCH₃)N/A

The azide group is characterized by a strong, sharp absorption band in the infrared spectrum, while the entire molecule's structure can be unambiguously confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Synthesis and Purification

This compound is most commonly and efficiently synthesized via a nucleophilic substitution reaction, where an azide salt displaces a more labile leaving group, such as a halide, from a suitable precursor. The most prevalent laboratory-scale synthesis starts from the commercially available Methyl 4-bromobutanoate.

3.1 Synthetic Pathway: Nucleophilic Substitution (Sₙ2)

The underlying mechanism is a classic Sₙ2 reaction. The azide anion (N₃⁻), typically from sodium azide, acts as a potent nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This results in the inversion of stereochemistry (though the starting material is achiral) and the displacement of the bromide ion, yielding the desired product.

Causality of Reagent Choice:

  • Precursor: Methyl 4-bromobutanoate is an ideal starting material due to the excellent leaving group ability of the bromide ion.[5][6]

  • Azide Source: Sodium azide (NaN₃) is an inexpensive, readily available, and highly effective source of the azide nucleophile.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) is chosen because it effectively solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic, thereby accelerating the reaction rate.

Step-by-Step Synthesis Protocol

Warning: This procedure involves azides, which are potentially explosive. All steps must be performed in a well-ventilated chemical fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[7]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 4-bromobutanoate (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per gram of starting material).

  • Azide Addition: Carefully add sodium azide (NaN₃, 1.2-1.5 eq). Note: Use a plastic or ceramic spatula; avoid contact with metals.[8]

  • Reaction Conditions: Stir the mixture at room temperature (or gently heat to 40-50 °C to increase the rate) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous phase three times with an organic solvent such as ethyl acetate or diethyl ether. The organic layers contain the desired product.

  • Washing: Combine the organic extracts and wash them sequentially with water and then with a saturated sodium chloride solution (brine) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the water bath above 40°C.

3.3 Purification

The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. It is imperative to avoid distillation or sublimation for purification, as heating low-molecular-weight organic azides can lead to violent decomposition. [9]

Spectroscopic Characterization: A Self-Validating System

Confirmation of product identity and purity is essential. The following spectroscopic data serve to validate the successful synthesis of this compound.

4.1 Infrared (IR) Spectroscopy The most telling feature in the IR spectrum is the presence of a very strong, sharp absorption band characteristic of the azide (N₃) asymmetric stretch.

  • Expected Absorption: ~2100 cm⁻¹

The disappearance of the C-Br stretch (typically ~650-550 cm⁻¹) from the starting material and the appearance of this strong azide peak provide compelling evidence for the success of the substitution reaction. A strong carbonyl (C=O) stretch for the ester will also be present around 1735 cm⁻¹.[4]

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework.

  • ¹H NMR (predicted, CDCl₃, 400 MHz):

    • δ ~3.68 ppm (singlet, 3H): The three protons of the methyl ester (-OCH₃).

    • δ ~3.35 ppm (triplet, 2H): The two protons on the carbon adjacent to the azide group (-CH₂N₃).

    • δ ~2.45 ppm (triplet, 2H): The two protons on the carbon adjacent to the carbonyl group (-CH₂COOCH₃).

    • δ ~1.95 ppm (quintet, 2H): The two protons of the central methylene group (-CH₂CH₂CH₂-).

  • ¹³C NMR (predicted, CDCl₃, 100 MHz):

    • δ ~173.0 ppm: Carbonyl carbon of the ester.

    • δ ~51.7 ppm: Methyl carbon of the ester.

    • δ ~50.5 ppm: Carbon attached to the azide group.

    • δ ~30.0 ppm: Carbon adjacent to the carbonyl group.

    • δ ~24.0 ppm: Central methylene carbon.

The distinct chemical shifts and coupling patterns in the NMR spectra, combined with the characteristic IR azide stretch, provide unambiguous confirmation of the structure of this compound.[10]

Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The flagship application of this compound is its participation in the CuAAC "click" reaction. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, efficiently linking the butanoate scaffold to any alkyne-functionalized molecule.[11]

5.1 Mechanistic Overview The CuAAC reaction is not a spontaneous cycloaddition; it requires a copper(I) catalyst to proceed efficiently at room temperature.[1] The generally accepted mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner, ultimately yielding the triazole product and regenerating the Cu(I) catalyst. In practice, a Cu(II) salt (e.g., CuSO₄) is often used in conjunction with a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in situ.[12]

Experimental Workflow Diagram

The following diagram outlines the typical laboratory workflow for performing a CuAAC reaction with this compound.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dissolve Alkyne in Solvent E Combine Alkyne, M4AB, & CuSO4 in Reaction Vessel A->E B Dissolve M4AB in Solvent B->E C Prepare CuSO4 Stock Solution C->E D Prepare Fresh Sodium Ascorbate Stock F Initiate with Sodium Ascorbate D->F E->F G Stir at Room Temp (Monitor by TLC/LC-MS) F->G H Quench Reaction (e.g., with EDTA) G->H I Extract Product into Organic Solvent H->I J Purify by Column Chromatography I->J K Characterize Final Product (NMR, MS) J->K

Caption: General workflow for a CuAAC "click" reaction.

Detailed Protocol for CuAAC with a Model Alkyne

This protocol describes the reaction of this compound with propargyl alcohol as a model terminal alkyne.

  • Reagent Preparation:

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.

  • Reaction Setup: In a vial, dissolve this compound (1.0 eq) and propargyl alcohol (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Addition: To the stirred solution, add the copper(II) sulfate solution (0.01-0.05 eq, i.e., 1-5 mol%).

  • Initiation: Add the freshly prepared sodium ascorbate solution (0.1-0.2 eq, i.e., 10-20 mol%) to the reaction mixture. A color change is often observed as Cu(II) is reduced to Cu(I).

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS. The reaction is often complete in 1-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting triazole product can be purified by silica gel chromatography.

Safety Precautions for Handling Organic Azides

Organic azides are energetic materials and must be handled with extreme caution. Their stability is inversely proportional to their nitrogen content relative to carbon.

  • Stability Assessment: this compound has a carbon-to-nitrogen atom ratio of 5 carbons to 3 nitrogens. While generally considered manageable, it is still a low-molecular-weight azide and should be treated as potentially explosive.[13] The "Rule of Six," which suggests a compound is relatively safe if it has at least six carbon atoms per energetic group, indicates that M4AB requires careful handling.[13]

  • Handling:

    • Always work behind a blast shield in a chemical fume hood.[7]

    • Wear appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves.

    • Use plastic, ceramic, or glass spatulas. Never use metal spatulas , as they can form shock-sensitive heavy metal azides.[8]

    • Avoid friction, grinding, or shock. Do not use ground-glass joints if there is a risk of the azide coming into contact with the joint.[7]

    • Avoid contact with strong acids, which can produce highly toxic and explosive hydrazoic acid (HN₃).

  • Storage: Store this compound in a cool, dark place, preferably in a refrigerator and in a container with a pressure-releasing cap.[9][14] It should be stored away from heat, light, and incompatible materials like metals and acids.[14]

  • Waste Disposal: Azide-containing waste must be segregated into a dedicated, labeled waste container. Never mix azide waste with acidic or metallic waste streams.

Applications in Drug Development and Research

The true power of this compound lies in its ability to bridge different molecular worlds, a critical capability in modern drug development.

  • Bioconjugation: M4AB is used to link small molecules, imaging agents, or polymers to biological macromolecules like proteins and nucleic acids.[15] For example, an alkyne-modified protein can be reacted with M4AB via CuAAC. The resulting conjugate, now bearing a methyl ester, can be hydrolyzed to the carboxylic acid and coupled to another molecule using standard carbodiimide chemistry (e.g., EDC/NHS).

  • Synthesis of Bioactive Triazoles: The 1,2,3-triazole ring formed via the click reaction is not merely a linker; it is a bioisostere for amide bonds and possesses its own unique chemical properties, including hydrogen bonding capability and metabolic stability. Many triazole-containing compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[16] M4AB serves as a key building block for creating libraries of such compounds for high-throughput screening.

  • Surface Functionalization: The azide group can be "clicked" onto alkyne-functionalized surfaces (e.g., sensor chips, nanoparticles), presenting a surface of methyl esters. These esters can then be hydrolyzed to create a carboxylated surface ready for the immobilization of proteins or other ligands.

Conclusion

This compound is a powerful and versatile heterobifunctional linker whose importance in chemical biology and drug discovery cannot be overstated. Its facile synthesis and the distinct, reliable reactivity of its azide and methyl ester functionalities allow for the elegant construction of complex bioconjugates and novel chemical entities. While its utility is vast, the energetic nature of the azide group mandates that its handling, storage, and disposal be approached with rigorous safety protocols and a thorough understanding of its chemical properties. When used with the respect it deserves, M4AB will continue to be a key enabler of innovation for researchers at the interface of chemistry, biology, and medicine.

References

  • Matrix Fine Chemicals. (n.d.). METHYL 4-BROMOBUTANOATE | CAS 4897-84-1. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromobutyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • School of Chemistry, University College Dublin. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organometallics. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Retrieved from [Link]

  • MDPI. (n.d.). N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide. Retrieved from [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

  • MDPI. (2023). Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation. Retrieved from [Link]

  • PubMed Central. (n.d.). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. National Institutes of Health. Retrieved from [Link]

  • University of Victoria. (2022). Azides. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • Case Western Reserve University. (2018). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Azide Compounds. Environmental Health and Safety. Retrieved from [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis, crystal structure, and high-resolution NMR spectroscopy of methyl 3-azido-2,3-dideoxy-4,6-di-O-p-tolylsulfonyl-alpha-D-xylo-hexopyranoside. Retrieved from [Link]

Sources

Technical Guide: Storage and Handling of Methyl 4-azidobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl 4-azidobutanoate (CAS: 17175-48-7) is a bifunctional linker widely used in "Click Chemistry" (CuAAC) and PROTAC development. While chemically versatile, it possesses a high energy potential characteristic of low-molecular-weight organic azides.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations, providing a field-validated technical framework for the safe storage, handling, and experimental application of this reagent. The protocols herein are derived from the "Rule of Six" and C/N ratio energetic assessments, mandating strict adherence to cold-chain storage and blast-shielded handling.

Physicochemical Specifications
PropertyData
CAS Number 17175-48-7
Formula C₅H₉N₃O₂
Molecular Weight 143.14 g/mol
Physical State Colorless to pale yellow oil
Boiling Point ~70–75 °C (at 0.5 mmHg) – Do not distill at atm.[1] pressure
Solubility Soluble in DCM, THF, DMSO, Methanol

Energetic Assessment & Safety Logic

Before handling this compound, researchers must understand its explosive potential. We utilize the C/N Ratio and Rule of Six to quantify this risk.[2][3]

The C/N Ratio Calculation

The safety of organic azides is estimated by the ratio of carbon and oxygen atoms to nitrogen atoms.[2][3] ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="display ng-star-inserted">


[3]

For this compound (C₅H₉N₃O₂):

  • 
    [4]
    


Interpretation:

  • Ratio < 1: Extremely Unstable (Do not isolate).[2]

  • Ratio 1 – 3: Energetic / Unstable. Can be isolated but requires strict controls (Store < 1M, shield, cold).[2][3][5]

  • Ratio > 3: Relatively Stable.

Visualizing the Safety Decision Matrix

The following diagram outlines the logical flow for assessing and handling this specific azide.

AzideSafetyMatrix Start Reagent: this compound Calc Calculate (C+O)/N Ratio (5+2)/3 = 2.33 Start->Calc Decision Risk Classification: ENERGETIC (Ratio 1.0 - 3.0) Calc->Decision Storage Storage Protocol: Pure oil < 5g Temp: -20°C Decision->Storage Long Term Handling Handling Protocol: Blast Shield Mandatory No Metal Spatulas Decision->Handling Immediate Use Reaction Reaction Limits: Conc < 0.5 M Temp < 80°C Decision->Reaction Experimental

Figure 1: Safety Decision Matrix based on chemical composition. The calculated ratio of 2.33 dictates strict isolation and shielding protocols.

Storage Architecture

Improper storage leads to two failure modes: Decomposition (releasing N₂ and building pressure) and Hydrolysis (degrading the ester to the acid).

The "Cold Chain" Protocol
ParameterRequirementRationale
Temperature -20°C (± 5°C) Slows thermal decomposition and prevents pressure buildup.
Container Amber Glass or PTFE Protects from UV light, which can trigger nitrene formation.
Headspace Argon or Nitrogen Displaces oxygen/moisture. Prevents ester hydrolysis.
Cap Seal Parafilm + Desiccant Secondary barrier against moisture ingress in freezers.
Max Quantity < 5 grams per vial Limits the explosive net weight in case of accident.

Critical Warning: Do not store this compound in ground-glass joint flasks for long periods. Azides can crystallize in the joints, causing explosion upon opening (friction). Use screw-cap vials with PTFE liners.

Operational Handling & Synthesis Best Practices

Personal Protective Equipment (PPE) & Engineering Controls
  • Mandatory: Blast shield (polycarbonate) between the operator and the flask.

  • Gloves: Double nitrile gloves (azides penetrate skin rapidly; sodium azide precursor is highly toxic).

  • Tools: Use plastic or Teflon-coated spatulas . Avoid metal spatulas to prevent the formation of shock-sensitive heavy metal azides (if trace free azide ions are present).

Handling Workflow

HandlingWorkflow Freezer 1. Retrieve from -20°C Thaw 2. Thaw at Ambient Temp (NO Heat Gun) Freezer->Thaw Open 3. Open Behind Shield (Vent Argon) Thaw->Open Aliquot 4. Aliquot via Syringe (Plastic/Glass only) Open->Aliquot Return 5. Purge & Reseal Aliquot->Return Return->Freezer Immediate

Figure 2: Safe handling workflow. Note the explicit prohibition of heat sources during thawing.

Reaction & Isolation Protocol

When using this compound in synthesis (e.g., Click reaction):

  • Solvent Choice: Use DCM, THF, or DMF. Avoid halogenated solvents (DCM/CHCl₃) ONLY if Sodium Azide (NaN₃) is present in the pot (risk of diazidomethane formation). If the reagent is already pure this compound, DCM is acceptable.

  • Concentration: Keep reaction concentrations below 0.5 M . Dilution acts as a thermal heat sink.

  • Evaporation:

    • Never rotary evaporate to total dryness if the bath temperature is > 40°C.

    • Best Practice: Co-evaporate with a high-boiling inert solvent (e.g., Toluene) if concentration is required, keeping the azide in solution.

Emergency Response & Waste Disposal

Spill Management
  • Small Spill (< 1 mL): Absorb with sand or vermiculite. Do not use paper towels (organic azides can form explosive mixtures with cellulose upon drying).

  • Decontamination: Wipe surfaces with a 10% Sodium Thiosulfate solution or a specific azide neutralization buffer.

Waste Disposal
  • Segregation: Never mix azide waste with acids (forms HN₃ gas) or heavy metals (forms metal azides).

  • Labeling: Clearly label waste containers "ORGANIC AZIDE WASTE - DO NOT CAP TIGHTLY" (to allow gas venting if decomposition occurs).

  • Quenching (Chemical Destruction): To destroy excess this compound before disposal, use the Staudinger Reduction :

    • Add excess Triphenylphosphine (

      
      ) and water.
      
    • Stir at room temperature for 2 hours.

    • This converts the azide to the corresponding amine (Methyl 4-aminobutyrate), which is non-explosive and can be disposed of as standard organic waste.

References

  • Bräse, S., et al. (2005).[7] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[7] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • Stanford University Environmental Health & Safety. (n.d.).[7] Information on Azide Compounds. Retrieved October 26, 2023. Link

  • University of California Santa Cruz. (2018). SOP: Organic Azides. EH&S. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound. Link

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An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-azidobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of a Versatile Azido Compound

Methyl 4-azidobutanoate is a bifunctional molecule of significant interest to researchers at the intersection of chemical biology, medicinal chemistry, and materials science. Its architecture, featuring a terminal azide group and a methyl ester, offers a versatile platform for a variety of chemical transformations. The azide moiety serves as a linchpin for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the facile conjugation of this molecule to a wide array of substrates. The methyl ester provides a handle for further synthetic manipulations, such as hydrolysis to the corresponding carboxylic acid or amidation.

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound are critical for its application in various experimental settings, influencing factors such as reaction kinetics, solubility, and purification strategies. Due to the limited availability of experimentally determined physical constants for this compound, the following table includes both known and estimated values, derived from comparative analysis of analogous compounds.

PropertyValue (with source/estimation basis)Significance in Research & Development
Molecular Formula C₅H₉N₃O₂Fundamental for all stoichiometric calculations and spectral analysis.
Molecular Weight 143.14 g/mol Essential for accurate molar concentration calculations and reaction stoichiometry.
Appearance Colorless to pale yellow liquid (estimated)Visual cue for purity; deviations may indicate decomposition or impurities.
Boiling Point Not available[1]Important for purification by distillation and assessing volatility. Based on related butanoates, it is expected to be significantly higher than that of methyl butyrate.
Melting Point Not available[1]Relevant for solid-state handling and characterization, though this compound is likely a liquid at room temperature.
Density Not available[1]Necessary for accurate volume-to-mass conversions in reaction setup. Expected to be slightly above 1 g/mL due to the presence of the dense azide group.
Refractive Index Not available[1]A useful parameter for purity assessment via refractometry.
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc, Acetone). Limited solubility in water.Dictates the choice of reaction and purification solvents. The polar ester and azide groups confer some polarity, while the alkyl chain provides nonpolar character.

Spectroscopic Signature: Unveiling the Molecular Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Below is a detailed interpretation of its expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by two key functional groups: the azide and the ester.

  • Azide (N₃) Stretch: A strong, sharp absorption band is expected in the region of 2100-2150 cm⁻¹ . This is a highly characteristic peak for the azide functional group and serves as a primary diagnostic tool.

  • Carbonyl (C=O) Stretch: A strong absorption band will be present around 1735-1750 cm⁻¹ , which is typical for an aliphatic ester.

  • C-O Stretch: An absorption band in the region of 1150-1250 cm⁻¹ will correspond to the C-O single bond stretching of the ester group.

  • C-H Stretch: Absorption bands in the range of 2850-3000 cm⁻¹ will be present due to the C-H stretching vibrations of the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show four distinct signals:

  • -OCH₃ (s, 3H): A singlet at approximately 3.7 ppm corresponding to the three protons of the methyl ester.

  • -CH₂-N₃ (t, 2H): A triplet at around 3.4 ppm for the two protons on the carbon adjacent to the azide group.

  • -CH₂-COOCH₃ (t, 2H): A triplet at about 2.5 ppm for the two protons on the carbon adjacent to the carbonyl group.

  • -CH₂-CH₂-CH₂- (quintet, 2H): A quintet (or multiplet) around 2.0 ppm for the two protons of the central methylene group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display five distinct signals:

  • C=O: A signal in the downfield region, around 173 ppm , for the carbonyl carbon of the ester.

  • -OCH₃: A signal at approximately 52 ppm for the methyl carbon of the ester.

  • -CH₂-N₃: A signal around 50 ppm for the carbon attached to the azide group.

  • -CH₂-COOCH₃: A signal at about 30 ppm for the carbon adjacent to the carbonyl group.

  • -CH₂-CH₂-CH₂-: A signal around 24 ppm for the central methylene carbon.

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 143. A characteristic fragmentation pattern would involve the loss of the azide radical (•N₃) or molecular nitrogen (N₂), leading to significant fragment ions. Common fragments would include:

  • [M - N₂]⁺ (m/z = 115): Resulting from the loss of nitrogen gas, a common fragmentation pathway for azides.

  • [M - •OCH₃]⁺ (m/z = 112): Loss of the methoxy radical.

  • [COOCH₃]⁺ (m/z = 59): A fragment corresponding to the methoxycarbonyl group.

Synthesis and Handling: A Practical Guide

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A general and reliable protocol is outlined below.

Synthesis of this compound

This protocol describes the synthesis from Methyl 4-bromobutanoate.

Diagram of the Synthesis Workflow:

SynthesisWorkflow Start Methyl 4-bromobutanoate + Sodium Azide Reaction Reaction in DMF (or other polar aprotic solvent) Start->Reaction Stirring at elevated temperature Workup Aqueous Workup (Extraction with organic solvent) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-bromobutanoate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Azide: Add sodium azide (NaN₃, 1.2-1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Safety and Handling of Organic Azides

Organic azides are energetic compounds and should be handled with caution.[2][3][4][5][6]

  • Explosion Hazard: Low molecular weight organic azides can be explosive, especially when heated or subjected to shock.[2][3][5] The "Rule of Six" suggests that for a molecule to be relatively safe, there should be at least six carbon atoms for each energetic group (like an azide).[3] this compound has a carbon-to-nitrogen ratio of 5:3, which warrants careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2][4] For reactions involving azides, it is highly recommended to work behind a blast shield.[2][4]

  • Scale of Reaction: It is advisable to perform reactions with organic azides on a small scale, especially during initial investigations.

  • Incompatible Materials: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid.[2] Also, avoid contact with heavy metals (e.g., copper, lead, mercury) as this can lead to the formation of highly sensitive and explosive heavy metal azides.[2][4] Use of metal spatulas should be avoided for handling solid azides.

  • Storage: Store this compound in a cool, dark place, away from heat sources and incompatible materials.[2][3]

  • Disposal: Azide-containing waste should be handled and disposed of according to institutional safety guidelines. Quenching with a reducing agent like triphenylphosphine to form the corresponding phosphine imine is a common method to safely decompose residual azides before disposal.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of scientific research.

Diagram of Key Applications:

Applications M4A This compound ClickChem Click Chemistry (CuAAC, SPAAC) M4A->ClickChem Bioconjugation Bioconjugation (Labeling of biomolecules) ClickChem->Bioconjugation DrugDev Drug Development (Linker for PROTACs, ADCs) ClickChem->DrugDev MatSci Materials Science (Surface functionalization) ClickChem->MatSci

Caption: Key application areas of this compound.

  • Bioconjugation: The azide group allows for the efficient labeling of alkyne-modified biomolecules such as proteins, nucleic acids, and glycans. This is fundamental for studying biological processes, in vivo imaging, and developing diagnostic tools.

  • Drug Development: this compound can serve as a versatile linker in the synthesis of more complex pharmaceutical agents. For example, it can be incorporated into Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs) to connect the different components of these therapeutic modalities.

  • Materials Science: The ability to participate in click chemistry makes this compound useful for the functionalization of surfaces and the synthesis of novel polymers and hydrogels with tailored properties.

Conclusion

This compound is a valuable and versatile chemical building block. A thorough understanding of its physical and chemical properties, coupled with a commitment to safe handling practices, is paramount for its successful application in the laboratory. This guide has aimed to provide a comprehensive and practical resource for researchers, empowering them to harness the full potential of this compound in their scientific endeavors. As with any energetic compound, a culture of safety and preparedness is the cornerstone of innovative and impactful research.

References

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Methyl 4-Azidobutanoate: A Comprehensive Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methyl 4-Azidobutanoate in Modern Drug Discovery

This compound is a bifunctional molecule of significant interest in the fields of chemical biology and drug development. Its structure incorporates a terminal azide group, a versatile functional handle for "click chemistry" reactions, and a methyl ester, which can be further manipulated or can influence the compound's physicochemical properties.[1] The azide moiety allows for the facile and highly specific conjugation of this molecule to alkyne- or cyclooctyne-containing biomolecules, such as proteins or nucleic acids, via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This capability makes this compound a valuable building block for the synthesis of probes, linkers, and bioconjugates.[2] The methyl group, a common feature in many pharmaceuticals, can play a crucial role in modulating a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics.[3][4] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and various biochemical applications.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into the theoretical principles governing its solubility, provide a qualitative assessment of its solubility in common organic solvents, and present a detailed, field-proven protocol for the experimental determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who utilize or intend to utilize this compound in their work.

I. Theoretical Framework: Predicting the Solubility of this compound

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[5] The primary intermolecular forces at play are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.[6][7]

Molecular Structure and Polarity of this compound:

This compound (C₅H₉N₃O₂) possesses a molecular structure that imparts a degree of polarity. The key functional groups contributing to its polarity are the azide (-N₃) group and the methyl ester (-COOCH₃) group.

  • Azide Group (-N₃): The azide group is a linear arrangement of three nitrogen atoms with formal charges, creating a significant dipole moment. This makes the azide group a polar functional group.

  • Methyl Ester Group (-COOCH₃): The carbonyl (C=O) and ether (C-O) linkages within the ester group are also polar due to the difference in electronegativity between carbon and oxygen atoms. The lone pairs of electrons on the oxygen atoms can act as hydrogen bond acceptors.

  • Alkyl Chain (-CH₂CH₂CH₂-): The three-carbon alkyl chain is nonpolar and contributes to the lipophilicity of the molecule.

The overall polarity of this compound is a balance between its polar functional groups and its nonpolar alkyl backbone. This structure suggests that it will be soluble in a range of organic solvents, with a preference for those of moderate to high polarity.

Intermolecular Interactions:

  • Dipole-Dipole Interactions: Due to its net dipole moment, this compound can engage in dipole-dipole interactions with polar solvent molecules.[8][9]

  • London Dispersion Forces: Like all molecules, it experiences London dispersion forces, which will be the primary mode of interaction with nonpolar solvents.[7]

  • Hydrogen Bonding: While this compound does not have a hydrogen atom directly bonded to a highly electronegative atom (N, O, or F), the oxygen atoms of the ester group and the nitrogen atoms of the azide group can act as hydrogen bond acceptors. This allows for hydrogen bonding with protic solvents (e.g., alcohols).

II. Qualitative Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF)HighThese solvents have strong dipole moments and can effectively solvate the polar azide and ester groups through dipole-dipole interactions.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)High to ModerateThese solvents are polar and can act as hydrogen bond donors to the azide and ester groups. Solubility may decrease with increasing alkyl chain length of the alcohol.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)High to ModerateThese solvents are of moderate polarity and are good at dissolving a wide range of organic compounds.
Ethers Diethyl ether (Et₂O)Moderate to LowDiethyl ether is less polar than THF and will have a lower capacity to solvate the polar functional groups of this compound.
Hydrocarbons Hexane, Heptane, TolueneLow to InsolubleThese are nonpolar solvents, and the energy required to overcome the dipole-dipole interactions between this compound molecules would not be compensated by the weak London dispersion forces with the solvent.
Water H₂OSlightly SolubleWhile it has polar groups that can interact with water, the nonpolar alkyl chain will limit its solubility in water.[10]

III. Experimental Protocol for the Determination of Solubility

The following is a detailed, step-by-step protocol for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is designed to be self-validating by ensuring equilibrium is reached and providing a clear endpoint.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system

  • Volumetric flasks and other standard laboratory glassware

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_solute Weigh Methyl 4-Azidobutanoate add_excess Add Excess Solute to Solvent prep_solute->add_excess prep_solvent Measure Solvent Volume prep_solvent->add_excess agitate Agitate at Constant Temperature (e.g., 24h) add_excess->agitate settle Allow to Settle agitate->settle centrifuge Centrifuge to Separate Solid settle->centrifuge aliquot Take Aliquot of Supernatant centrifuge->aliquot dilute Dilute Aliquot aliquot->dilute analyze Analyze by HPLC or GC dilute->analyze quantify Quantify Concentration (Calibration Curve) analyze->quantify solubility Calculate Solubility (e.g., mg/mL) quantify->solubility

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Methodology:

  • Preparation of Saturated Solution: a. To a series of vials, add a precisely measured volume of the chosen organic solvent (e.g., 1.00 mL). b. Add an excess amount of this compound to each vial. The presence of undissolved solid is crucial to ensure a saturated solution. c. Tightly cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). b. Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course experiment can be performed to determine the minimum time required to reach equilibrium.

  • Sample Preparation for Analysis: a. After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. b. Centrifuge the vials at a moderate speed to pellet the remaining undissolved solid. c. Carefully withdraw a precise aliquot of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet. d. Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method. c. Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions. d. Determine the concentration of this compound in the diluted sample solution from the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Self-Validating System:

  • Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 12, 24, and 48 hours) and analyzed. The solubility value should be constant at and after the point of equilibrium.

  • Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.

IV. Solvent Selection Guide for Practical Applications

The choice of solvent for a particular application involving this compound will depend on the specific requirements of the experiment.

Solvent Selection Logic Diagram:

G start Application Requirement reaction Chemical Reaction start->reaction purification Purification start->purification storage Long-term Storage start->storage polar_aprotic Polar Aprotic (DMF, DMSO) - Good for Click Chemistry reaction->polar_aprotic High Solubility Needed high_boiling High-Boiling (DMF, DMSO) - High-Temperature Reactions reaction->high_boiling High Temperature chlorinated Chlorinated (DCM) - Good for Extraction purification->chlorinated Extraction nonpolar Nonpolar (Hexane) - Good for Precipitation purification->nonpolar Recrystallization volatile_solvent Volatile Solvent (DCM, Ether) - Easy Removal storage->volatile_solvent Easy Removal inert_solvent Inert Aprotic (Toluene) - Avoid Side Reactions storage->inert_solvent Chemical Stability

Caption: Decision tree for selecting an appropriate solvent for this compound.

V. Safety Precautions for Handling this compound

Organic azides are potentially energetic materials and should be handled with care.

  • Thermal Stability: Avoid heating this compound to high temperatures, as this can lead to rapid decomposition.

  • Shock Sensitivity: While small aliphatic azides are generally less shock-sensitive than heavy metal azides, it is prudent to avoid mechanical shock and friction.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dark place away from heat and incompatible materials.

Refer to the Safety Data Sheet (SDS) for detailed safety information.

VI. Conclusion

This compound is a valuable reagent in drug discovery and chemical biology. A thorough understanding of its solubility in organic solvents is essential for its effective application. This guide has provided a theoretical basis for predicting its solubility, a qualitative overview of its solubility profile, and a robust experimental protocol for its quantitative determination. By leveraging this information, researchers can make informed decisions regarding solvent selection, leading to improved experimental outcomes and enhanced scientific integrity.

References

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A Comprehensive Technical Guide to the Discovery and Synthetic Evolution of Azido Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azido group (–N₃), a compact, energetic, and versatile functional group, has carved a unique and indispensable niche in the landscape of chemical synthesis. From its initial discovery in the late 19th century, characterized by early apprehension due to its inherent instability, to its modern-day status as a cornerstone of bioconjugation and drug discovery, the journey of the azido compound is a compelling narrative of chemical innovation. This in-depth technical guide provides a comprehensive exploration of the discovery and history of azido compounds in synthesis. It delves into the foundational discoveries, elucidates the mechanisms of pivotal reactions that defined its utility, and chronicles its evolution into a powerful tool for researchers, scientists, and drug development professionals. The guide is structured to offer not just a historical account, but a field-proven perspective on the causality behind experimental choices, self-validating protocols, and the authoritative science that underpins its applications.

The Genesis of Azide Chemistry: From Accidental Discovery to a New Class of Compounds

The story of azido compounds begins not with a targeted synthesis, but with the pioneering explorations into nitrogen-rich molecules in the mid-19th century.

Peter Griess and the Dawn of Aromatic Azides (1864)

The first organic azide, phenyl azide, was synthesized in 1864 by the German industrial chemist Johann Peter Griess.[1][2][3][4] Griess, who is renowned for his discovery of the diazotization of aryl amines, inadvertently prepared phenyl azide through the reaction of phenyldiazonium with ammonia.[3][5] This discovery, while seminal, did not immediately unlock the synthetic potential of the azide group. Early chemists were wary of these nitrogen-rich compounds due to their potential for explosive decomposition.[5][6]

Theodor Curtius: The Isolation of Hydrazoic Acid and the Curtius Rearrangement (1890s)

The field of azide chemistry owes a significant debt to the meticulous work of Theodor Curtius. In 1890, Curtius successfully isolated hydrazoic acid (HN₃), the parent inorganic compound from which all azides are derived.[7][8][9][10] His synthesis involved the reaction of organic hydrazine derivatives with nitrous acid.[7] Curtius described hydrazoic acid as a gas with a "terrible pungent odor" that could cause dizziness and severe inflammation.[7]

Beyond the isolation of HN₃, Curtius discovered a reaction of profound synthetic importance: the Curtius Rearrangement .[5][11][12][13] He found that acyl azides, when heated, rearrange to form isocyanates with the loss of nitrogen gas.[6][11][13] This reaction provided a valuable method for converting carboxylic acids into amines with one less carbon atom, a transformation that remains a staple in organic synthesis.[6][11]

Foundational Reactions: Unlocking the Synthetic Versatility of the Azido Group

For several decades following their discovery, the use of azides in mainstream synthesis remained limited. However, the 20th century witnessed the development of several key reactions that transformed the azide from a chemical curiosity into a powerful synthetic tool.

The Staudinger Reaction (1919): A Mild and Selective Reduction

In 1919, Hermann Staudinger and J. Meyer reported a reaction between organic azides and phosphines to produce iminophosphoranes.[14] This reaction, now known as the Staudinger Reaction , provided a remarkably mild and efficient method for the reduction of azides to primary amines.[14][15][16] The reaction proceeds in two steps: the initial formation of a phosphazide intermediate, which then loses dinitrogen to form the iminophosphorane.[14][15] Subsequent hydrolysis of the iminophosphorane yields the corresponding primary amine and a phosphine oxide byproduct.[15]

The Staudinger reaction's significance lies in its exceptional chemoselectivity. The azide group can be reduced in the presence of many other functional groups that would not survive more traditional reducing agents. This has made it an invaluable tool in the synthesis of complex molecules.[17]

Objective: To reduce an organic azide to the corresponding primary amine.

Materials:

  • Organic azide (1.0 equiv)

  • Triphenylphosphine (1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • Dissolve the organic azide in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add triphenylphosphine to the solution at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting azide. The formation of the iminophosphorane can be monitored.

  • Add water to the reaction mixture and stir for an additional 1-2 hours to hydrolyze the iminophosphorane.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous THF: The initial reaction to form the iminophosphorane is sensitive to water. Using an anhydrous solvent ensures high yields of the intermediate.

  • Triphenylphosphine: A common and relatively air-stable phosphine. Other phosphines, like tributylphosphine, can also be used.

  • Nitrogen Atmosphere: Prevents the oxidation of the phosphine.

  • Aqueous Workup: Essential for the hydrolysis of the iminophosphorane to the desired amine and triphenylphosphine oxide.

Diagram: The Staudinger Reaction Workflow

Staudinger_Workflow Start Dissolve Organic Azide in Anhydrous THF Add_PPh3 Add Triphenylphosphine (1.1 equiv) Start->Add_PPh3 Under N2 Stir_RT Stir at RT (2-4h) Add_PPh3->Stir_RT Hydrolysis Add Water for Hydrolysis (1-2h) Stir_RT->Hydrolysis Formation of Iminophosphorane Workup Aqueous Workup & Extraction Hydrolysis->Workup Purification Column Chromatography Workup->Purification Product Primary Amine Purification->Product

Caption: A streamlined workflow for the Staudinger reduction of an organic azide.

The Huisgen 1,3-Dipolar Cycloaddition: A Gateway to Triazoles

In the mid-20th century, Rolf Huisgen conducted extensive studies on 1,3-dipolar cycloaddition reactions.[5][18] His work established that organic azides can react with alkynes to form stable, five-membered heterocyclic rings called 1,2,3-triazoles.[18] The thermal Huisgen cycloaddition typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole isomers, limiting its synthetic utility.

The "Click Chemistry" Revolution: Azides Take Center Stage

The landscape of azide chemistry was dramatically and irrevocably altered at the dawn of the 21st century with the advent of "click chemistry," a concept introduced by K. Barry Sharpless, Hartmuth C. Kolb, and M. G. Finn in 2001.[18][19] Click chemistry emphasizes the use of reactions that are modular, wide in scope, give very high yields, and generate only inoffensive byproducts.[19]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "cream of the crop" of click reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[18][20] Discovered independently by the groups of Valery Fokin and K. Barry Sharpless, and Morten Meldal, this reaction transformed the Huisgen cycloaddition into a highly efficient and regioselective process.[5][18] The presence of a copper(I) catalyst dramatically accelerates the reaction rate and exclusively yields the 1,4-disubstituted triazole isomer.[21][22]

The CuAAC reaction is remarkably robust, proceeding under mild, often aqueous, conditions and tolerating a wide range of functional groups.[21] This has made it an exceptionally powerful tool for a vast array of applications, including drug discovery, materials science, and bioconjugation.[18][23]

FeatureThermal Huisgen CycloadditionCopper(I)-Catalyzed (CuAAC)
Catalyst NoneCu(I) source (e.g., CuSO₄/sodium ascorbate)
Temperature High (often >100 °C)Room Temperature
Reaction Time Hours to daysMinutes to hours
Regioselectivity Mixture of 1,4- and 1,5-isomersExclusively 1,4-isomer
Yields Moderate to goodHigh to quantitative
Functional Group Tolerance LimitedExcellent

Diagram: The Catalytic Cycle of CuAAC

CuAAC_Cycle cluster_0 CuAAC Catalytic Cycle Cu_I Cu(I) Cu_acetylide [Cu]-C≡C-R' Cu_I->Cu_acetylide Alkyne R'-C≡CH Alkyne->Cu_acetylide Coordination Azide R-N3 Triazolide_intermediate Copper Triazolide Intermediate Azide->Triazolide_intermediate Cu_acetylide->Triazolide_intermediate + R-N3 Triazolide_intermediate->Cu_I Regeneration Product 1,4-Triazole Triazolide_intermediate->Product Protonolysis

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant challenge with CuAAC for biological applications is the cytotoxicity of the copper catalyst.[21] This limitation was overcome with the development of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) by Carolyn Bertozzi and her group. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a catalyst.[21] The relief of ring strain provides the driving force for the reaction. SPAAC has become a cornerstone of bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.[18]

Modern Applications in Drug Discovery and Development

The unique reactivity and bioorthogonality of the azide group have made it an invaluable tool in modern drug discovery and development.

  • Bioconjugation: Azides are widely used to attach drugs, probes, and imaging agents to biomolecules like proteins and nucleic acids.[24][25][26][27] The high specificity of click chemistry ensures that the biomolecule's function is not compromised.

  • Drug Synthesis: The azide group serves as a versatile synthetic handle in the total synthesis of complex natural products and pharmaceuticals.[17][28][29] For example, azide derivatives have been instrumental in the synthesis of the anti-HIV drug Zidovudine (AZT) and the anticancer drug Paclitaxel (Taxol).[28]

  • Medicinal Chemistry: The 1,2,3-triazole ring formed via click chemistry is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[23][30]

  • Photochemistry: Aryl azides can be photochemically activated to form highly reactive nitrenes, which can insert into C-H and N-H bonds, enabling applications in cross-linking and surface modification.[31][32]

Safety Considerations

It is imperative to acknowledge the potential hazards associated with azido compounds. Low molecular weight organic azides and heavy metal azides can be highly explosive and sensitive to shock, friction, and heat.[6][33] Proper safety precautions, including working behind a blast shield, avoiding the use of metal spatulas with heavy metal azides, and working on a small scale, are essential when handling these compounds.

Conclusion

From its humble beginnings as a chemical curiosity, the azido compound has undergone a remarkable transformation. The development of foundational reactions like the Staudinger reduction and the Curtius rearrangement, followed by the revolutionary advent of click chemistry, has elevated the azide to a position of prominence in modern chemical synthesis. Its journey underscores the power of fundamental research to unlock new synthetic paradigms. For researchers, scientists, and drug development professionals, a deep understanding of the history and chemistry of azido compounds is not merely an academic exercise but a gateway to innovation in creating the molecules that will shape our future.

References

  • Wikipedia. (n.d.). Organic azide. Retrieved from [Link]

  • Nile Chemicals. (2017, January 3). Preparation of hydrazoic acid (azoimid) and silver azide [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Peter Griess. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Hydrazoic Acid and Azides. Retrieved from [Link]

  • WikiMed. (n.d.). Hydrazoic acid. Retrieved from [Link]

  • Britannica. (2023, December 9). Azide. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Ferreira, V. F., et al. (2020). Azides and Porphyrinoids: Synthetic Approaches and Applications. Part 1—Azides, Porphyrins and Corroles. Molecules, 25(15), 3463. [Link]

  • Tokyo University of Science. (2023, August 4). Scientists develop novel method to synthesize azide compounds for wider industrial applications. ScienceDaily. Retrieved from [Link]

  • MDPI. (2022). Azidoindolines—From Synthesis to Application: A Review. Molecules, 27(19), 6549. [Link]

  • Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]

  • The Royal Society. (2016). Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist. Notes and Records: the Royal Society Journal of the History of Science, 70(1), 47-64. [Link]

  • Wikipedia. (n.d.). Azide. Retrieved from [Link]

  • Tanimoto, H., & Kakiuchi, K. (2013). Recent Applications and Developments of Organic Azides in Total Synthesis of Natural Products.
  • Royal Society of Chemistry. (2011). Bioconjugation via azide–Staudinger ligation: an overview. Chemical Society Reviews, 40(7), 3838-3861. [Link]

  • Scriven, E. F. V. (Ed.). (2009). Azides and Nitrenes: Reactivity and Utility. Academic Press.
  • National Institutes of Health. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]

  • PubMed. (2016). Johann Peter Griess FRS (1829-88): Victorian brewer and synthetic dye chemist. Notes Rec R Soc Lond, 70(1), 47-64. [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Heterogeneous Catalysis for Azide-Alkyne Bioconjugation in Solution Via Spin Column: Attachment of Dyes and Saccharides to Peptides and DNA. Retrieved from [Link]

  • ACS Publications. (2022). Azide Photochemistry in Acrylic Copolymers for Ultraviolet Cross-Linkable Pressure-Sensitive Adhesives: Optimization, Debonding-on-Demand, and Chemical Modification. ACS Applied Materials & Interfaces, 14(26), 30219-30229. [Link]

  • YouTube. (2023, October 16). Staudinger Reaction [Video]. Retrieved from [Link]

  • Google Patents. (n.d.). US3781411A - Process for the production of hydrazoic acid.
  • Hiyka. (n.d.). Applications of Azide Gold Nanoparticles in Bioconjugation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]

  • PubMed. (2016). Johann Peter Griess FRS (1829-88): Victorian brewer and synthetic dye chemist. Notes Rec R Soc Lond, 70(1), 47-64. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. PMC. Retrieved from [Link]

  • KU ScholarWorks. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • University of Illinois. (2004). Development and Applications of Click Chemistry. Retrieved from [Link]

  • ACS Publications. (2020). The Staudinger Ligation. Chemical Reviews, 120(10), 4583-4637. [Link]

  • National Institutes of Health. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Brookston Beer Bulletin. (2023, September 7). Historic Beer Birthday: Johann Peter Griess. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. PMC. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Formation and Reactions of Azide Radicals. Retrieved from [Link]

  • chemeurope.com. (n.d.). Hydrazoic acid. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Metabolic Chemical Reporting of Lysine Butyrylation using Methyl 4-azidobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the metabolic labeling and detection of Lysine Butyrylation (Kbu) using Methyl 4-azidobutanoate . As a short-chain fatty acid (SCFA) analog, this probe leverages cellular metabolic machinery to incorporate a bioorthogonal azide handle into histone and non-histone proteins. This method overcomes the cross-reactivity limitations of pan-specific antibodies, providing a high-fidelity platform for profiling the "butyrylome" via downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Introduction & Principle

Post-translational modifications (PTMs) of lysine residues extend far beyond acetylation.[1][2] Lysine butyrylation (Kbu) is a structurally distinct acyl-modification driven by the metabolism of butyrate—a key microbiota-derived metabolite. Kbu competes with acetylation and is critical for gene expression, spermatogenesis, and metabolic regulation.

This compound acts as a "prodrug" metabolic reporter. The methyl ester functionality masks the negative charge of the carboxylate, facilitating rapid passive diffusion across the cell membrane. Once intracellular, nonspecific esterases hydrolyze the molecule to 4-azidobutyrate . This intermediate is activated by Acyl-CoA Synthetases (ACS) to form 4-azidobutyryl-CoA , which serves as a substrate for lysine acetyltransferases (KATs, e.g., p300/CBP), transferring the azido-acyl group onto specific lysine residues.

Mechanistic Workflow

The following diagram illustrates the metabolic incorporation and subsequent detection workflow.

MetabolicLabeling cluster_ext Extracellular cluster_cyto Cytoplasm / Nucleus cluster_vitro In Vitro Analysis Probe This compound (Cell Permeable) Acid 4-azidobutyrate (Active Acid) Probe->Acid Passive Diffusion & Esterase Hydrolysis CoA 4-azidobutyryl-CoA (Cofactor) Acid->CoA Acyl-CoA Synthetase + ATP + CoA Modified Butyrylated Protein (Azide-Tagged) CoA->Modified Acyltransferase (KATs) Protein Lysine Residue (Substrate) Protein->Modified Click CuAAC Reaction (Click Chemistry) Modified->Click Lysis Detection Fluorescence/Biotin Readout Click->Detection

Figure 1: Metabolic trajectory of this compound from cell entry to proteomic detection.[1][2]

Materials & Reagents

Metabolic Probe
  • This compound (Stock: 1 M in DMSO). Store at -20°C.

    • Note: Ensure the reagent is anhydrous. Water contamination leads to premature hydrolysis.

Cell Culture[3][4]
  • Complete growth medium (e.g., DMEM + 10% FBS).

  • Dialyzed FBS (Optional but recommended to remove endogenous fatty acids that compete with the probe).

Lysis & Click Chemistry[5][6]
  • Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% NP-40, 1x Protease Inhibitor Cocktail.

    • Critical: Avoid buffers with high concentrations of chelators (EDTA/EGTA > 1mM) as they strip the Copper catalyst.

  • Click Reagents:

    • CuSO4 (Copper(II) Sulfate): 50 mM aqueous stock.

    • THPTA (Ligand): 100 mM aqueous stock.[3][4][5][6] THPTA is superior to TBTA for biological samples due to water solubility and protein protection.

    • Sodium Ascorbate : 100 mM aqueous stock. Must be prepared fresh.

    • Detection Tag : Alkyne-Biotin (for enrichment) or Alkyne-Fluorophore (e.g., TAMRA-Alkyne for gel imaging).

Experimental Protocol

Phase 1: Metabolic Labeling (Cell Culture)

Objective: Incorporate the azide handle into the proteome.

  • Seeding: Seed cells (e.g., HeLa, HEK293T) to reach ~70-80% confluency on the day of labeling.

  • Pulse Labeling:

    • Dilute This compound stock into warm fresh media to a final concentration of 1 mM to 5 mM .

    • Optimization Note: Start with a titration (0.1, 1.0, 5.0 mM). High concentrations (>10 mM) may induce cytotoxicity or histone hyper-acetylation due to HDAC inhibition (butyrate effect).

  • Incubation: Incubate cells at 37°C / 5% CO2 for 6 to 12 hours .

    • Control: Treat a separate dish with DMSO vehicle only (Negative Control).

    • Competition Control: Co-incubate with 20 mM Sodium Butyrate to verify specific competition (Optional).

  • Harvest:

    • Wash cells 2x with ice-cold PBS to remove extracellular probe.

    • Harvest by scraping or trypsinization. Pellet cells (500 x g, 5 min, 4°C).

Phase 2: Lysis & Preparation
  • Resuspend cell pellet in Lysis Buffer (approx. 100 µL per

    
     cells).
    
  • Incubate on ice for 15 minutes with intermittent vortexing.

  • Clarify lysate by centrifugation at 14,000 x g for 10 min at 4°C.

  • Transfer supernatant to a new tube. Measure protein concentration (BCA Assay).

  • Adjust all samples to the same concentration (e.g., 2 mg/mL).

Phase 3: CuAAC Click Reaction

Objective: Chemoselective ligation of the detection tag to the azide-labeled proteins.

Reaction Setup (per 100 µL reaction):

ComponentStock Conc.Final Conc.Volume
Protein Lysate 2 mg/mL~1.8 mg/mL92 µL
Alkyne Tag 1 mM50 µM5 µL
THPTA/CuSO4 Mix (Premixed)100 µM Cu2 µL
Sodium Ascorbate 100 mM2.5 mM2.5 µL

Step-by-Step:

  • Premix Catalyst: Mix CuSO4 and THPTA in a 1:2 molar ratio (e.g., 10 µL of 50 mM CuSO4 + 20 µL of 50 mM THPTA) prior to addition. This protects the protein from Cu(I)-mediated oxidation.

  • Add the Alkyne Tag to the lysate and vortex.[7]

  • Add the Catalyst Premix (Cu/THPTA) and vortex.

  • Add Sodium Ascorbate last to initiate the reaction. Vortex immediately.

  • Incubation: Rotate end-over-end for 1 hour at Room Temperature in the dark.

Phase 4: Cleanup & Analysis

Protein Precipitation (Mandatory): Unreacted alkyne-fluorophores will cause high background. Methanol/Chloroform precipitation is required.[3]

  • Add 400 µL Methanol , vortex.

  • Add 100 µL Chloroform , vortex.

  • Add 300 µL ddH2O , vortex strongly.

  • Centrifuge (14,000 x g, 2 min). The protein forms a disc at the interface.

  • Discard top (aqueous) and bottom (organic) layers carefully.

  • Wash pellet with 400 µL Methanol. Centrifuge again.

  • Air dry pellet for 5-10 mins.

  • Resuspend in 1x SDS Loading Buffer (with reducing agent). Boil at 95°C for 5 min.

Readout:

  • In-Gel Fluorescence: Run SDS-PAGE. Image gel directly on a fluorescent scanner (e.g., Typhoon) before staining with Coomassie/Silver.

  • Western Blot: Transfer to nitrocellulose. Probe with Streptavidin-HRP (if Biotin-Alkyne was used).

Mechanism of Detection (Click Chemistry)

The detection relies on the copper-catalyzed cycloaddition between the metabolic azide and the reporter alkyne.

ClickChemistry cluster_catalyst Catalyst Complex Azide Protein-N=N=N (Azide Labeled) Triazole Protein-Triazole-Tag (Stable Conjugate) Azide->Triazole Alkyne Tag-C≡CH (Fluorophore/Biotin) Alkyne->Triazole Catalyst Cu(I) • THPTA (Stabilized) Catalyst->Triazole Catalysis

Figure 2: The CuAAC reaction forms a stable 1,2,3-triazole linkage.

Troubleshooting & Validation (QC)

IssuePossible CauseCorrective Action
Low Signal Incomplete hydrolysis of methyl ester.Increase incubation time (up to 12h). Ensure cells are metabolically active.
Oxidation of Copper catalyst.Prepare Sodium Ascorbate fresh . Degas buffers. Increase THPTA concentration.
High Background Non-specific sticking of fluorophore.Perform Methanol/Chloroform precipitation (Phase 4). Do not skip washing steps.
Cell Toxicity "Butyrate Effect" (HDAC inhibition).Titrate this compound down (try 0.5 mM or 1 mM).
Precipitate in Lysate Copper-Protein aggregation.Use THPTA ligand (essential).[3][4][5][6] Avoid TBTA in aqueous lysates.
Self-Validating Controls
  • DMSO Control: Cells treated with DMSO only + Click Reaction. Result: Should show zero signal. If signal exists, the alkyne tag is sticking non-specifically.

  • No-Click Control: Labeled cells + Alkyne Tag + No CuSO4. Result: Should show zero signal. Verifies that the reaction is copper-dependent.

References

  • Identification of lysine isobutyrylation as a new histone modification mark. Source: Nucleic Acids Research / NIH (2021) Context: Establishes the metabolic labeling of acyl-lysine modifications using short-chain fatty acid analogs. URL:[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Source: Cold Spring Harbor Protocols (2010) Context: Definitive guide on THPTA vs TBTA ligand usage for protecting proteins during lysis labeling. URL:[Link]

  • Metabolic chemical reporting of protein lysine butyrylation. Source: Nature Chemical Biology (Reference to foundational methodology by H. Lin lab). Context: Describes the specific use of 4-azidobutyrate analogs for studying the "butyrylome". URL:[Link]

Sources

Advanced Surface Functionalization using Methyl 4-azidobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Mode Heterobifunctional Linker Strategy

Executive Summary & Strategic Utility

Methyl 4-azidobutanoate (M-4-AB) is a versatile, heterobifunctional linker widely utilized in bio-orthogonal surface engineering. Its structural value lies in the orthogonality of its two terminal groups: a methyl ester (a masked carboxylic acid) and an aliphatic azide (a "Click" chemistry handle).

Unlike unstable NHS-ester linkers that degrade rapidly in moisture, M-4-AB is chemically stable, allowing for long-term storage. It serves as a precursor that can be activated on-demand. This guide details two distinct architectural workflows for surface functionalization:

  • The "Azide-Primer" Route: Converting the ester to an active NHS-ester to transform amine-functionalized surfaces into azide-displaying scaffolds (ready for Click conjugation).

  • The "Carboxyl-Landing" Route: Clicking the azide onto alkyne-surfaces to introduce a protected methyl ester, which is subsequently hydrolyzed to reveal a carboxylic acid for further bioconjugation.

Chemical Safety & Handling (Azide Protocols)

While aliphatic azides like M-4-AB are safer than low-molecular-weight organic azides, strict safety protocols are non-negotiable.

  • C/N Ratio Rule: The Carbon-to-Nitrogen ratio is

    
    . While 
    
    
    
    usually indicates instability, the ester group provides stabilization. However, treat as potentially explosive if heated or concentrated.
  • Metal Avoidance: Do NOT use metal spatulas or needles (especially copper/lead) with neat azides to avoid forming highly explosive metal azides. Use glass, Teflon, or plastic.

  • Light Sensitivity: Store in amber vials. Azides can decompose to nitrenes under UV light.

  • Waste Disposal: Quench azide waste with excess water and do not allow to dry out.

Application Workflows & Logic

The following diagram illustrates the two primary strategic pathways for using this compound.

G Start This compound (Stable Precursor) Hydrolysis Step 1: Hydrolysis (LiOH/MeOH) Start->Hydrolysis Route A: Azide Primer Click_Surface Step 1: Click Reaction (CuAAC) Start->Click_Surface Route B: Carboxyl Landing Activation Step 2: NHS Activation (EDC/NHS) Hydrolysis->Activation Generate NHS-Ester Azide_Surface Surface-Azide (Click-Ready) Activation->Azide_Surface + Surface-Amine Surface_Amine Surface-NH2 (Amine Scaffold) Surface_Amine->Azide_Surface Substrate Click_Bio Click Reaction (Alkyne-Biomolecule) Azide_Surface->Click_Bio Final Conjugation Surface_Alkyne Surface-Alkyne Surface_Alkyne->Click_Surface Substrate Ester_Surface Surface-Methyl Ester (Protected) Click_Surface->Ester_Surface Hydrolysis_Surf Step 2: Hydrolysis (Reveal COOH) Ester_Surface->Hydrolysis_Surf COOH_Surface Surface-COOH (Bio-Conjugation Ready) Hydrolysis_Surf->COOH_Surface

Caption: Dual-pathway strategy for this compound. Route A primes surfaces for Click chemistry; Route B introduces carboxyl functionality.

Detailed Experimental Protocols

Protocol A: Preparation of 4-Azidobutanoic Acid NHS Ester

Rationale: The methyl ester reacts too slowly with amines directly. It must be converted to the NHS ester for efficient surface conjugation.

Step 1: Hydrolysis of Methyl Ester

  • Dissolve This compound (143 mg, 1.0 mmol) in MeOH (3 mL).

  • Add LiOH solution (1.0 M in water, 2 mL).

  • Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of ester spot).

  • Acidify to pH ~2 with 1M HCl.

  • Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over MgSO₄ and evaporate.

    • Yield: ~90% 4-azidobutanoic acid (Colorless oil).

Step 2: NHS Activation (In-situ) Note: For surface chemistry, isolation of the NHS ester is often unnecessary; in-situ activation is preferred.

  • Dissolve 4-azidobutanoic acid (1 equiv) in dry DMSO or DMF .

  • Add NHS (N-hydroxysuccinimide, 1.2 equiv) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.5 equiv).

  • Stir for 4-12 hours at RT in the dark.

  • Result: Active NHS-ester stock solution ready for surface incubation.

Protocol B: Surface "Azidation" (Amine Azide)

Target: Glass slides, Silicon wafers, or Nanoparticles functionalized with APTES (Aminopropyltriethoxysilane).

  • Preparation: Wash amine-functionalized surfaces with Ethanol and dry under N₂ stream.

  • Incubation: Immerse the surface in the NHS-ester solution (prepared in Protocol A, diluted to ~10 mM in PBS pH 7.4 or dry DMF containing 1% Diisopropylethylamine).

    • Critical: If using aqueous buffer, work quickly as NHS esters hydrolyze. DMF is preferred for monolayer density.

  • Duration: Incubate for 2–4 hours at RT with gentle shaking.

  • Washing: Rinse sequentially with DMF, Ethanol, and Water to remove unbound linker and byproducts.

  • Validation:

    • Contact Angle: Expect an increase (surface becomes more hydrophobic).

    • FTIR: Look for the characteristic Azide peak at ~2100 cm⁻¹ .

Protocol C: CuAAC "Click" Conjugation on Surface

Rationale: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for high-yield, specific conjugation.

Reagents:

  • Surface: Azide-functionalized surface (from Protocol B).

  • Ligand: Alkyne-tagged Biomolecule (peptide, DNA, drug).

  • Catalyst System: CuSO₄[1] · 5H₂O + Sodium Ascorbate + THPTA Ligand .

    • Note: THPTA is crucial to protect biomolecules from oxidative damage by Cu(I) and maintain Cu solubility.

Procedure:

  • Mix Catalyst (Pre-complexation):

    • Mix CuSO₄ (20 mM, 10 µL) and THPTA (50 mM, 20 µL). Incubate for 5 mins.

    • Why? Pre-complexing ensures Cu is coordinated before reduction.

  • Reaction Mix:

    • Add Alkyne-Biomolecule (Final conc: 10–50 µM) to PBS buffer.

    • Add the Cu-THPTA complex.

    • Add Sodium Ascorbate (Final conc: 5 mM) last to initiate the reduction of Cu(II) to Cu(I).

  • Incubation:

    • Pipette the mixture onto the Azide-functionalized surface.

    • Incubate for 30–60 minutes at RT in a humid chamber (dark).

  • Quenching & Wash:

    • Rinse with dilute EDTA solution (10 mM) to strip bound Copper.

    • Rinse with PBS and Water.

Data Summary & QC Parameters

ParameterThis compound4-Azidobutanoic Acid (Hydrolyzed)Surface-Azide (Functionalized)
IR Signature ~1740 cm⁻¹ (Ester C=O)~2100 cm⁻¹ (Azide)~1710 cm⁻¹ (Acid C=O)~2100 cm⁻¹ (Azide)~2100 cm⁻¹ (Strong Azide peak)
Solubility Organic solvents (MeOH, DCM)Water (pH > 5), AlcoholsN/A (Solid Interface)
Reactivity Click (Azide)Slow Aminolysis (Ester)Click (Azide)Fast Coupling (via NHS)Ready for Click Chemistry
Stability High (Months at 4°C)Moderate (Weeks at 4°C)High (Stable on surface)

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Click Efficiency Oxidation of Cu(I)Use fresh Sodium Ascorbate; Increase THPTA ratio (1:5 Cu:Ligand).
No Azide Signal (FTIR) Failed NHS couplingEnsure amine surface is not protonated (use basic buffer/DIEA). Check NHS ester hydrolysis.
Non-specific Binding Copper adsorptionWash extensively with EDTA or Imidazole buffer after Click reaction.

References

  • Hein, C. D., et al. "Click chemistry, a powerful tool for pharmaceutical sciences." Pharmaceutical Research, 2008. (Contextualizes CuAAC mechanism).

Sources

Application Note: Methyl 4-Azidobutanoate as a Versatile Crosslinker for Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of methyl 4-azidobutanoate as a highly efficient, small-molecule crosslinker for a wide range of polymeric materials. We will delve into the fundamental mechanisms of azide-based crosslinking, present detailed protocols for both photochemical and thermal activation, discuss methods for characterization, and provide expert insights into optimizing crosslinking efficiency. The protocols and principles outlined herein are designed to enable the robust modification of polymers to enhance their mechanical, thermal, and chemical properties for applications ranging from biomaterial engineering to advanced material science.

Introduction: The Need for Covalent Crosslinking

Covalent crosslinking transforms linear polymer chains into a three-dimensional network, a process that dramatically enhances material properties.[1] This modification can improve tensile strength, thermal stability, chemical resistance, and reduce solubility.[2][3] Such enhancements are critical in the development of advanced materials for drug delivery vehicles, tissue engineering scaffolds, and high-performance coatings.

This compound is a heterobifunctional linker possessing a terminal azide group for covalent crosslinking and a methyl ester for further functionalization or to tune hydrophilicity. Its small size allows for efficient diffusion into polymer matrices. The core of its utility lies in the azide moiety, which can be converted into a highly reactive nitrene species through either ultraviolet (UV) irradiation or thermal activation.[4] This nitrene can then undergo a variety of reactions, most notably C-H bond insertion, to form stable covalent bonds between polymer chains.[5]

This guide will focus on the practical application of this compound for crosslinking polymers, providing a foundational understanding for its successful implementation in your research.

The Crosslinking Mechanism: Nitrene Insertion

The crosslinking process is initiated by the decomposition of the azide group, which releases a molecule of nitrogen gas (N₂) and generates a highly reactive nitrene intermediate. This activation can be triggered by two primary methods:

  • Photochemical Activation (Photolysis): Exposure to UV light, typically at a wavelength of 254 nm, provides the energy to cleave the N-N₂ bond.[5] This method offers excellent spatial and temporal control, allowing for crosslinking in specific patterns at ambient temperatures.[6]

  • Thermal Activation (Thermolysis): Heating the polymer-azide mixture to temperatures generally above 150°C provides sufficient thermal energy to initiate azide decomposition.[7] This method is advantageous for bulk material processing where uniform, through-cure is required.

Once generated, the singlet nitrene can directly insert into C-H bonds present along the polymer backbone, forming a new C-N bond and thus a crosslink. It can also react with C=C double bonds to form aziridines.[4] This process is highly efficient and does not require the presence of specific functional groups on the polymer, making it applicable to a wide variety of substrates, including saturated and unsaturated polymers.

Nitrene_Mechanism Azide Polymer + R-N₃ (this compound) Nitrene Reactive Nitrene Intermediate (R-N:) + N₂ Gas Azide->Nitrene Crosslinked Crosslinked Polymer Network Nitrene->Crosslinked C-H Insertion P1 Polymer Chain 1 (...-CH₂-...) P1->Crosslinked P2 Polymer Chain 2 (...-CH₂-...) P2->Crosslinked

Caption: Azide activation and nitrene insertion workflow.

Properties and Synthesis of this compound

A foundational understanding of the crosslinker's properties is essential for safe handling and effective protocol design.

Physicochemical and Safety Data

While a specific safety data sheet for this compound is not widely available, its properties can be inferred from similar small organic azides and esters.

PropertyValue / InformationSource
Molecular Formula C₅H₉N₃O₂-
Molecular Weight 143.14 g/mol -
Appearance Expected to be a colorless liquid[8]
Precursor Methyl 4-bromobutanoate (CAS: 4897-84-1)[9]
Key Hazards Flammable liquid. Heating may cause explosion (N₂ release). Causes skin and eye irritation.[9][9]
Handling Work in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses). Keep away from heat and ignition sources. Ground equipment to prevent static discharge.[10][10]
Storage Store in a cool, well-ventilated place, away from incompatible materials (e.g., strong oxidizing agents). Keep container tightly sealed.[10][10]

Expert Insight: Organic azides with a low carbon-to-nitrogen ratio can be energetically unstable. While this compound is relatively stable, it is crucial to avoid high temperatures during storage and handling, except during the intended thermal crosslinking process, which should be performed with appropriate safety shields.

Synthesis Protocol: From Bromide to Azide

This compound can be readily synthesized from its commercially available bromo-precursor via a simple nucleophilic substitution reaction.

Materials:

  • Methyl 4-bromobutanoate[9][11]

  • Sodium azide (NaN₃)

  • Ethanol, anhydrous

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve methyl 4-bromobutanoate (1.0 eq.) in anhydrous ethanol.

  • Add sodium azide (1.5 eq.) to the solution.

  • Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.[12]

  • After cooling to room temperature, concentrate the mixture using a rotary evaporator to remove the ethanol.[12]

  • Redissolve the residue in dichloromethane and wash with deionized water to remove inorganic salts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a liquid.[12]

  • Characterization: Confirm product formation using ¹H NMR and FT-IR spectroscopy (presence of a strong azide stretch at ~2100 cm⁻¹).

Experimental Protocols for Polymer Crosslinking

The following protocols provide a starting point for either photochemical or thermal crosslinking. Note: Optimal conditions (crosslinker concentration, reaction time) will vary depending on the polymer type, molecular weight, and desired final properties.

Protocol 1: Photochemical Crosslinking of a Polymer Film

This protocol is ideal for creating crosslinked thin films or for applications requiring spatial control. We will use polystyrene as an example.

Materials:

  • Polystyrene (PS)

  • This compound

  • Toluene or other suitable solvent for PS

  • Petri dish or glass substrate

  • UV lamp with 254 nm output (e.g., a handheld mineral lamp or a UV crosslinker box)

Procedure:

  • Preparation of Polymer Solution: Prepare a 10% (w/v) solution of polystyrene in toluene. Ensure the polymer is fully dissolved.

  • Addition of Crosslinker: Add this compound to the polymer solution. A good starting range is 1-10% by weight relative to the polymer (e.g., for 1 g of PS, add 10-100 mg of the crosslinker). Mix thoroughly.

  • Film Casting: Pour the solution into a petri dish or onto a clean glass slide to cast a thin film. Allow the solvent to evaporate completely in a fume hood. A uniform, clear film should form.

  • UV Irradiation: Place the polymer film under the 254 nm UV lamp. Irradiate for a set period, from 15 minutes to 2 hours. The optimal time will depend on the lamp intensity and the distance to the sample.[5]

  • Post-Irradiation Treatment: After irradiation, anneal the film in a vacuum oven at a temperature slightly above the polymer's glass transition temperature (Tg for polystyrene is ~100 °C) for 1 hour to relax any internal stresses.

  • Analysis: The crosslinked film should now be insoluble in toluene. Perform a swelling test (Protocol 5.1) to confirm crosslinking.

Photo_Workflow A Dissolve Polymer (e.g., Polystyrene in Toluene) B Add this compound (1-10 wt%) A->B C Cast Thin Film (Evaporate Solvent) B->C D Irradiate with UV Light (254 nm, 15-120 min) C->D E Anneal Film (Optional, >Tg) D->E F Characterize Crosslinked Network (Swelling Test, FT-IR) E->F

Caption: Workflow for photochemical polymer crosslinking.

Protocol 2: Thermal Crosslinking of a Bulk Polymer

This protocol is suitable for crosslinking bulk materials or polymer melts. We will use Poly(ethylene glycol) (PEG) as an example.

Materials:

  • Poly(ethylene glycol), e.g., PEG 4k

  • This compound

  • Vacuum oven or hot plate with precise temperature control

  • Aluminum mold or Teflon sheet

Procedure:

  • Melt Polymer: Heat the PEG in a beaker on a hot plate to 80-90 °C until it is fully molten.[5]

  • Addition of Crosslinker: Add this compound (1-10 wt%) to the molten PEG and stir until a homogeneous mixture is achieved.

  • Molding: Pour the molten mixture into an aluminum mold or onto a Teflon sheet.

  • Thermal Curing: Place the sample in a vacuum oven. Heat to the desired crosslinking temperature (e.g., 160-180 °C). The reaction will be accompanied by the evolution of nitrogen gas, so ensure adequate ventilation or perform under vacuum.[7] Hold at this temperature for 1-4 hours.

  • Cooling: Slowly cool the crosslinked polymer to room temperature to prevent cracking.

  • Analysis: The resulting PEG should be a solid, elastic gel that is insoluble in water. Perform a swelling test to confirm crosslinking.

Characterization of Crosslinked Networks

Confirming the success and quantifying the extent of crosslinking is a critical step. Because crosslinked polymers are insoluble, traditional solution-based characterization methods are not applicable.[13]

Protocol 3: Swelling Test and Gel Fraction Determination

This is the most direct method to verify the formation of an insoluble polymer network.[13] The degree of swelling provides a qualitative measure of crosslink density—highly crosslinked networks swell less.[13]

Procedure:

  • Weigh a small piece of the dry, crosslinked polymer sample (W_initial).

  • Immerse the sample in a good solvent for the original, uncrosslinked polymer (e.g., toluene for polystyrene, water for PEG).

  • Allow the sample to swell to equilibrium (typically 24-48 hours).

  • Remove the swollen sample, gently blot the surface to remove excess solvent, and immediately weigh it (W_swollen).

  • Dry the sample to a constant weight in a vacuum oven and weigh it again (W_dry).

  • Calculate the Swelling Ratio and Gel Fraction:

    • Swelling Ratio = (W_swollen - W_dry) / W_dry

    • Gel Fraction (%) = (W_dry / W_initial) x 100

A gel fraction close to 100% indicates a highly efficient crosslinking reaction with minimal unreacted polymer.[14]

Spectroscopic and Thermal Analysis
MethodPurposeExpected Result
FT-IR Spectroscopy Monitor the disappearance of the azide functional group.The characteristic azide peak at ~2100 cm⁻¹ will decrease in intensity or disappear completely after crosslinking.
Differential Scanning Calorimetry (DSC) Determine the glass transition temperature (Tg).The Tg of the crosslinked polymer will typically increase compared to the linear precursor due to restricted chain mobility.[15]
Rheology / Dynamic Mechanical Analysis (DMA) Measure mechanical properties and crosslink density.In the rubbery plateau region, the storage modulus (G') is directly proportional to the crosslink density.[16]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Gel Fraction / Incomplete Crosslinking - Insufficient crosslinker concentration.- Inadequate UV dose or heating time/temperature.- Presence of reaction inhibitors (e.g., oxygen for some photopolymerizations).- Increase the wt% of this compound.- Increase irradiation/heating time or intensity/temperature.- Perform photochemical reactions under an inert atmosphere (N₂ or Ar).
Brittle Material - Excessive crosslinking.- Reduce the crosslinker concentration or the reaction time. A high crosslink density can restrict polymer chain mobility excessively, leading to brittleness.[17]
Polymer Degradation - Nitrene reacting with sensitive functional groups on the polymer.- Excessive heating temperature or UV exposure.- Use a more inert polymer if possible.- Perform a time/temperature course study to find the minimum conditions required for sufficient crosslinking. Fluorinated azides can sometimes favor C-H insertion over other side reactions.[4]

Conclusion

This compound is a powerful and versatile tool for modifying polymer properties through covalent crosslinking. By leveraging either photochemical or thermal activation, researchers can create robust polymer networks with tailored characteristics. The choice between light and heat activation provides flexibility, with photochemistry offering superior control for surface and patterned materials, and thermolysis providing a straightforward method for bulk modification. Careful control over crosslinker concentration and reaction conditions is paramount to achieving the desired material properties, avoiding issues like brittleness or incomplete curing. By following the protocols and principles outlined in this guide, scientists and engineers can effectively employ this crosslinker to advance the development of next-generation polymers and biomaterials.

References

  • PubChem. (n.d.). Methyl 4-bromobutyrate. National Center for Biotechnology Information. [Link]

  • Pavia, M. R., et al. (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Polymers, 12(3), 522. [Link]

  • Fengchen Group Co., Ltd. (n.d.). Methyl 4-bromobutyrate BP EP USP CAS 4897-84-1. [Link]

  • Rajawasam, C. W. H., et al. (2024). Educational series: characterizing crosslinked polymer networks. Polymer Chemistry, 15(2), 219-247. [Link]

  • Moutrille, A., et al. (2020). Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives. Polymers, 12(6), 1276. [Link]

  • TA Instruments. (n.d.). Quantifying Polymer Crosslinking Density Using Rheology and DMA. [Link]

  • Zhu, J., et al. (2016). Two in one: use of azide functionality for controlled photo-crosslinking and click-modification of polymer microspheres. Polymer Chemistry, 7(34), 5484-5495. [Link]

  • Pfeiffer, K., et al. (2002). A comparison of thermally and photochemically cross-linked polymers for nanoimprinting. Microelectronic Engineering, 61-62, 393-398. [Link]

  • Zhang, Z., et al. (2022). Poly(glycidyl azide) as Photo-Crosslinker for Polymers. Polymers, 14(24), 5451. [Link]

  • Organic Syntheses. (n.d.). Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. [Link]

  • Reddit. (2016). Properties of polymers and how they're affected by cross-linking. [Link]

  • The Journal of Physical Chemistry C. (2021). Thermal- vs Light-Induced On-Surface Polymerization. [Link]

  • ACS Applied Materials & Interfaces. (2022). Azide Photochemistry in Acrylic Copolymers for Ultraviolet Cross-Linkable Pressure-Sensitive Adhesives. [Link]

  • Royal Society of Chemistry. (2019). Chemistries and capabilities of photo-formable and photo- reversible crosslinked polymer networks. [Link]

  • Effects of crosslinking on thermal and mechanical properties of polyurethanes. (2025). ResearchGate. [Link]

Sources

Application Note: High-Efficiency Peptide Bioconjugation via Methyl 4-azidobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for utilizing Methyl 4-azidobutanoate to introduce an azide moiety onto peptide sequences. While often overlooked in favor of pre-activated NHS esters, the methyl ester form offers superior long-term storage stability and cost-efficiency. However, it requires a specific activation workflow prior to conjugation.[1]

This note covers the conversion of the methyl ester precursor , the amide coupling to peptide amines , and the subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . It is designed for researchers requiring a robust, low-steric-hindrance spacer (C4) for downstream conjugation to fluorophores, drugs, or surfaces.

Chemical Safety & Handling (Critical)

WARNING: Organic azides are potentially explosive. While this compound is relatively stable, strict adherence to safety protocols is mandatory.

  • The C/N Ratio Rule: The safety of organic azides is often estimated by the Carbon/Nitrogen ratio.[2][3] The equation

    
     suggests stability.[3]
    
    • This compound (C5H9N3O2): (5 Carbon + 2 Oxygen) / 3 Nitrogen = 2.33 .

    • Implication: This molecule is energy-rich and falls below the standard stability threshold. It must be treated as a potential explosive.[2][4][5]

  • Volatility: As a low molecular weight ester, it is volatile. Do not concentrate to dryness on a rotary evaporator with a heated bath.

  • Storage: Store at -20°C, protected from light.

Workflow Overview

The conjugation process involves three distinct chemical phases. The methyl ester is "masked" reactivity; it must be hydrolyzed to the free acid before it can react with peptide amines.

BioconjugationWorkflow Ester This compound (Precursor) Hydrolysis Phase 1: Saponification (LiOH/MeOH) Ester->Hydrolysis Acid 4-Azidobutanoic Acid (Reactive Intermediate) Hydrolysis->Acid Deprotection Activation Phase 2: Activation (NHS/EDC or HATU) Acid->Activation Conjugate Azido-Peptide (Amide Bond) Activation->Conjugate + Peptide Peptide Target Peptide (R-NH2) Peptide->Conjugate Click Phase 3: CuAAC (Alkyne-Payload) Conjugate->Click Final Final Triazole Conjugate Click->Final Triazole Formation

Figure 1: The sequential workflow converting the stable methyl ester precursor into a functionalized bioconjugate.

Phase 1: Preparation of the Reactive Linker

Objective: Convert this compound to 4-azidobutanoic acid. Context: Direct aminolysis of methyl esters by peptides is kinetically slow and prone to side reactions. Saponification is required first.

Reagents
  • This compound

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Methanol (MeOH) and THF

  • 1M HCl

Protocol
  • Dissolution: Dissolve 1.0 mmol (approx. 143 mg) of this compound in 3 mL of THF/MeOH (1:1 v/v).

  • Saponification: Add 2.0 mL of 1M aqueous LiOH (2.0 equiv). Stir vigorously at Room Temperature (RT) for 2–3 hours.

    • QC Check: Monitor by TLC (Silica, 30% EtOAc/Hexane). The ester spot (

      
      ) should disappear; the acid stays at the baseline.
      
  • Workup (Caution):

    • Dilute with 10 mL water.

    • Wash with 5 mL Diethyl Ether (removes unreacted ester). Discard organic layer.[6]

    • Acidification: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl.

    • Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Isolation: Dry combined EtOAc layers over

    
    , filter, and concentrate carefully (no heat, vacuum only) to obtain 4-azidobutanoic acid . Use immediately or store at -20°C.
    

Phase 2: Peptide Conjugation (Amide Coupling)

Objective: Covalent attachment of the linker to the Peptide N-terminus or Lysine side chain.

Method A: Solution Phase (Pre-synthesized Peptide)

This method uses HATU for rapid, efficient coupling in organic solvent.

Reagents:

  • Target Peptide (with free amine)

  • 4-Azidobutanoic acid (from Phase 1)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)[1][6]

  • DMF (Anhydrous)

Protocol:

  • Activation: In a microcentrifuge tube, dissolve 4-azidobutanoic acid (1.2 equiv relative to peptide) in anhydrous DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Vortex and incubate for 2 minutes to form the active ester in situ.

  • Coupling: Add the activated linker solution to the Peptide (1.0 equiv) dissolved in DMF.

    • Note: Peptide concentration should be 5–10 mg/mL.

  • Incubation: Agitate at RT for 1–2 hours.

  • Purification: Purify the Azido-Peptide via preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

    • Validation: ESI-MS should show a mass shift of +111.1 Da (Linker MW [129] - Water [18]).

Phase 3: The "Click" Reaction (CuAAC)

Objective: Conjugation of the Azido-Peptide to an Alkyne-functionalized payload (e.g., Fluorophore-Alkyne). Critical Reagent: THPTA Ligand . Copper (I) damages peptides via oxidation. THPTA acts as a sacrificial ligand, maintaining Cu(I) catalytic activity while protecting the peptide backbone.

Reagents Table
ComponentStock Conc.SolventRole
Azido-Peptide 200 μMWater/DMSOTarget Molecule
Alkyne-Payload 10 mMDMSOLabel/Drug
CuSO4 20 mMWaterCopper Source
THPTA Ligand 100 mMWaterCu(I) Stabilizer & Protectant
Sodium Ascorbate 100 mMWater (Fresh)Reducing Agent (Cu2+ -> Cu1+)
Detailed Protocol
  • Premix Catalyst (Crucial Step):

    • Mix CuSO4 and THPTA in a 1:5 molar ratio before adding to the reaction.

    • Example: Mix 10 μL CuSO4 (20 mM) + 10 μL THPTA (100 mM). Incubate for 5 mins. This forms the turquoise Cu-THPTA complex.

  • Reaction Assembly:

    • To the Azido-Peptide solution (in PBS or Water), add the Alkyne-Payload (1.5 – 2.0 equivalents).

    • Add the Cu-THPTA complex (Final conc: 0.5 mM Cu).

    • Add Sodium Ascorbate (Final conc: 5.0 mM).

  • Incubation: Flush headspace with Nitrogen (optional but recommended). Seal and incubate at RT for 30–60 minutes in the dark.

  • Quenching: Add EDTA (final 10 mM) to chelate copper.

  • Cleanup: Remove excess reagents via Dialysis or Size Exclusion Chromatography (e.g., PD-10 column).

Mechanistic Visualization (CuAAC Cycle)

CuAAC_Mechanism Cu2 Cu(II) Source (Inactive) Cu1 Cu(I)-THPTA (Active Catalyst) Cu2->Cu1 Reduction Asc Sodium Ascorbate Asc->Cu1 Complex1 Cu-Acetylide Complex Complex2 Metallocycle Intermediate Complex1->Complex2 Azide Coordination Product Triazole Conjugate Complex2->Product Ring Contraction + Protonation Reactants Azido-Peptide + Alkyne-Payload Reactants->Complex1 + Cu(I) Product->Cu1 Catalyst Regeneration

Figure 2: The catalytic cycle of CuAAC. Note the requirement for reduction of Cu(II) to Cu(I) and the stabilization provided by THPTA.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
No Conjugation (Phase 2) Ester not hydrolyzedEnsure Phase 1 TLC shows complete conversion to acid. Methyl esters do not react with amines directly under mild conditions.
Peptide Precipitation Hydrophobic Linker/PayloadAdd DMSO or DMF (up to 20% v/v) to the aqueous buffer.
Peptide Degradation Oxidation by CopperIncrease THPTA concentration (maintain 1:5 Cu:Ligand ratio). Ensure Ascorbate is fresh.
Blue Solution turns Yellow Copper OxidationOxygen ingress. Flush with

or add more Ascorbate.

References

  • Preparation of Azido Acids: Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link

  • Peptide Coupling Reagents: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • CuAAC Mechanism & THPTA: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Safety of Organic Azides: Glaser, M., & Luthra, S. K. (2019). Safety in the use of organic azides. Radioisotope Chemistry. Link

Sources

Application Note: High-Fidelity Methyl 4-azidobutanoate Click Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized protocol for utilizing Methyl 4-azidobutanoate (M-4-AB) as a heterobifunctional linker in bioconjugation and drug discovery. Unlike standard reagents, M-4-AB combines a bioorthogonal azide moiety with a latent carboxylate (masked as a methyl ester). This dual-functionality allows for modular "Click" assembly followed by downstream conjugation to amines or hydroxyls. This document focuses on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , providing a robust, self-validating workflow designed to minimize oxidative damage and maximize yield.

Introduction & Mechanistic Basis[1][2][3]

The Compound: this compound

This compound is a low-molecular-weight aliphatic azide (


). Its aliphatic chain provides a minimal spacer (~4 carbons) that reduces steric hindrance during the cycloaddition event, while the methyl ester protects the carboxylic acid, preventing unwanted side reactions (e.g., chelation of copper) during the click step.
The Reaction: CuAAC

The reaction between the terminal azide of M-4-AB and a terminal alkyne proceeds via a 1,3-dipolar cycloaddition catalyzed by Cu(I). This yields a 1,4-disubstituted 1,2,3-triazole .

Key Mechanistic Insight: The active catalyst is not simple Cu(I) but a dinuclear copper complex coordinated by the alkyne. To maintain the Cu(I) oxidation state in aqueous buffers, we utilize a "sacrificial" reductant (Sodium Ascorbate) and a stabilizing ligand (THPTA ).[1] THPTA is superior to TBTA for this protocol as it prevents Cu(I)-induced protein denaturation and facilitates water solubility.

Strategic Workflow

The utility of M-4-AB lies in its sequential reactivity:

  • Step 1 (Click): Azide-Alkyne Cycloaddition to attach the linker to a payload (Drug/Fluorophore).

  • Step 2 (Activation): Hydrolysis of the methyl ester to a carboxylic acid.

  • Step 3 (Conjugation): Amide coupling (EDC/NHS) to a biomolecule (Antibody/Protein).

Experimental Protocol: CuAAC Click Reaction

Reagent Preparation
  • This compound (M-4-AB): 100 mM stock in DMSO. Store at -20°C.

  • Alkyne Substrate: Dissolve in DMSO or Water (depending on solubility).[2]

  • CuSO₄[1][3][4][5]·5H₂O: 20 mM in HPLC-grade water.

  • THPTA Ligand: 50 mM in HPLC-grade water.

  • Sodium Ascorbate: 100 mM in HPLC-grade water. MUST BE FRESHLY PREPARED.

  • Reaction Buffer: 100 mM Potassium Phosphate (pH 7.0) or PBS.[1] Avoid Tris buffer if possible (weak copper chelation).

Reaction Stoichiometry Table

Target Scale: 1 µmol Alkyne Substrate

ComponentStock Conc.EquivalentsVolume (µL)Final Conc.Role
Alkyne Substrate 10 mM1.01001 mMTarget Molecule
M-4-AB (Azide) 100 mM1.2 - 2.01.2 - 2.01.2 - 2 mMLinker (Excess ensures completion)
CuSO₄ / THPTA Premix*0.5 (Cu)250.5 mM (Cu)Catalyst Complex
Sodium Ascorbate 100 mM5.055 mMReductant (Initiator)
Buffer --To 1000 µL-Solvent

*Premix Preparation: Mix 10 µL of CuSO₄ (20 mM) with 20 µL of THPTA (50 mM) prior to addition. Ratio Cu:Ligand should be 1:5.[4]

Step-by-Step Procedure

Step 1: Catalyst Pre-Complexation (Crucial for Stability)

  • Mix the CuSO₄ and THPTA solutions in a separate microtube.

  • Incubate for 5 minutes at room temperature.

  • Why? This forms the [Cu(THPTA)]²⁺ complex. Uncomplexed copper can generate reactive oxygen species (ROS) that damage proteins or oxidize the alkyne.

Step 2: Reaction Assembly

  • In the main reaction vessel, combine Buffer , Alkyne Substrate , and M-4-AB .

  • Vortex gently to ensure homogeneity.

  • Add the CuSO₄/THPTA premix to the reaction.

  • Flush the headspace with Nitrogen or Argon gas (optional but recommended to prevent oxidation).

Step 3: Initiation

  • Add the Sodium Ascorbate solution.[6][3][4][5]

  • Observation: The solution may turn from light blue to colorless. This indicates the reduction of Cu(II) to Cu(I).

  • Seal the tube immediately.

Step 4: Incubation

  • Incubate at 25°C (Room Temp) for 60 minutes with gentle agitation (rotary shaker).

  • Note: Do not heat above 40°C. Aliphatic azides are stable, but the ester group is susceptible to premature hydrolysis at high pH or temperature.

Step 5: Quenching & Purification

  • Quench: Add EDTA (final conc. 10 mM) to chelate copper.

  • Purification:

    • Small Molecules: Ethyl Acetate extraction. The triazole product is usually more polar than the starting azide but less polar than the alkyne (if charged).

    • Biomolecules:[6][3][4][7] Desalting column (PD-10) or Dialysis.

Downstream Application: Ester Hydrolysis

Once the click reaction is complete, the methyl ester must often be hydrolyzed to activate the linker for bioconjugation.

  • Dissolve the purified Triazole-Ester product in THF/Water (1:1).

  • Add LiOH (Lithium Hydroxide) to a final concentration of 0.1 M.

  • Stir at Room Temp for 30–60 minutes.

  • Acidify to pH 3 with 1M HCl to protonate the carboxylic acid.

  • Extract with Ethyl Acetate.

Visualization of Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the specific chemical pathway and the catalytic cycle protected by THPTA.

G cluster_inputs Reactants cluster_catalyst Catalytic System Azide This compound (Azide) Intermediate Cu-Acetylide Intermediate Azide->Intermediate Alkyne Substrate-Alkyne Alkyne->Intermediate Cu2 Cu(II)SO4 ActiveCat [Cu(I)-THPTA] Active Complex Cu2->ActiveCat Reduction THPTA THPTA Ligand THPTA->ActiveCat Stabilization Ascorbate Na-Ascorbate (Reductant) Ascorbate->ActiveCat e- Transfer ActiveCat->Intermediate Catalysis Product 1,2,3-Triazole-Ester Conjugate Intermediate->Product Cycloaddition

Figure 1: Mechanistic pathway of the THPTA-stabilized CuAAC reaction between this compound and an alkyne.

Experimental Workflow Logic

This flowchart ensures the user follows the critical order of operations to prevent catalyst deactivation.

Workflow Start Start: Reagent Prep Premix 1. PREMIX Cu(II) + THPTA (Wait 5 mins) Start->Premix MixSubstrates 2. Mix Buffer + Alkyne + Azide (M-4-AB) Start->MixSubstrates Combine 3. Add Cu-Premix to Substrates Premix->Combine MixSubstrates->Combine Initiate 4. Add Na-Ascorbate (Start Reaction) Combine->Initiate Incubate 5. Incubate 1hr @ 25°C (Inert Atmosphere) Initiate->Incubate CheckColor Check Color: Blue -> Clear? Incubate->CheckColor Success Proceed to Workup/Hydrolysis CheckColor->Success Yes Fail Troubleshoot: Add more Ascorbate or Degas CheckColor->Fail Remains Blue/Brown Fail->Initiate Retry

Figure 2: Step-by-step experimental decision tree for high-fidelity click conjugation.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Solution turns Brown/Yellow Oxidation of Ascorbate; Cu(II) accumulation.Oxygen ingress.[6] Degas buffers; add fresh Ascorbate.[4]
Precipitate Forms Copper-Alkyne aggregation or protein denaturation.Increase THPTA concentration (up to 1:10 ratio). Add 5% DMSO.
Low Yield Incomplete reduction or steric hindrance.Increase Cu catalyst load to 1.0 eq. Increase time to 4 hours.
Hydrolysis of Ester pH too high during click.Ensure pH is < 7.5. Use Phosphate buffer, not Carbonate.

References

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

  • Hong, V., et al. (2009).[6][4] "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link

  • BroadPharm. "Protocol for Azide-Alkyne Click Chemistry." Link

  • Sigma-Aldrich. "this compound Product Information." Link

Sources

Application Note: Methyl 4-azidobutanoate in Modular Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-azidobutanoate (CAS: 16975-68-9) is a critical heterobifunctional building block in modern drug discovery, particularly within Targeted Protein Degradation (TPD) and Fragment-Based Drug Discovery (FBDD) .

Its structural utility lies in its dual functionality:

  • Methyl Ester: A masked carboxylic acid that enables controlled coupling to amine-bearing pharmacophores (warheads) after hydrolysis.

  • Terminal Azide: A bioorthogonal handle ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."[1]

This guide details the strategic application of this compound to synthesize PROTAC® (Proteolysis Targeting Chimera) libraries. Unlike long PEG linkers, the 4-carbon aliphatic chain provided by this molecule offers a hydrophobic, rigid spacer often required to improve cell permeability and optimize the ternary complex geometry between the E3 ligase and the target protein.

Mechanistic Basis: The "Click-Ready" Linker Strategy[2]

In rational drug design, the linker is not merely a connector; it determines the physicochemical properties (LogP, TPSA) and the spatial orientation of the chimera. This compound serves as a precursor to 4-azidobutanoic acid , a short alkyl linker.

Why this compound?
  • Defined Length: The C4 backbone (~5-6 Å) is ideal for targets where the E3 ligase binding pocket is in close proximity to the target protein surface, minimizing the "floppiness" seen with PEG chains.

  • Metabolic Stability: Alkyl chains are generally more stable against oxidative metabolism compared to polyethylene glycols.

  • Library Generation: The azide handle allows researchers to synthesize a single "Warhead-Linker-Azide" intermediate and click it to a diverse library of E3 ligase ligands (e.g., Thalidomide-alkyne, VHL-alkyne).

Workflow Visualization

The following diagram illustrates the modular assembly of a PROTAC library using this compound.

PROTAC_Assembly Start This compound (Precursor) Hydrolysis Step 1: Hydrolysis (LiOH/THF) Start->Hydrolysis Activation Coupling Step 2: Amide Coupling (Warhead-NH2 + HATU) Hydrolysis->Coupling Free Acid Intermediate Azide-Functionalized Warhead Coupling->Intermediate Stable Intermediate Click Step 3: CuAAC Click (Ligase-Alkyne) Intermediate->Click + Alkyne Library Final PROTAC Library (Triazole Linker) Click->Final 1,2,3-Triazole

Caption: Modular workflow transforming this compound into a functional PROTAC via hydrolysis, coupling, and click chemistry.

Application: PROTAC Linker Optimization

The primary application of this molecule is investigating the "Linkerology" —the relationship between linker length/composition and degradation efficiency.

Comparative Linker Properties

When designing a degradation library, this compound (C4-Alkyl) is often compared against PEG-based azides.

FeatureThis compound (C4-Alkyl)Azido-PEG3-Ester (PEG)Impact on Drug Design
Hydrophobicity High (Lipophilic)Low (Hydrophilic)C4 improves cell permeability for polar warheads.
Rigidity ModerateLow (Flexible)C4 restricts conformational entropy, potentially stabilizing the Ternary Complex.
Metabolic Risk Low (Stable)Moderate (Oxidation)Alkyl chains resist oxidative cleavage better than ethers.
Linker Length ~6 Å~13 ÅC4 is critical for "compact" ternary complexes.

Detailed Experimental Protocols

Protocol A: Preparation of the "Clickable" Warhead

Objective: Convert this compound to 4-azidobutanoic acid and couple it to a target protein ligand (amine-bearing).

Reagents:

  • This compound

  • Lithium Hydroxide (LiOH)

  • THF/Water (3:1)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • Target Amine (e.g., JQ1-derivative for BRD4)[2]

Step-by-Step Methodology:

  • Saponification (Ester Hydrolysis):

    • Dissolve this compound (1.0 eq) in THF/Water (3:1 v/v).

    • Add LiOH monohydrate (2.0 eq) at 0°C.

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of ester spot).

    • Workup: Acidify to pH ~3 with 1N HCl. Extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate in vacuo.

    • Result:4-azidobutanoic acid (Colorless oil). Note: Do not distill; azides are heat sensitive.

  • Amide Coupling:

    • Dissolve 4-azidobutanoic acid (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate ester.

    • Add the Target Amine (Warhead) (1.0 eq).

    • Stir at RT for 12 hours under Nitrogen.

    • Purification: Dilute with water, extract with EtOAc, and purify via Flash Column Chromatography.

    • Validation: Confirm mass via LC-MS (Look for M+H).

Protocol B: CuAAC Click Reaction (Library Assembly)

Objective: Conjugate the Azide-Warhead (from Protocol A) to an Alkyne-E3 Ligase Ligand.

Reagents:

  • Azide-Warhead (10 mM in DMSO)

  • Alkyne-Ligand (10 mM in DMSO)

  • CuSO4 (50 mM in water)

  • Sodium Ascorbate (100 mM in water - Freshly Prepared)

  • THPTA Ligand (100 mM in water) - Critical for protecting biomolecules and maintaining Cu(I) state.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a small vial or 96-well plate (for libraries), mix:

      • Azide-Warhead (1.0 eq)

      • Alkyne-Ligand (1.0 eq)

      • Solvent: t-BuOH/Water (1:1) or DMSO (if solubility is an issue).

  • Catalyst Preparation (Premix):

    • Premix CuSO4 (0.1 eq) and THPTA (0.5 eq) in a separate tube. Vortex for 1 min.

    • Why? This forms the catalytic complex before exposure to reactants, preventing copper precipitation.

  • Initiation:

    • Add the Cu-THPTA complex to the reaction vial.

    • Add Sodium Ascorbate (0.5 eq) to initiate the reduction of Cu(II) to Cu(I).

    • Flush headspace with Nitrogen (optional but recommended).

    • Cap and stir/shake at RT for 1–2 hours.

  • Workup:

    • For library screening: Use directly if concentration allows, or dilute in assay buffer.

    • For purification: Dilute with water/brine, extract with EtOAc, or purify directly via Preparative HPLC.

Self-Validating Checkpoint:

  • Color Change: The reaction should remain colorless or slightly yellow. If it turns brown/black, copper oxidation or precipitation has occurred (check THPTA quality).

  • LC-MS Monitoring: The azide peak (-N3) and alkyne peak should disappear, replaced by a single product peak with Mass = Mass(Azide) + Mass(Alkyne).

Safety & Stability (E-E-A-T)

  • Azide Stability: this compound is a low-molecular-weight organic azide. While the C/N ratio (5 carbons / 3 nitrogens) suggests it is relatively stable, never distill this compound to dryness or expose it to high heat (>80°C).

  • Storage: Store at 2–8°C. Protect from light.

  • Compatibility: Avoid contact with strong acids (potential formation of hydrazoic acid, HN3, which is highly toxic and explosive). Avoid contact with transition metals in the absence of stabilizing ligands.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

  • Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry.

  • Testa, A., et al. (2020).[] 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society.

  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. BroadPharm Technical Guides.

  • BOC Sciences. (2020). Overview of PROTAC Linkers: Types and Design. BOC Sciences Application Notes.

Sources

Application Note: Synthesis of Triazoles using Methyl 4-azidobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Abstract & Utility

Methyl 4-azidobutanoate (CAS: 16422-65-2) is a bifunctional aliphatic azide linker widely utilized in fragment-based drug discovery (FBDD) and the synthesis of PROTACs (Proteolysis Targeting Chimeras). Unlike aromatic azides, this aliphatic derivative offers a flexible C4-alkyl spacer that minimizes steric clash between the triazole core and the target scaffold.

The terminal methyl ester serves as a "masked" carboxylic acid. Following the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this ester can be selectively hydrolyzed to a free acid, enabling subsequent amide coupling to E3 ligase ligands or warheads. This guide details the optimized protocols for generating 1,4-disubstituted 1,2,3-triazoles using this specific reagent, with a focus on preserving ester integrity during copper removal.

Safety Assessment: Aliphatic Azides

Critical Warning: While this compound is stable under ambient conditions, all organic azides carry a potential explosion hazard if the Carbon-to-Nitrogen (


) ratio is too low.
  • Rule of Thumb: Safety is generally assumed if

    
    .
    
  • This compound Calculation:

    • Formula:

      
      
      
    • 
      , 
      
      
      
      ,
      
      
    • Ratio:

      
      
      

Assessment: The ratio (2.33) is below the standard safety threshold of 3. However, the ester group provides electronic stabilization.

  • Operational Mandate: Do not distill this compound to dryness. Store below 4°C. Perform reactions behind a blast shield when scaling above 1 gram. Avoid using halogenated solvents (DCM/CHCl3) with sodium azide during precursor synthesis to prevent formation of highly explosive di- and tri-azidomethane.

Mechanistic Insight: The Catalytic Cycle

The reaction proceeds via the stepwise Huisgen cycloaddition catalyzed by Cu(I). The choice of ligand is the primary determinant of reaction speed and protection against oxidation.

Figure 1: CuAAC Catalytic Cycle & Linker Workflow

The following diagram illustrates the catalytic cycle specific to the ester-functionalized linker and its downstream utility.

CuAAC_Mechanism Cu_II Cu(II) Pre-catalyst (Inactive) Cu_I Cu(I)-Ligand Active Species Cu_II->Cu_I Reduction (Na Ascorbate) Acetylide Cu(I)-Acetylide Intermediate Cu_I->Acetylide + Alkyne Alkyne Terminal Alkyne (Scaffold) Azide This compound (Linker) Triazole 1,2,3-Triazole (Ester Intact) Acetylide->Triazole + Azide (Ring Closure) Triazole->Cu_I Catalyst Regeneration Acid Carboxylic Acid (Hydrolyzed) Triazole->Acid LiOH/THF (Hydrolysis) PROTAC Final PROTAC (Amide Coupled) Acid->PROTAC Amide Coupling (EDC/NHS)

Caption: Figure 1. Cu(I) activation of the alkyne followed by azide coordination and ring closure.[1][2][3] Post-reaction hydrolysis enables PROTAC synthesis.

Experimental Protocols

Protocol A: High-Yield Organic Synthesis (Small Molecule)

Application: Synthesis of drug fragments or chemical probes where water solubility is limited. Reagent: this compound (1.0 equiv).

ComponentRoleStoichiometry
Terminal Alkyne Scaffold1.0 equiv
CuSO₄ · 5H₂O Catalyst Source5 - 10 mol%
Sodium Ascorbate Reductant10 - 20 mol%
THPTA or TBTA Ligand10 - 20 mol%
Solvent Mediumt-BuOH : H₂O (1:1)

Step-by-Step Methodology:

  • Ligand Complexation (Crucial): In a separate vial, premix CuSO₄ and the Ligand (THPTA or TBTA) in water. The solution should turn a light blue.[1] Why? This protects Cu(I) from disproportionation before it enters the cycle.

  • Substrate Mix: Dissolve the Alkyne and this compound in t-BuOH. Add this to the aqueous copper-ligand mix.

  • Initiation: Add Sodium Ascorbate (freshly prepared in water) dropwise. The solution may turn yellow/orange (indicative of Cu(I)).

  • Incubation: Stir at Room Temperature (RT) for 2–16 hours. Monitor by TLC (stain with KMnO₄; the azide spot will disappear).

  • Workup (Ester Preservation):

    • Do not use ammonia for copper removal if you wish to preserve the methyl ester (risk of amidation).

    • Dilute with EtOAc. Wash with 0.1 M EDTA (pH 7.0) to chelate copper.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Bioconjugation (Dilute Conditions)

Application: Labeling DNA or proteins where concentrations are low (< 1 mM). Key Change: Must use THPTA (water-soluble ligand) to prevent catalyst precipitation.

Step-by-Step Methodology:

  • Buffer: Use PBS (pH 7.4). Avoid buffers with chelators (EDTA) or strong nucleophiles.

  • Cocktail Preparation: Prepare a 5x Master Mix:

    • CuSO₄ (1 mM final)

    • THPTA (5 mM final)

    • Sodium Ascorbate (5 mM final)

  • Reaction: Add Master Mix to the biomolecule solution containing this compound (50–100 µM).

  • Purification: Remove excess linker via size-exclusion chromatography (e.g., PD-10 column) or dialysis.

Critical Optimization: Ligand Selection

The choice of ligand dictates the reaction efficiency, particularly regarding the stability of the ester group and the oxidation state of Copper.

FeatureTBTA (Tris(benzyltriazolylmethyl)amine)THPTA (Tris(hydroxypropyltriazolylmethyl)amine)
Solubility Organic (DMSO/tBuOH)Water Soluble
Reaction Speed ModerateFast
Biocompatibility Low (Cytotoxic Cu)High (Shields Cu)
Best For Protocol A (Small Molecule)Protocol B (Bioconjugation)

Expert Insight: For this compound, THPTA is recommended even for organic synthesis . It allows for easier copper removal during the aqueous workup phase, as the Cu-THPTA complex remains in the water layer, reducing copper contamination in the organic ester product.

Downstream Processing: Ester Hydrolysis

To utilize the linker for PROTAC synthesis, the methyl ester must be converted to a carboxylic acid.

Standard Protocol:

  • Dissolve the Triazole-Ester product in THF/Water (3:1).

  • Add LiOH (1.5 equiv) at 0°C.

  • Monitor by LCMS. (Methyl ester -14 Da +1 Da = Net loss of 14).

  • Acidify carefully to pH 4 with 1M HCl (avoid strong acid to prevent triazole degradation) and extract with EtOAc.

References

  • Mechanism & Ligands: Besanceney-Webler, C., et al. "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie Int. Ed. (2011).

  • CuAAC Fundamentals: Rostovtsev, V. V., et al.[4] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie Int. Ed. (2002).[3]

  • THPTA Utility: Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie Int. Ed. (2009).[5]

  • Reagent Data: TCI Chemicals. "Product Information: this compound."

  • Safety of Azides: BroadPharm. "Click Chemistry Protocols and Safety."

Sources

Application and Protocol Guide: Cell Surface Engineering via Metabolic Glycoengineering and Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the cutting-edge technique of cell surface engineering using metabolic glycoengineering, followed by bioorthogonal click chemistry. This powerful two-step strategy allows for the precise installation of chemical handles onto the surfaces of living cells, enabling a myriad of applications in basic research, diagnostics, and therapeutic development.

Foundational Principles: A Tale of Two Chemistries

Cell surface engineering is a rapidly evolving field that empowers researchers to modulate cellular functions and interactions by chemically modifying the cell's outer surface.[1] Among the various strategies, metabolic glycoengineering stands out for its elegance and biocompatibility.[2][3] This technique leverages the cell's own metabolic machinery to process and display unnatural, chemically-tagged monosaccharides on the cell surface glycans.[4][5]

The process begins with the introduction of a monosaccharide analog bearing a bioorthogonal chemical reporter, such as an azide group, into the cell culture medium.[5] Cells take up this "Trojan horse" sugar and, through their natural biosynthetic pathways, incorporate it into glycoproteins and glycolipids that are ultimately presented on the cell surface.[5][6] The most commonly used and well-validated azido-sugar for this purpose is the peracetylated derivative of N-azidoacetylmannosamine (Ac4ManNAz), which is a precursor for sialic acid biosynthesis.[2][7]

It is crucial to select a precursor that can be readily metabolized by the cellular machinery. Simple azide-containing molecules, such as Methyl 4-azidobutanoate, are not substrates for glycan biosynthetic pathways and are therefore not suitable for metabolic glycoengineering. Instead, their utility lies in the synthesis of other chemical probes or cross-linking agents.[8]

Once the cell surface is adorned with azide groups, the second phase of the process, a bioorthogonal "click" reaction, can be initiated.[9] Bioorthogonal reactions are chemical ligations that occur rapidly and selectively in a biological environment without interfering with native biochemical processes.[9] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, where the azide-functionalized cell surface is reacted with a molecule containing a terminal alkyne.[10] This reaction forms a stable triazole linkage, covalently attaching the alkyne-containing molecule to the cell surface.[11]

This modular approach allows for the attachment of a wide array of probes, including fluorophores for imaging, biotin for purification, or therapeutic agents for targeted delivery.[2]

Visualizing the Workflow

The Metabolic Glycoengineering Pathway

The following diagram illustrates the metabolic incorporation of Ac4ManNAz into cell surface sialoglycans.

Metabolic_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus cluster_membrane Cell Membrane Ac4ManNAz Ac4ManNAz (added to media) Ac4ManNAz_cyto Ac4ManNAz Ac4ManNAz->Ac4ManNAz_cyto Uptake ManNAz ManNAz Ac4ManNAz_cyto->ManNAz Esterases SiaNAz SiaNAz ManNAz->SiaNAz Sialic Acid Biosynthesis CMP_SiaNAz CMP-SiaNAz SiaNAz->CMP_SiaNAz Activation Glycoprotein_azide Azide-labeled Glycoprotein CMP_SiaNAz->Glycoprotein_azide Glycosyl- transferases Cell_Surface_Azide Cell Surface Azide Glycoprotein_azide->Cell_Surface_Azide Trafficking

Caption: Metabolic pathway of Ac4ManNAz incorporation into cell surface glycans.

The Click Chemistry Ligation

This diagram depicts the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction on the cell surface.

Click_Chemistry cluster_workflow CuAAC Click Reaction Workflow Azide_Surface Azide-labeled Cell Surface Labeled_Surface Covalently Labeled Cell Surface Azide_Surface->Labeled_Surface Alkyne_Probe Alkyne-Probe (e.g., Fluorophore) Alkyne_Probe->Labeled_Surface Catalyst Cu(I) Catalyst (CuSO4 + Sodium Ascorbate) Catalyst->Labeled_Surface Catalyzes Reaction

Caption: Schematic of CuAAC click chemistry for cell surface labeling.

Experimental Protocols

Materials and Reagents
ReagentRecommended SupplierCatalog NumberStorage
Per-O-acetylated N-azidoacetylmannosamine (Ac4ManNAz)VariesVaries-20°C
Dimethyl sulfoxide (DMSO), anhydrousVariesVariesRoom Temperature
Cell Culture Medium (appropriate for cell line)VariesVaries4°C
Fetal Bovine Serum (FBS)VariesVaries-20°C
Penicillin-StreptomycinVariesVaries-20°C
Phosphate-Buffered Saline (PBS), pH 7.4VariesVariesRoom Temperature
Trypsin-EDTAVariesVaries-20°C
Alkyne-fluorophore conjugate (e.g., DBCO-Cy5)VariesVaries-20°C, light-sensitive
Copper (II) Sulfate (CuSO4)VariesVariesRoom Temperature
Sodium AscorbateVariesVaries4°C, light-sensitive
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)VariesVariesRoom Temperature
Protocol 1: Metabolic Labeling of Cells with Ac4ManNAz

This protocol describes the metabolic incorporation of azide groups onto the cell surface. The optimal concentration of Ac4ManNAz and incubation time should be determined empirically for each cell line.

3.2.1. Preparation of Ac4ManNAz Stock Solution

  • Prepare a 50 mM stock solution of Ac4ManNAz in anhydrous DMSO.

  • Vortex until fully dissolved.

  • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

3.2.2. Cell Seeding and Labeling

  • Culture cells of interest in their appropriate growth medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in the desired format (e.g., 6-well plate, 10 cm dish) at a density that will result in 70-80% confluency at the end of the incubation period.

  • Allow cells to adhere overnight.

  • The next day, replace the culture medium with fresh medium containing the desired final concentration of Ac4ManNAz. A good starting point for optimization is a range of 10-50 µM.[10]

    • Note: Some studies suggest that high concentrations of Ac4ManNAz may have physiological effects on cells, so it is recommended to use the lowest effective concentration.[10]

  • Incubate the cells for 1-3 days. The optimal incubation time can vary between cell types.[7]

  • As a negative control, incubate a separate set of cells with medium containing an equivalent volume of DMSO without Ac4ManNAz.

Protocol 2: Cell Surface Labeling via CuAAC Click Chemistry

This protocol details the ligation of an alkyne-functionalized probe to the azide-labeled cell surface.

3.3.1. Preparation of Click Chemistry Reagents

  • Caution: Prepare all solutions fresh on the day of use.

  • Copper (II) Sulfate (CuSO4): Prepare a 20 mM stock solution in sterile water.[8]

  • Sodium Ascorbate: Prepare a 300 mM stock solution in sterile water. Protect from light.[8]

  • THPTA: Prepare a 100 mM stock solution in sterile water.[8]

  • Alkyne-Probe: Prepare a 1-10 mM stock solution in DMSO or water, depending on the solubility of the probe.

3.3.2. Click Reaction on Live Cells

  • After the metabolic labeling period, gently wash the cells twice with ice-cold PBS.

  • Prepare the "click-it" reaction cocktail. For a 1 mL final volume, add the reagents in the following order, vortexing gently between each addition:

    • 970 µL PBS

    • 10 µL of 100 mM THPTA solution

    • 10 µL of 20 mM CuSO4 solution

    • 10 µL of 300 mM sodium ascorbate solution

  • Add the desired amount of the alkyne-probe to the click-it cocktail. A final concentration of 10-50 µM for the alkyne-probe is a good starting point.

  • Aspirate the PBS from the cells and add the complete click-it reaction cocktail.

  • Incubate the cells for 30-60 minutes at room temperature, protected from light.

  • After incubation, aspirate the reaction cocktail and wash the cells three times with PBS.

  • The cells are now ready for downstream analysis (e.g., fluorescence microscopy, flow cytometry).

Data Interpretation and Optimization

ParameterRecommended Starting RangeOptimization Considerations
Ac4ManNAz Concentration 10 - 50 µMHigher concentrations may increase labeling but could also induce cellular stress. A dose-response curve should be generated for each cell line.
Labeling Incubation Time 1 - 3 daysLonger incubation times generally lead to higher azide incorporation, but this can plateau. Time-course experiments are recommended.[7]
Alkyne-Probe Concentration 10 - 50 µMThe concentration should be sufficient to saturate the available azide sites. Higher concentrations may lead to non-specific binding.
Click Reaction Time 30 - 60 minutesShorter times may be sufficient for highly efficient reactions. The reaction progress can be monitored over time if necessary.

Successful labeling will be indicated by a significant increase in signal (e.g., fluorescence) in the Ac4ManNAz-treated cells compared to the DMSO-treated negative control.

Safety and Handling

  • This compound and other organic azides: Handle with care as they are potentially explosive. Avoid heat, shock, and friction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DMSO: Can facilitate the absorption of other chemicals through the skin. Handle with appropriate gloves.

  • Copper Sulfate: Toxic if ingested and an irritant to skin and eyes.

  • Sodium Ascorbate: Generally considered safe, but handle with standard laboratory precautions.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

Metabolic glycoengineering coupled with click chemistry provides a robust and versatile platform for cell surface modification. By following the detailed protocols and optimization guidelines presented in this application note, researchers can effectively label and manipulate living cells for a wide range of applications, from fundamental cell biology to the development of novel cell-based therapies.

References

  • Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides. (2021). National Institutes of Health. [Link]

  • Engineering Cell Surfaces by Covalent Grafting of Synthetic Polymers to Metabolically-Labeled Glycans. (n.d.). PubMed. [Link]

  • Metabolic Glycoengineering with Azide‐ and Alkene‐Modified Hexosamines: Quantification of Sialic Acid Levels. (2020). National Institutes of Health. [Link]

  • Metabolic glycan labeling of 4T1 cancer cells with azido groups. (n.d.). ResearchGate. [Link]

  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. (n.d.). National Institutes of Health. [Link]

  • Bioorthogonal chemistry: strategies and recent development. (n.d.). National Institutes of Health. [Link]

  • Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. (n.d.). National Institutes of Health. [Link]

  • Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering. (n.d.). National Institutes of Health. [Link]

  • Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. (n.d.). National Institutes of Health. [Link]

  • Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. (n.d.). National Institutes of Health. [Link]

  • Advancing cell surface modification in mammalian cells with synthetic molecules. (n.d.). National Institutes of Health. [Link]

  • Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. (n.d.). PubMed. [Link]

  • Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. (2017). Theranostics. [Link]

  • Bioorthogonal chemistry. (n.d.). ResearchGate. [Link]

  • Constructing Azide-Labeled Cell Surfaces Using Polysaccharide Biosynthetic Pathways. (n.d.). ResearchGate. [Link]

  • Synthesis of Azide-Modified Chondroitin Sulfate Precursors: Substrates for “Click”- Conjugation with Fluorescent Labels and Oligonucleotides. (2018). ACS Publications. [Link]

  • Exploiting the Features of Short Peptides to Recognize Specific Cell Surface Markers. (2023). MDPI. [Link]

  • Bioorthogonal chemistry. (n.d.). Wikipedia. [Link]

  • Bioorthogonal chemical reporter methodology for visualization, isolation and analysis of glycoconjugates. (n.d.). National Institutes of Health. [Link]

  • Surface Engineering for Cell-Based Therapies: Techniques for Manipulating Mammalian Cell Surfaces. (2018). PubMed. [Link]

  • The Applications of Metabolic Glycoengineering. (2022). Frontiers. [Link]

  • The Applications of Metabolic Glycoengineering. (n.d.). ResearchGate. [Link]

  • Advancing cell surface modification in mammalian cells with synthetic molecules. (n.d.). Royal Society of Chemistry. [Link]

Sources

Application Notes and Protocols for Attaching Fluorescent Dyes Using Methyl 4-Azidobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Precise Fluorescent Labeling with Methyl 4-Azidobutanoate

In the dynamic fields of molecular biology, drug discovery, and diagnostics, the ability to fluorescently label biomolecules with high specificity and efficiency is paramount. This compound has emerged as a valuable chemical tool that, in conjunction with the principles of "click chemistry," provides a robust and versatile strategy for attaching fluorescent dyes to proteins, nucleic acids, and other biomolecules. This guide offers a comprehensive overview, detailed protocols, and expert insights into the application of this compound for advanced bioconjugation.

The core utility of this compound lies in its bifunctional nature. It possesses a terminal azide group that serves as a reactive handle for bioorthogonal click chemistry reactions, and a methyl ester that can be hydrolyzed to a carboxylic acid for subsequent conjugation to amine-containing biomolecules via standard carbodiimide chemistry. This two-step approach allows for the pre-modification of a biomolecule with an azide moiety, which can then be selectively reacted with an alkyne-functionalized fluorescent dye.

This application note will delve into the two primary forms of azide-alkyne cycloaddition: the copper(I)-catalyzed reaction (CuAAC) and the metal-free strain-promoted reaction (SPAAC). We will explore the underlying mechanisms, provide step-by-step protocols for each, and discuss critical considerations for successful fluorescent labeling, purification, and characterization of the final conjugate.

The Chemistry of Bioorthogonal Labeling: Azide-Alkyne Cycloaddition

The foundation of this labeling strategy is the azide-alkyne Huisgen cycloaddition, a [3+2] cycloaddition that forms a stable triazole ring.[1] This reaction is a cornerstone of click chemistry, a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The classic click reaction involves the use of a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, yielding a 1,4-disubstituted triazole with high regioselectivity.[3][4] The copper catalyst lowers the activation energy of the reaction, allowing it to proceed efficiently at room temperature and in aqueous environments, making it suitable for biological applications.[2][5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry for live-cell imaging and in vivo applications is the development of strain-promoted azide-alkyne cycloaddition (SPAAC).[3][6] This reaction utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a cytotoxic copper catalyst.[7][] The relief of ring strain provides the driving force for the reaction, making it a truly bioorthogonal process.[9]

Azide-Alkyne_Cycloaddition_Pathways cluster_0 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Biomolecule_Azide_CuAAC Biomolecule-N₃ Triazole_Product_CuAAC Biomolecule-Triazole-Dye Biomolecule_Azide_CuAAC->Triazole_Product_CuAAC Alkyne_Dye_CuAAC Alkyne-Dye Alkyne_Dye_CuAAC->Triazole_Product_CuAAC Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Triazole_Product_CuAAC Accelerates Regioselective Biomolecule_Azide_SPAAC Biomolecule-N₃ Triazole_Product_SPAAC Biomolecule-Triazole-Dye Biomolecule_Azide_SPAAC->Triazole_Product_SPAAC Cyclooctyne_Dye Cyclooctyne-Dye Cyclooctyne_Dye->Triazole_Product_SPAAC Metal-Free

Caption: Comparison of CuAAC and SPAAC pathways for bioconjugation.

Experimental Protocols

PART 1: Introduction of the Azide Handle onto a Biomolecule

This initial step involves the conjugation of this compound to a biomolecule, typically a protein, via its primary amine groups (e.g., lysine residues or the N-terminus).

Materials and Reagents:

  • Biomolecule (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dialysis tubing or desalting columns

  • Reaction tubes

Protocol for NHS Ester Formation and Conjugation:

  • Activation of this compound:

    • In a fume hood, dissolve this compound, NHS, and DCC (or EDC) in anhydrous DMF or DMSO. A typical molar ratio is 1:1.1:1.1 (azido compound:NHS:DCC/EDC).

    • Allow the reaction to proceed for at least 1 hour at room temperature to form the NHS ester.

  • Biomolecule Preparation:

    • Ensure the biomolecule is in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL).

  • Conjugation Reaction:

    • Add the activated this compound-NHS ester solution to the biomolecule solution. The molar excess of the NHS ester will depend on the desired degree of labeling and should be optimized for each biomolecule. Start with a 10-20 fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Azide-Modified Biomolecule:

    • Remove the unreacted azide compound and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.[10]

Experimental_Workflow Start Start: Biomolecule & this compound Activation Activation of Azido Compound (NHS Ester Formation) Start->Activation Conjugation_to_Biomolecule Conjugation to Biomolecule (Amine Coupling) Activation->Conjugation_to_Biomolecule Purification_1 Purification of Azide-Modified Biomolecule (Dialysis/Desalting) Conjugation_to_Biomolecule->Purification_1 Click_Reaction Click Chemistry Reaction (CuAAC or SPAAC) Purification_1->Click_Reaction Purification_2 Purification of Fluorescently Labeled Biomolecule (Chromatography) Click_Reaction->Purification_2 Characterization Characterization (Spectroscopy, DOL Calculation) Purification_2->Characterization Final_Product Final Product: Fluorescently Labeled Biomolecule Characterization->Final_Product

Caption: General experimental workflow for fluorescent labeling.

PART 2: Fluorescent Labeling via Click Chemistry

Materials and Reagents:

  • Azide-modified biomolecule

  • Alkyne-functionalized fluorescent dye

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Degassing equipment (optional but recommended)

Protocol:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-dye in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

  • Set up the Click Reaction:

    • In a reaction tube, combine the azide-modified biomolecule (e.g., to a final concentration of 1-5 mg/mL) and the alkyne-dye (typically a 2-10 fold molar excess over the azide).

    • Add the copper ligand (THPTA or TBTA) to a final concentration of 1-2 mM.

    • Add CuSO₄ to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the fluorescently labeled biomolecule using size exclusion chromatography or affinity chromatography to remove the copper catalyst, excess dye, and other small molecules.[11][12]

Materials and Reagents:

  • Azide-modified biomolecule

  • Cyclooctyne-functionalized fluorescent dye (e.g., DBCO, BCN)

  • Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

  • Prepare Stock Solution:

    • Prepare a 10 mM stock solution of the cyclooctyne-dye in DMSO.

  • Set up the SPAAC Reaction:

    • In a reaction tube, combine the azide-modified biomolecule (e.g., to a final concentration of 1-5 mg/mL) and the cyclooctyne-dye (typically a 2-10 fold molar excess over the azide).

  • Incubation:

    • Incubate the reaction for 1-12 hours at room temperature or 37°C, protected from light. The reaction time will depend on the specific cyclooctyne used.

  • Purification:

    • Purify the fluorescently labeled biomolecule using size exclusion chromatography or affinity chromatography to remove the excess dye.[13]

Characterization and Quality Control

After purification, it is crucial to characterize the fluorescently labeled biomolecule to ensure the success of the conjugation and to determine the degree of labeling (DOL).

Parameter Method Purpose
Protein Concentration UV-Vis Spectroscopy (A280) or BCA AssayTo determine the concentration of the biomolecule in the final conjugate.
Dye Concentration UV-Vis Spectroscopy (at dye's λmax)To determine the concentration of the conjugated fluorescent dye.
Degree of Labeling (DOL) Calculation from protein and dye concentrationsTo quantify the average number of dye molecules per biomolecule.[14][15]
Purity SDS-PAGE with fluorescence imagingTo visualize the labeled biomolecule and assess for any unreacted dye or degradation products.
Functionality Activity assay or binding assayTo confirm that the biological activity of the biomolecule is retained after labeling.[16]

Calculating the Degree of Labeling (DOL):

The DOL can be calculated using the following formula, which requires the absorbance of the conjugate at 280 nm and the dye's maximum absorbance wavelength (λmax), as well as the molar extinction coefficients (ε) of the protein and the dye.[17][18]

DOL = (A_dye × ε_protein) / [(A_protein - A_dye × CF) × ε_dye]

Where:

  • A_dye = Absorbance of the conjugate at the dye's λmax

  • A_protein = Absorbance of the conjugate at 280 nm

  • ε_protein = Molar extinction coefficient of the protein at 280 nm

  • ε_dye = Molar extinction coefficient of the dye at its λmax

  • CF = Correction factor (A280 of the free dye / A_max of the free dye)

An optimal DOL for antibodies is typically in the range of 2-10.[14]

Safety and Handling of Azide Compounds

Organic azides are energetic materials and should be handled with caution.[19][20]

  • Potential Hazards: Organic azides can be explosive, especially those with a low carbon-to-nitrogen ratio.[21] They can be sensitive to heat, shock, and friction.[22]

  • Safe Handling Practices:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

    • Avoid contact with heavy metals, as this can form highly explosive metal azides.

    • Do not use metal spatulas for handling solid azides; use plastic or ceramic spatulas instead.[22]

    • Store azide-containing compounds at low temperatures and protected from light.[19]

    • Dispose of azide waste according to your institution's hazardous waste guidelines. Never dispose of azides down the drain.

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency Inefficient activation of the azido compound.Ensure anhydrous conditions for NHS ester formation. Increase the reaction time or temperature.
Insufficient molar excess of the dye.Increase the molar ratio of the alkyne/cyclooctyne-dye to the azide-biomolecule.
Inactive copper catalyst (CuAAC).Prepare sodium ascorbate solution fresh. Degas reaction buffers to remove oxygen.
Protein Precipitation High concentration of organic solvent (DMSO/DMF).Keep the volume of the dye stock solution added to the reaction mixture to a minimum (<10% of the total volume).
Copper-induced aggregation (CuAAC).Use a copper-chelating ligand like THPTA. Ensure proper stoichiometry of the catalyst components.
Loss of Biological Activity Labeling of critical functional residues.Reduce the molar excess of the labeling reagent to achieve a lower DOL. Consider site-specific labeling methods.
Harsh reaction conditions.Perform the reaction at a lower temperature or for a shorter duration.

Conclusion

This compound, in combination with the powerful and versatile click chemistry platforms of CuAAC and SPAAC, provides a highly effective strategy for the fluorescent labeling of biomolecules. The bioorthogonality of the azide-alkyne reaction allows for highly specific conjugation in complex biological samples. By following the detailed protocols and considering the critical aspects of purification, characterization, and safety outlined in this guide, researchers can confidently generate high-quality fluorescently labeled biomolecules for a wide range of applications in research and drug development.

References

  • Dommerholt, J., van Rooijen, O., Borrmann, A., van Delft, F. L., & Rutjes, F. P. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Accounts of chemical research, 43(5), 664–673. Retrieved from [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 8(17), 3824–3827. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloroacetoacetate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-oxobutyrate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-aminobutanoate. Retrieved from [Link]

  • Chemistry Unleashed. (2022, October 7). Click Chemistry Mechanism, Alkyne-Azide Click Reaction Mechanism, Nobel Prize in Chemistry 2022 [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Click chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Sapsford, K. E., T-B., K., Medintz, I. L., & Mattoussi, H. (2006). Fluorescent labeling and modification of proteins. Sensors (Basel, Switzerland), 6(8), 925–953. Retrieved from [Link]

  • Lang, K., & Chin, J. W. (2015). Labeling proteins on live mammalian cells using click chemistry. Nature protocols, 10(4), 640–652. Retrieved from [Link]

  • Díez-González, S., & Nolan, S. P. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2005–2017. Retrieved from [Link]

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • Hein, C. D., Liu, X.-M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society reviews, 37(6), 1107–1117. Retrieved from [Link]

  • Limsakul, W., & Waeonukul, R. (2018). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry, 90(15), 9036–9043. Retrieved from [Link]

  • Salic, A., & Mitchison, T. J. (2008). Click chemistry for labeling and detection of biomolecules. In Proceedings of SPIE (Vol. 6867, p. 686708). Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Azide Compounds. Retrieved from [Link]

  • Lee, J.-S., & Kim, H.-J. (2015). Site-Specific Bioconjugation of an Organometallic Electron Mediator to an Enzyme with Retained Photocatalytic Cofactor Regenerating Capacity and Enzymatic Activity. Molecules (Basel, Switzerland), 20(4), 6297–6309. Retrieved from [Link]

  • Oreate AI. (2024, January 8). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Retrieved from [Link]

  • Thomas, J. P., & George, J. (2022). Cavity Click Chemistry: Cavity-Catalyzed Azide–Alkyne Cycloaddition. The Journal of Physical Chemistry Letters, 13(28), 6543–6548. Retrieved from [Link]

  • Tanaka, K. (2013). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in physiology, 4, 29. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromobutyrate. Retrieved from [Link]

  • University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

  • Thevathasan, J. V., & Müller, B. K. (2017). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Scientific reports, 7(1), 1–11. Retrieved from [Link]

  • University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

  • Amgen Biotech Experience. (2021, December 9). Lab 6 Overview: Purifying the Fluorescent Protein [Video]. YouTube. Retrieved from [Link]

  • Pauli, J., & Resch-Genger, U. (2017). Determination of the Labeling Density of Fluorophore–Biomolecule Conjugates with Absorption Spectroscopy. Bioconjugate Chemistry, 28(7), 1834–1840. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

  • University of Victoria. (2022, May 18). Azides. Retrieved from [Link]

  • Chen, Y., & Walker, J. R. (2021). Purification of the Recombinant Green Fluorescent Protein Using Aqueous Two-Phase System Composed of Recyclable CO2-Based Alkyl Carbamate Ionic Liquid. Frontiers in bioengineering and biotechnology, 9, 645152. Retrieved from [Link]

  • AbOliGo. (2023, March 25). Degree of Labeling Impacts AOCs for Single-Cell Multi-Omics. Retrieved from [Link]

  • DNA Learning Center. (n.d.). Purification of Green Fluorescent Protein. Retrieved from [Link]

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Immobilization of biomolecules with Methyl 4-azidobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Biomolecule Immobilization Using Methyl 4-azidobutanoate

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective immobilization of biomolecules using the heterobifunctional crosslinker, this compound. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer expert insights into optimizing your bioconjugation strategies. The focus is on empowering you to create stable, highly active, and reproducible biomolecule-functionalized surfaces for a multitude of applications, from biosensors to targeted drug delivery systems.

Introduction: The Power of Covalent Immobilization

The attachment of biomolecules, such as proteins, antibodies, and nucleic acids, to solid supports is a cornerstone of modern biotechnology and drug development.[1] While methods like physical adsorption are simple, they often suffer from biomolecule leaching and random orientation, which can compromise activity.[2][3] Covalent immobilization, in contrast, forms a stable and permanent bond, ensuring the longevity and performance of the functionalized surface.[2][4]

The challenge lies in achieving this covalent linkage without denaturing the delicate biomolecule. This is where bioorthogonal chemistry—reactions that occur within biological systems without interfering with native biochemical processes—becomes paramount.[5] this compound is a versatile linker that leverages two powerful bioorthogonal reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry," and the Staudinger Ligation.[6][7][8]

Why this compound?

This compound is a heterobifunctional crosslinker. One end features a methyl ester, which can be hydrolyzed to a carboxylic acid for covalent attachment to amine-functionalized surfaces. The other end presents an azide group, a small, stable, and bioorthogonal handle ready for specific ligation to a modified biomolecule.

PropertyValueSource
Molecular Formula C₅H₉N₃O₂Inferred from structure
Molecular Weight 143.14 g/mol Inferred from formula
Functional Group 1 Methyl Ester (precursor to -COOH)Chemical Structure
Functional Group 2 Azide (-N₃)Chemical Structure
Key Applications Surface functionalization, Bioconjugation[1][9]

Core Immobilization Chemistries

The azide group of the surface-bound linker is the key to immobilization. It can react with a biomolecule that has been pre-functionalized with either an alkyne or a phosphine group.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

Introduced by K. B. Sharpless in 2001, "Click Chemistry" describes reactions that are high-yielding, stereospecific, and simple to perform in benign solvents, including water.[10] The CuAAC reaction is the quintessential click reaction, where an azide and a terminal alkyne react to form a highly stable triazole linkage.[6][10] This reaction is exceptionally specific and is not affected by most functional groups found in biomolecules, making it highly bioorthogonal.[11]

The reaction requires a Cu(I) catalyst, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[12] To prevent copper-mediated damage to the biomolecule and improve efficiency, a stabilizing ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[12]

G cluster_0 Surface Functionalization cluster_1 Biomolecule Modification cluster_2 Immobilization Reaction Azide_Surface Azide-Functionalized Surface Catalyst Cu(I) Catalyst (CuSO4 + NaAsc) + Ligand (THPTA) Azide_Surface->Catalyst Alkyne_Bio Alkyne-Modified Biomolecule Alkyne_Bio->Catalyst Immobilized Immobilized Biomolecule (Stable Triazole Linkage) Catalyst->Immobilized

Caption: Workflow for CuAAC "Click Chemistry" Immobilization.
Staudinger Ligation

The Staudinger ligation is another highly selective bioorthogonal reaction that occurs between an azide and a phosphine. The classical Staudinger reaction reduces an azide to an amine. However, by using an engineered phosphine reagent (typically a triarylphosphine with an ortho-ester group), the intermediate aza-ylide is intramolecularly trapped to form a stable amide bond.[7][8]

A key advantage of the Staudinger ligation is that it does not require a cytotoxic metal catalyst, which can be beneficial when working with sensitive biological systems or in applications where metal contamination is a concern.

G cluster_0 Surface Functionalization cluster_1 Biomolecule Modification cluster_2 Immobilization Reaction Azide_Surface Azide-Functionalized Surface Reaction Aqueous Buffer Azide_Surface->Reaction Phosphine_Bio Phosphine-Modified Biomolecule Phosphine_Bio->Reaction Immobilized Immobilized Biomolecule (Stable Amide Linkage) Reaction->Immobilized

Caption: Workflow for Staudinger Ligation Immobilization.
FeatureCuAAC (Click Chemistry) Staudinger Ligation
Reactants Azide + Terminal AlkyneAzide + Engineered Phosphine
Linkage 1,2,3-TriazoleAmide
Catalyst Required: Cu(I)Not Required
Kinetics Generally very fast (minutes to hours)[12]Generally slower than CuAAC
Pros Extremely high efficiency and reaction speed.[10]No cytotoxic metal catalyst needed.
Cons Potential for Cu(I) to damage biomolecules.Requires synthesis of specialized phosphine reagents.

Experimental Protocols

Here we provide detailed, step-by-step protocols for the immobilization process. The process is divided into two main stages: functionalizing a surface with this compound and then coupling a biomolecule to that surface.

Protocol 1: Surface Functionalization with this compound

This protocol describes the activation of a primary amine-functionalized surface (e.g., amine-coated microplates, magnetic beads, or silicon wafers) with this compound. The process involves hydrolysis of the methyl ester to a carboxylic acid, followed by a standard EDC/NHS coupling reaction to form a stable amide bond with the surface amines.

Materials

  • Amine-functionalized solid support (e.g., beads, plates)

  • This compound

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure

  • Hydrolysis of this compound:

    • a. Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or Ethanol).

    • b. Add 1.1 equivalents of 1 M NaOH and stir at room temperature for 2-4 hours to hydrolyze the methyl ester.

    • c. Monitor the reaction by TLC until the starting material is consumed.

    • d. Neutralize the solution carefully with 1 M HCl to pH ~7.0. The resulting product is 4-azidobutanoic acid.

    • Expert Insight: This hydrolysis step is critical. Ensure it goes to completion for efficient surface coupling. The resulting carboxylate is the reactive handle for EDC/NHS chemistry.

  • Preparation of Solid Support:

    • a. Wash the amine-functionalized support 3 times with Coupling Buffer to remove any preservatives and equilibrate the pH.

    • b. If using beads, aspirate the supernatant after each wash, ensuring not to disturb the bead pellet.

  • Activation of 4-azidobutanoic acid:

    • a. Prepare a 100 mM solution of the hydrolyzed 4-azidobutanoic acid in Activation Buffer.

    • b. Add EDC to a final concentration of 50 mM and NHS to a final concentration of 25 mM.

    • c. Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester.

    • Causality Note: EDC activates the carboxyl group, making it susceptible to nucleophilic attack. NHS is added to form a more stable amine-reactive intermediate, increasing the efficiency of the subsequent reaction with the surface amines.

  • Coupling to Amine Surface:

    • a. Remove the buffer from the prepared solid support.

    • b. Immediately add the activated 4-azidobutanoic acid solution (from step 3) to the support.

    • c. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Washing:

    • a. Remove the coupling solution.

    • b. Add Quenching Buffer and incubate for 30 minutes to block any unreacted NHS-ester sites.

    • c. Wash the surface 3 times with PBST, followed by 2 washes with PBS to remove non-covalently bound reagents.

    • d. The surface is now functionalized with azide groups and can be stored in PBS at 4°C for future use.

Protocol 2: Biomolecule Immobilization via CuAAC (Click Chemistry)

This protocol outlines the immobilization of an alkyne-modified biomolecule (e.g., protein, oligo) onto the azide-functionalized surface prepared in Protocol 1.

Materials

  • Azide-functionalized solid support (from Protocol 1)

  • Alkyne-modified biomolecule (dissolved in PBS)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate (NaAsc) stock solution (e.g., 500 mM in water, prepare fresh )

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Wash Buffer: PBST

Procedure

  • Prepare the Click-Chemistry Reaction Cocktail:

    • a. In a microcentrifuge tube, combine the reagents in the following order. The final concentrations are suggestions and may require optimization.

      • Alkyne-modified biomolecule (e.g., to a final concentration of 10-100 µM)

      • Coupling Buffer (to final volume)

      • CuSO₄ (to a final concentration of 1 mM)

      • THPTA ligand (to a final concentration of 5 mM)

    • b. Vortex briefly to mix.

    • Expert Insight: The ligand should be pre-mixed with the copper source before adding the reducing agent. This forms a complex that maintains the catalytic activity of Cu(I) and protects the biomolecule.[12]

  • Initiate the Reaction:

    • a. Add Sodium Ascorbate to the cocktail (to a final concentration of 10 mM). The reaction is now active.

    • b. Immediately add the complete reaction cocktail to the azide-functionalized support.

    • Causality Note: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state, which initiates the cycloaddition.[10]

  • Incubation:

    • a. Incubate for 1-2 hours at room temperature with gentle mixing.

    • b. For sensitive biomolecules, the reaction can be performed at 4°C, but the incubation time may need to be extended.

  • Washing:

    • a. Remove the reaction solution.

    • b. Wash the support extensively: 3 times with PBST, followed by 3 times with PBS. This is crucial to remove the copper catalyst and any unbound biomolecule.

    • c. The biomolecule is now covalently immobilized. Store in PBS at 4°C.

Self-Validation: To confirm successful immobilization, one can include a control experiment where a key component of the click cocktail (e.g., copper sulfate) is omitted. Successful immobilization should only be observed in the complete reaction mix.

Safety and Handling

  • Azides: Organic azides can be energetic and potentially explosive, especially at elevated temperatures or in the presence of certain metals. Handle with care and avoid heating. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • EDC: EDC is a moisture-sensitive and corrosive compound. Handle in a well-ventilated area.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.[13][14][15]

References

  • Benchchem. (n.d.). Protocol for Staudinger Ligation with 4-Azidopyridine: Application Notes for Researchers. Benchchem.
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
  • Gunda, P., Thomas, R., & Chilkuri, M. (2023). Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate. Analytical and Bioanalytical Chemistry, 416(3), 679-690.
  • Geniol, T., & Mayer, G. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(13), 7681-7732.
  • Hasan, A., Waibhaw, G., & Pandey, L. M. (2020). A Comprehensive Review of the Covalent Immobilization of Biomolecules onto Electrospun Nanofibers. Polymers, 12(11), 2636.
  • Zhang, Y., Zhou, Y., & Zhang, W. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules, 27(17), 5693.
  • Pembroke, L. (2024). Bio-Immobilization: An Overview of Techniques, Applications, and Future Directions. Biochemistry & Molecular Biology, 13(2), 384.
  • ChemicalBook. (2023). Methyl 4-oxobutanoate: properties, applications and safety. ChemicalBook.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org.
  • Agilent Technologies. (2019). Methyl Butanoate - Safety Data Sheet. Agilent.com.
  • Sigma-Aldrich. (n.d.). Staudinger Ligation. Sigmaaldrich.com.
  • Fisher Scientific. (2011). Methyl 4-aminobutyrate hydrochloride - SAFETY DATA SHEET. Fishersci.com.
  • Glasscock, C. J., & Mehl, R. A. (2019). Site-Specific Protein Immobilization Using Unnatural Amino Acids. ResearchGate.
  • Sigma-Aldrich. (2023). Methyl 2-azidoacetate - SAFETY DATA SHEET. Sigmaaldrich.com.
  • Wikipedia. (n.d.). Click chemistry. En.wikipedia.org.
  • Glasscock, C. J., Luck, K. A., & Mehl, R. A. (2020). Employing non-canonical amino acids towards the immobilization of a hyperthermophilic enzyme to increase protein stability. RSC Advances, 10(35), 20688-20692.
  • Thermo Fisher Scientific. (n.d.). Staudinger Ligation Reaction Chemistry. Thermofisher.com.
  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim.fr.
  • Fisher Scientific. (n.d.). Methyl butyrate - SAFETY DATA SHEET. Fishersci.com.

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Troubleshooting & Optimization

Technical Support Center: Methyl 4-azidobutanoate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the application of Methyl 4-azidobutanoate in click chemistry. This guide is designed to provide practical, field-proven insights into the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), moving beyond basic protocols to address the common challenges and nuances encountered in a research environment. Our goal is to empower you with the knowledge to troubleshoot effectively and achieve reproducible, high-yielding results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding reagent handling, reaction setup, and component selection. Understanding these principles is the first step toward a successful experiment.

Q1: How should I handle and store this compound?

A: this compound, like other small organic azides, is energetic and should be handled with appropriate care. While it is generally considered stable under normal laboratory conditions, it is best practice to store it in a cool, dark place, such as a refrigerator (-10 to -30°C), and away from strong acids, bases, or reducing agents that could induce decomposition.[1] For long-term storage, freezer storage is recommended. Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

Q2: What is the optimal solvent for a click reaction with this compound?

A: The choice of solvent is critical and depends on the solubility of your alkyne partner. The CuAAC reaction is known to have an enormous rate acceleration in aqueous media.[2] For many applications, a mixture of water and a co-solvent like tert-butanol, DMSO, or DMF provides an excellent balance of solubility and reaction speed.[3][4] If your substrates are poorly soluble in water, pure organic solvents like DMF or DMSO are effective, although the reaction may be slower.[3] It is crucial to use high-purity, degassed solvents to prevent catalyst deactivation.

Q3: Is a stabilizing ligand for the copper catalyst necessary? If so, which one should I use?

A: Yes, using a ligand is highly recommended for reliability and efficiency. The active catalyst, Cu(I), is prone to oxidation to the inactive Cu(II) state and can also disproportionate.[5] Ligands stabilize the Cu(I) oxidation state, prevent copper precipitation, and accelerate the catalytic cycle.

  • For Organic Solvents: Tris-(benzyltriazolylmethyl)amine (TBTA) is a common and effective choice.[6]

  • For Aqueous or Biological Systems: A water-soluble ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is superior. THPTA not only stabilizes the catalyst in water but also helps mitigate copper's cytotoxicity in biological applications by chelating the metal ion.[6][7]

Q4: Should I use a Cu(I) salt directly or generate Cu(I) in situ from a Cu(II) salt?

A: While you can use Cu(I) salts like CuI or CuBr directly, they are less stable and can contain inactive Cu(II) impurities.[6] The most common and reliable method is the in situ reduction of a Cu(II) salt, typically copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[2] This ensures a fresh, active supply of the Cu(I) catalyst throughout the reaction and the slight excess of ascorbate helps prevent oxidative side reactions.[2]

Troubleshooting Guide: Diagnosing and Solving Common Problems

When a click reaction fails, a systematic approach to troubleshooting is essential. This guide outlines common failure modes and provides a logical path to a solution.

Problem 1: My reaction shows low to no conversion of starting materials.

This is the most frequent issue and can almost always be traced back to the catalyst, reagents, or reaction conditions.

  • Possible Cause A: Inactive Copper Catalyst

    • Why it happens: The catalytically active Cu(I) species is readily oxidized to inactive Cu(II) by dissolved oxygen in your solvents.[5] If the reducing agent (sodium ascorbate) is old or degraded, it cannot effectively generate or maintain the Cu(I) state.

    • How to solve it:

      • Degas Your Solvents: Thoroughly sparge all solvents and the reaction water with an inert gas (Argon or Nitrogen) for 15-20 minutes before use. Alternatively, use three freeze-pump-thaw cycles for the most rigorous oxygen removal.

      • Use Fresh Reducing Agent: Always prepare your sodium ascorbate solution fresh before starting the reaction. It is not stable in solution for extended periods.

      • Utilize a Ligand: A stabilizing ligand like THPTA or TBTA protects the Cu(I) from oxidation and improves catalytic turnover.[6]

  • Possible Cause B: Poor Reagent Quality or Stoichiometry

    • Why it happens: The azide or alkyne may be impure or have degraded. Incorrect stoichiometry, particularly too little of one reactant, will naturally lead to low conversion.

    • How to solve it:

      • Verify Reagent Purity: Check the purity of your this compound and alkyne partner via NMR or LC-MS.

      • Optimize Stoichiometry: Typically, the reaction is run with a slight excess (1.1-1.2 equivalents) of one of the coupling partners. If one component is significantly more precious, using it as the limiting reagent is standard.

  • Possible Cause C: Inhibitors in the Reaction Mixture

    • Why it happens: Certain functional groups or buffer components can chelate copper and inhibit catalysis. Buffers containing coordinating anions like Tris or phosphate can be problematic.[8]

    • How to solve it: If working with biological molecules, consider buffer exchange into a non-coordinating buffer like HEPES. Pre-complexing the copper with its ligand before adding it to the reaction mixture can also overcome inhibition.[8]

Troubleshooting Flowchart

Caption: A decision tree for troubleshooting low-yield CuAAC reactions.

Problem 2: I observe a significant side product, especially with terminal alkynes.

  • Cause: Oxidative Alkyne Homocoupling (Glaser Coupling)

    • Why it happens: This is a classic side reaction in CuAAC chemistry. In the presence of oxygen, copper can catalyze the dimerization of your terminal alkyne to form a 1,3-diyne.[5] It is a clear indicator of insufficient reduction of Cu(II) to Cu(I) and/or the presence of oxygen.

    • How to solve it:

      • Increase Reducing Agent: Add a larger excess of sodium ascorbate (up to 10 equivalents) to maintain a reducing environment.[2]

      • Rigorous Deoxygenation: This is paramount. Ensure your reaction vessel and all solutions are free of oxygen before adding the copper catalyst.

Problem 3: My purified product has broad or missing signals in the NMR spectrum.

  • Cause: Paramagnetic Copper Contamination

    • Why it happens: The triazole product is an excellent chelator for copper. Even trace amounts of residual paramagnetic Cu(II) in your final product will cause severe line broadening in your NMR spectrum, sometimes making signals disappear entirely.[9]

    • How to solve it: Standard silica gel chromatography is often insufficient to remove all copper.

      • Aqueous Wash with a Chelator: During workup, wash the organic layer with an aqueous solution of EDTA or ammonia to sequester the copper.

      • Use Copper Scavengers: For a more robust solution, stir the crude product with a copper-scavenging resin or pass it through a silica plug treated with a chelating agent before final purification.

      • Low-Temperature NMR: In some cases, acquiring the NMR spectrum at a lower temperature can sharpen the signals despite minor copper contamination.[9]

Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Standard CuAAC Reaction in Aqueous Co-Solvent

This protocol is robust for a wide range of alkynes reacting with this compound.

  • Reagent Preparation:

    • Prepare a 1 M solution of sodium ascorbate in deionized, degassed water. This must be made fresh.

    • Prepare a 100 mM solution of Copper(II) Sulfate (CuSO₄) in deionized, degassed water.

    • Prepare a 100 mM solution of THPTA ligand in deionized, degassed water.

  • Reaction Setup:

    • In a suitable reaction vial, dissolve your alkyne (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tert-butanol and degassed water (to achieve a final concentration of ~0.1 M).

    • Stir the solution and sparge with Argon for 10 minutes.

    • In a separate microfuge tube, mix the CuSO₄ solution (0.05 eq) and the THPTA solution (0.05 eq). Let it stand for 2 minutes.

    • Add the CuSO₄/THPTA mixture to the reaction vial.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.2 eq).

  • Reaction and Workup:

    • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

    • Once complete, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with a 5% aqueous EDTA solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

CuAAC Catalytic Cycle Visualization

CuAAC_Cycle CuI Cu(I) Catalyst Acetylide Cu(I)-Acetylide Intermediate CuI->Acetylide + Alkyne - H+ Alkyne Terminal Alkyne (R-C≡CH) Metallacycle Six-membered Cu-Metallacycle Acetylide->Metallacycle + Azide Azide This compound (N3-R') Triazolide Cu-Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Triazolide->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole Product Triazolide->Product + H+

Caption: The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Data Summary Tables

For quick reference, these tables summarize key reaction parameters.

Table 1: Common Solvents for CuAAC Reactions

Solvent SystemTypical ConcentrationAdvantagesDisadvantages
H₂O / t-BuOH (1:1)0.1 - 0.5 MExcellent rate acceleration; good for moderately polar substrates.[2]May not solubilize very nonpolar alkynes.
H₂O / DMSO (1:1)0.1 - 0.5 MStrong solubilizing power for a wide range of substrates.DMSO can be difficult to remove during workup.
DMF or DMSO (neat)0.1 - 1.0 MGood for substrates with poor aqueous solubility.[3]Slower reaction rates compared to aqueous systems.
Acetonitrile (MeCN)0.1 - 0.5 MEasy to remove in vacuo.Generally slower than other systems.[3]

Table 2: Typical Reagent Stoichiometry

ReagentEquivalents (eq)Purpose & Key Considerations
Limiting Reagent (Azide or Alkyne)1.0The component upon which all other equivalents are based.
Excess Reagent (Alkyne or Azide)1.1 - 1.2Drives the reaction to completion.
CuSO₄·5H₂O0.01 - 0.10 (1-10 mol%)Catalyst precursor. Higher loadings may be needed for difficult substrates.
Sodium Ascorbate0.05 - 0.50 (5-50 mol%)In situ reducing agent to generate and maintain Cu(I). Use fresh.[2]
Stabilizing Ligand (e.g., THPTA)0.01 - 0.10 (1-10 mol%)Protects Cu(I) catalyst, increases reaction rate and reliability.[6]

References

  • Sk. Yazdani, A. F. M. M. Rahman, Y. Ooyama, "Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction," The Journal of Organic Chemistry, 2021.

  • Organic Chemistry Portal, "Click Chemistry Azide-Alkyne Cycloaddition."

  • T. Nemeth, et al., "Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions," Beilstein Journal of Organic Chemistry, 2021.

  • BroadPharm, "Protocol for Azide-Alkyne Click Chemistry," 2022.

  • A. H. El-Sagheer, T. Brown, "A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids," Chemical Reviews, 2021.

  • Wikipedia, "Click chemistry."

  • V. D. Bock, et al., "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides," Chemical Society Reviews, 2015.

  • ResearchGate, "Click chemstry: Why does it sometimes work and other times it doesn't?," Discussion, 2021.

  • N. J. Gutman, et al., "Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition," Bioconjugate Chemistry, 2021.

  • S. G. Ram, et al., "An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine," Catalysis Science & Technology, 2017.

  • Glen Research, "Azidobutyrate NHS Ester."

Sources

Technical Support Center: Purification of Methyl 4-azidobutanoate Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of Methyl 4-azidobutanoate, a critical building block in pharmaceutical and chemical synthesis. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven solutions to ensure the integrity and purity of your final product.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, offering explanations and actionable solutions.

Question 1: My crude reaction mixture is a complex mess. What are the likely impurities I need to remove?

Answer: The impurity profile of a this compound synthesis is highly dependent on the starting materials and reaction conditions. A common synthetic route involves the reaction of methyl 4-bromobutanoate with sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

Common Impurities to Expect:

  • Unreacted Starting Materials: Methyl 4-bromobutanoate is a primary impurity.[1]

  • Residual Sodium Azide: As a water-soluble salt, this is a significant impurity that must be carefully removed.

  • Reaction Solvent: High-boiling point solvents like DMF are common and can be challenging to eliminate.[2][3][4][5][6]

  • Byproducts: Depending on the reaction conditions, side reactions can lead to the formation of various byproducts.

Question 2: I'm struggling to remove the DMF from my reaction mixture. What's the most effective way to get rid of it?

Answer: Due to its high boiling point, removing DMF by simple evaporation is often inefficient and can lead to product decomposition, especially with thermally sensitive compounds like azides. The most effective method is an extractive workup .[2][3][4][5][6]

The underlying principle is to partition the DMF into an aqueous phase, leaving your desired product in the organic layer. DMF is highly soluble in water.[6]

Here's a proven protocol:

  • Dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble, such as ethyl acetate or diethyl ether.[5]

  • Wash the organic layer multiple times with water. A good rule of thumb is to use a volume of water at least five times the volume of DMF for each wash.[2]

  • For stubborn emulsions or to further enhance DMF removal, a wash with a saturated aqueous solution of lithium chloride (LiCl) can be very effective.[2][5]

  • Follow the water washes with a brine (saturated NaCl solution) wash to remove residual water from the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Question 3: I see a white precipitate in my reaction flask after the reaction. What is it and how do I handle it?

Answer: The white precipitate is most likely unreacted sodium azide and the sodium bromide byproduct. Sodium azide is highly soluble in water and can be removed during the aqueous workup.[1] It is crucial to quench any residual azide in the aqueous waste before disposal.

Safe Quenching Protocol for Aqueous Azide Waste:

Caution: This procedure should be performed in a well-ventilated fume hood.

  • Cool the aqueous waste in an ice bath.

  • Slowly add a freshly prepared solution of sodium nitrite (NaNO₂).

  • Acidify the solution cautiously with a dilute acid (e.g., 2M HCl) until the pH is acidic. The reaction produces nitrogen gas, so ensure proper venting.[3]

Question 4: My Thin Layer Chromatography (TLC) plate shows a spot that doesn't visualize under UV light. How can I detect my azide product?

Answer: Many simple alkyl azides, like this compound, do not possess a UV chromophore and will be invisible under a standard UV lamp. A specific staining method is required for visualization.

A reliable method involves a two-step process: in-situ reduction of the azide to an amine, followed by staining with ninhydrin.[7][8]

TLC_Visualization

Protocol for TLC Staining of Azides:

  • After developing the TLC plate, dry it thoroughly.

  • Dip the plate into a solution of triphenylphosphine (PPh₃) in a suitable solvent (e.g., dichloromethane). This reduces the azide to the corresponding amine via the Staudinger reaction.[7][8]

  • After a brief period, remove the plate and allow the solvent to evaporate.

  • Dip the plate into a ninhydrin solution and gently heat it with a heat gun. The amine will react with ninhydrin to produce a characteristic colored spot (usually purple, known as Ruhemann's purple).[7][8]

II. FAQs: Your Questions Answered

This section provides concise answers to frequently asked questions regarding the purification of this compound.

Q1: What is a good starting solvent system for column chromatography of this compound?

A1: A common and effective solvent system for the flash column chromatography of moderately polar compounds like this compound is a mixture of ethyl acetate and hexanes .[9][10][11] A good starting point for developing your gradient is a low percentage of ethyl acetate in hexanes (e.g., 5-10%), gradually increasing the polarity. The optimal Rf value for good separation in flash chromatography is typically between 0.2 and 0.4.[7]

Q2: Can I purify this compound by distillation? What are the important considerations?

A2: Yes, distillation can be an effective purification method, particularly for removing non-volatile impurities. However, extreme caution is necessary due to the thermal sensitivity of organic azides.

Key Considerations for Distillation:

  • Vacuum: Always perform the distillation under reduced pressure to lower the boiling point and minimize the risk of thermal decomposition.

  • Temperature: Use the lowest possible bath temperature. The thermal stability of alkyl azides can be a concern, and decomposition can be exothermic.[12][13]

  • Safety Shield: Always use a blast shield during the distillation of azido compounds.

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for purity assessment:

  • TLC: As described above, to quickly check for the presence of impurities.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent technique for assessing the purity of volatile compounds like this compound and identifying any volatile impurities.[14][15][16][17][18]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your product and can be used to detect and quantify impurities.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, working with organic azides requires strict adherence to safety protocols due to their potential instability.

Critical Safety Precautions:

  • Avoid Heat and Friction: Do not heat organic azides unnecessarily. Avoid using ground glass joints or metal spatulas which can cause friction and potentially lead to decomposition.

  • Work in a Fume Hood: Always handle azido compounds in a well-ventilated chemical fume hood.

  • Use a Blast Shield: A safety shield is essential for any reaction or purification step involving azides.

  • Avoid Heavy Metals: Azides can form explosive salts with heavy metals. Ensure all glassware is scrupulously clean.

  • Proper Quenching: Always have a plan for quenching unreacted azide reagents and any azide-containing waste.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification workflows.

Protocol 1: Extractive Workup for Removal of DMF and Sodium Azide
  • Dilution: After the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (approximately 3-5 times the volume of DMF used).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Aqueous Wash: Add deionized water (equal to the volume of the organic layer) to the separatory funnel. Stopper the funnel and invert it several times, venting frequently to release any pressure. Allow the layers to separate and drain the aqueous layer.

  • Repeat Washes: Repeat the aqueous wash at least three more times.

  • Brine Wash: Wash the organic layer once with a saturated solution of sodium chloride (brine).

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Important: Use a bath temperature below 40°C.

Extractive_Workup

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is 10% ethyl acetate in hexanes. The ideal Rf for the product is between 0.2 and 0.4.[7]

  • Column Packing: Pack a silica gel column with the chosen non-polar solvent (hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the non-polar solvent or dichloromethane and load it onto the column.

  • Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity by adding more ethyl acetate (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC using the azide staining method.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

Parameter Typical Value/Range Notes
TLC Solvent System 5-20% Ethyl Acetate in HexanesAdjust ratio to achieve an Rf of 0.2-0.4 for the product.[7]
Column Chromatography Eluent Gradient of 0% to 30% Ethyl Acetate in HexanesThe exact gradient will depend on the impurity profile.
Extractive Workup Solvent Ethyl Acetate or Diethyl EtherChoose a solvent in which the product is highly soluble.[5]
Aqueous Wash Volume 5x the volume of DMF per washMultiple washes are crucial for complete DMF removal.[2]

IV. References

  • Northrop, B. H. FLASH OPTIMIZATION. Teledyne ISCO. [Link]

  • University of Rochester, Department of Chemistry. Workup: DMF or DMSO. [Link]

  • Aparna, A., et al. (2024). QUANTITATIVE DETERMINATION OF METHYL-4-CHLOROBUTYRATE, A POTENTIAL GENOTOXIC IMPURITY, CONTENT IN MOXIFLOXACIN HCL BY GC-EI-MS. ResearchGate. [Link]

  • Jolley, K. E., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]

  • Cegielska, B., & Kacprzak, K. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Reddit. (2021). How to quench azide. r/Chempros. [Link]

  • ResearchGate. (2017). How can we remove DMF from a reaction mixture?. [Link]

  • Student Doctor Network. (2012). TLC Chromatography Question. [Link]

  • ResearchGate. (2011). A study on the thermal stability of organic azides. [Link]

  • PubMed. (2026). Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. [Link]

  • Reddit. (2013). Removing DMF. r/chemistry. [Link]

  • Delhaye, L., et al. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development. [Link]

  • ResearchGate. (2019). How to quench sodium azide in a reaction chemically if we can not use sodium nitrite in that reaction?. [Link]

  • RJPBCS. (2017). GC-MS Analysis of Phytochemical Compounds Present in the Methanolic Extract of Viburnum punctatum Buch-Ham Ex D.Don. [Link]

  • PubMed. (2015). A Rapid GC-MS Method for Quantification of Positional and Geometric Isomers of Fatty Acid Methyl Esters. [Link]

  • Organic Syntheses. (2015). Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate. [Link]

  • King Group. (2018). Successful Flash Chromatography. [Link]

  • Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. [Link]

  • Organic Syntheses. 4. [Link]

  • Wayne State University. (2018). Sodium Azide Solutions (Dilute) SOP. [Link]

  • University of Pennsylvania. (2024). Fact Sheet: Sodium Azide. [Link]

  • Organic Syntheses. 4. [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]

  • PubMed. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. [Link]

  • University of California, Irvine. (n.d.). 5. Thin Layer Chromatography. [Link]

  • Reddit. (2025). Same Rf for two different solvent system for TLC. r/OrganicChemistry. [Link]

  • Organic Syntheses. Butanoic acid, 3,3-dimethyl-4-oxo-, methyl ester. [Link]

  • Smart Achievers. p-Block Elements. [Link]

  • ResearchGate. (2014). Chromatogram using 96% hexane and 4% ethyl acetate. Peak... [Link]

  • UD Technologies. (n.d.). Rotary Evaporator Solvent Chart. [Link]

  • ResearchGate. (2013). Large-Scale Preparation and Usage of Azides. [Link]

Sources

Technical Support Center: Methyl 4-azidobutanoate Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Concentration for Methyl 4-azidobutanoate (CuAAC Reactions) Document ID: TS-M4AB-OPT-01 Status: Active Last Updated: 2026-01-29

Core Directive: The "Goldilocks" Zone of Catalysis

Welcome to the technical support center for this compound. This guide specifically addresses the optimization of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

This compound (


) is a versatile bifunctional linker. However, its ester moiety introduces a specific vulnerability: hydrolysis under high-pH conditions , which are often inadvertent side-effects of unoptimized catalytic systems.

The Optimization Philosophy: You are not just "adding copper"; you are managing the steady-state concentration of the active dinuclear Cu(I) species.

  • Too Low: Reaction stalls due to oxygen quenching (oxidation to inactive Cu(II)) or disproportionation.

  • Too High: Leads to oxidative damage of the linker, potential hydrolysis of the methyl ester (due to Lewis acid activation), and difficult purification (metal contamination).

Experimental Protocol: The Baseline Optimization Matrix

Do not rely on "standard" click chemistry recipes (often 10–20 mol%) for this specific reagent. We recommend a Ligand-Assisted Titration approach to minimize copper loading while maintaining kinetics.

Reagents Required[1][2][3][4][5][6][7]
  • Substrate A: this compound (1.0 equiv)

  • Substrate B: Terminal Alkyne (1.0–1.2 equiv)

  • Catalyst Source:

    
     (Pre-complexed with ligand)
    
  • Ligand: THPTA (Water-soluble, protects Cu(I)) or TBTA (Organic soluble)

  • Reductant: Sodium Ascorbate (NaAsc)[1][2][3][4][5][6][7]

Step-by-Step Optimization Workflow
  • Preparation of Catalyst Stock (The "Master Mix"):

    • Premix

      
       and Ligand (THPTA) in a 1:5 molar ratio in water/buffer.[2]
      
    • Why? Premixing prevents copper precipitation and ensures the active Cu(I) is immediately stabilized upon reduction.

  • The Concentration Matrix: Set up 4 parallel reactions with the following catalyst loads:

    • Low: 0.5 mol% Cu / 2.5 mol% Ligand[7]

    • Medium: 2.0 mol% Cu / 10 mol% Ligand

    • Standard: 5.0 mol% Cu / 25 mol% Ligand

    • High: 10.0 mol% Cu / 50 mol% Ligand

  • Initiation:

    • Add substrates to solvent (e.g., DMSO/Water 1:1 or tBuOH/Water 1:1).

    • Add Catalyst Master Mix.

    • Critical Step: Add NaAsc (5 equiv relative to Cu) last to initiate.

  • Monitoring:

    • Monitor via LC-MS or TLC at 30 min, 2 hours, and 4 hours.

    • Success Metric: The lowest concentration that achieves >95% conversion within 4 hours is your optimal condition.

Visualization: Optimization Logic & Mechanism

Diagram 1: The Optimization Decision Tree

Use this logic flow to determine your next step based on initial results.

OptimizationLogic start Start: 2 mol% Cu / 10 mol% Ligand check Check Conversion @ 2 Hours start->check high_conv >90% Conversion check->high_conv low_conv <50% Conversion check->low_conv med_conv 50-90% Conversion check->med_conv reduce Reduce Cu to 0.5 mol% (Prevent byproduct) high_conv->reduce Optimize increase Increase Ascorbate (not Cu) Check O2 exclusion low_conv->increase Troubleshoot time Extend Time or Increase Cu to 5 mol% med_conv->time Adjust

Caption: Decision matrix for tuning catalyst load based on kinetic feedback.

Diagram 2: The Ligand-Stabilized Catalytic Cycle

Understanding where the concentration matters.

CatalyticCycle CuII Cu(II) Precursor (Inactive) CuI Cu(I)-Ligand (Active Species) CuII->CuI + Ascorbate Cycle Dinuclear Cu-Acetylide Cycle CuI->Cycle + Alkyne/Azide Oxidation O2 Oxidation (Catalyst Death) CuI->Oxidation + O2 (Leak) Cycle->CuI Product Release Oxidation->CuII Recycle (Slow)

Caption: The active Cu(I) species is unstable.[4] Ligands (THPTA/TBTA) prevent the 'Oxidation' pathway, allowing lower copper loads.

Troubleshooting Guide (Symptom-Based)

Ticket #101: Reaction Stalls at ~60-70% Conversion

Diagnosis: Catalyst "Death" (Oxidation).

  • The Science: Cu(I) is thermodynamically unstable in aerobic conditions. If your reaction vessel is not strictly anaerobic, atmospheric oxygen will oxidize Cu(I) to inactive Cu(II) faster than the catalytic cycle can proceed.

  • The Fix:

    • Do NOT add more Copper. This increases metal contamination.

    • Add more Sodium Ascorbate (0.5 equiv relative to substrate). This re-reduces the inactive Cu(II) back to Cu(I).

    • Flush the headspace with Argon/Nitrogen.

Ticket #102: Product Turns Blue/Green During Workup

Diagnosis: Copper Chelation.

  • The Science: The triazole product itself is a weak ligand for copper. The methyl ester oxygen can also participate in chelation, making Cu difficult to remove.

  • The Fix:

    • EDTA Wash: Wash the organic layer with 0.1M EDTA (pH 7.0).

    • Ammonium Chloride: Use sat.[8] aq.

      
       (forms soluble 
      
      
      
      complex).
    • Solid Phase Extraction: Use a Cu-scavenging resin (e.g., CupriSorb) if the product is sensitive to aqueous washes.

Ticket #103: Hydrolysis of the Methyl Ester

Diagnosis: pH or Lewis Acid Activation.

  • The Science: While methyl esters are relatively stable, high concentrations of Cu(II) (Lewis acid) combined with basic ligands or high pH buffers can accelerate hydrolysis to the carboxylic acid.

  • The Fix:

    • Maintain pH 7.0–7.5 (use Phosphate or HEPES buffer).

    • Avoid amine bases (TEA, DIPEA) if possible; rely on the ascorbate/ligand system.

Comparative Data: Ligand Efficiency

Use this table to select the right ligand for your solvent system.

ParameterTBTA (Tris(benzyltriazolylmethyl)amine)THPTA (Tris(hydroxypropyltriazolylmethyl)amine)BTTAA
Solubility Organic (DMSO/DMF/tBuOH)Water/Buffer SolubleWater/Buffer Soluble
Cu Protection ModerateHighVery High
Rec. Cu Load 5–10 mol%1–5 mol%0.5–2 mol%
Biocompatibility Low (Cytotoxic)HighExcellent
Best For Standard Organic SynthesisAqueous/Protein ConjugationLive Cell/Sensitive Substrates

Frequently Asked Questions (FAQ)

Q: Can I use Copper wire (Cu(0)) instead of CuSO4/Ascorbate? A: Yes, but with caution for this specific reagent. Cu(0) requires a longer induction period to generate Cu(I). During this time, the methyl ester is exposed to potential side reactions.[9] We recommend the CuSO4/Ascorbate method for tighter kinetic control.

Q: My this compound has turned yellow. Is it safe? A: STOP. Pure alkyl azides should be colorless. Yellowing indicates degradation or formation of conjugated impurities. Small organic azides have high energy potential.

  • Safety Rule: Calculate the C/N ratio.

    
     has 5 Carbons, 3 Nitrogens. Ratio 
    
    
    
    .
  • Verdict: This is safe to handle in small quantities but is energetic (Rule of thumb: C/N < 3 is hazardous). Discard yellowed samples following hazardous waste protocols.

Q: How do I scale up from 10mg to 1g? A: Do not scale linearly.

  • Concentration: Keep the concentration (mM) of reagents constant, not just the equivalents.

  • Heat Management: CuAAC is exothermic. On a 1g scale, the heat release can be significant. Cool the reaction to 0°C during the addition of Ascorbate, then warm to RT.

References & Grounding

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. (Establishes THPTA superiority).

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation. Angewandte Chemie, 50(35), 8051-8056. (Introduces BTTAA for lower Cu loading).

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(32), 5188–5240. (Safety and stability data).

Sources

Technical Support Center: Troubleshooting Low Bioconjugation Efficiency with Azides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Optimizing Azide-Alkyne Cycloaddition (CuAAC & SPAAC)

Introduction: The "Click" Paradox

While Click chemistry is lauded for its "spring-loaded" thermodynamic favorability, real-world bioconjugation often fails due to invisible environmental factors. As a Senior Application Scientist, I frequently see researchers blame the azide moiety itself, when the culprit is almost always catalyst poisoning , reagent instability , or competitive side reactions .

This guide abandons generic advice to focus on the specific failure modes of the two dominant azide workflows:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)[1]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition)[1][2][3][4]

Part 1: Diagnostic Logic (Visual Troubleshooting)

Before altering your protocol, identify your failure mode using the logic tree below.

TroubleshootingLogic Start Start: Define the Failure Decision1 Which Chemistry? Start->Decision1 CuAAC CuAAC (Copper-Catalyzed) Decision1->CuAAC SPAAC SPAAC (Copper-Free) Decision1->SPAAC Issue_Cu1 Precipitation / Brown Solution CuAAC->Issue_Cu1 Issue_Cu2 Zero Yield (No Conjugation) CuAAC->Issue_Cu2 Sol_Cu1 Cause: Cu(I) Oxidation or Protein Denaturation Fix: Switch to THPTA ligand; Maintain inert gas Issue_Cu1->Sol_Cu1 Sol_Cu2 Cause: Catalyst Poisoning or Dead Azide Fix: Remove chelators (EDTA); Check for TCEP/DTT Issue_Cu2->Sol_Cu2 Issue_SP1 Low Yield / Slow Reaction SPAAC->Issue_SP1 Issue_SP2 Aggregation / Insolubility SPAAC->Issue_SP2 Sol_SP1 Cause: Slow Kinetics (k2) Fix: Increase Conc; Switch DBCO -> BCN; pH > 7.4 Issue_SP1->Sol_SP1 Sol_SP2 Cause: Hydrophobic Linker Fix: Add 5-10% DMSO; Use PEG4-DBCO Issue_SP2->Sol_SP2

Figure 1: Diagnostic logic tree separating failure modes by reaction type (CuAAC vs. SPAAC) and observable symptoms.

Part 2: The "Silent Killer" – Incompatibility with Reducing Agents

Q: My azide is fresh, but I get 0% conjugation. I used TCEP to reduce my protein's disulfides first. What happened?

A: You likely destroyed your azide before the click reaction started.

This is the most common "upstream" error. Azides are electrophiles. While they are stable in water, they are susceptible to reduction by phosphines (TCEP) and thiols (DTT) via the Staudinger Reduction mechanism. If you leave TCEP in your buffer, it will reduce the Azide (


) to an Amine (

). Amines do not click.
The Mechanism of Failure

StaudingerInterference Azide Target Azide (R-N3) Intermediate Phosphazide Intermediate Azide->Intermediate Fast Reaction Product Triazole Product (Successful Click) Azide->Product Desired Path TCEP Residual TCEP (Phosphine) TCEP->Intermediate DeadEnd Primary Amine (R-NH2) (Cannot Click) Intermediate->DeadEnd Hydrolysis Alkyne Alkyne Reagent Alkyne->Product

Figure 2: Competitive pathway showing how residual TCEP diverts the Azide into a non-reactive Amine via Staudinger reduction.

Corrective Protocol:

  • Desalting is Mandatory: If you use TCEP/DTT to reduce disulfides, you must pass the protein through a Zeba spin column or dialysis cassette to remove the reducing agent before adding the azide-linker.

  • Alternative: If you cannot remove the reducing agent, use TCO-Tetrazine chemistry instead, which is orthogonal to thiols/phosphines.

Part 3: Troubleshooting CuAAC (Copper-Catalyzed)

Q: My protein precipitated immediately upon adding the copper mix. Why?

A: You likely used the wrong ligand or an improper Cu:Ligand ratio. Free Cu(I) generates Reactive Oxygen Species (ROS) that denature proteins and cleave peptide backbones.

The Solution: THPTA Ligand

Old protocols use TBTA, which is poorly soluble in water and requires 20% DMSO/Methanol. This organic solvent load precipitates many proteins.[5]

  • The Fix: Switch to THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[6][7][8] It is fully water-soluble and acts as a sacrificial antioxidant, protecting your protein from ROS [1].

Optimized CuAAC Protocol for Labile Proteins

Standard Protocol vs. Protected Protocol

ComponentStandard (Risky)Protected (Recommended) Function
Copper Source CuSO4CuSO4 Catalyst Precursor
Ligand TBTATHPTA Protects Cu(I) & Biomolecule
Reducing Agent Sodium AscorbateSodium Ascorbate Reduces Cu(II) to Cu(I)
Cu:Ligand Ratio 1:11:5 Excess ligand buffers ROS
Atmosphere Ambient AirArgon/N2 Blanket Prevents rapid Cu(I) oxidation

Step-by-Step:

  • Premix Complex: Mix CuSO4 and THPTA (1:5 molar ratio) in water before adding to the reaction. This ensures no free copper hits the protein.

  • Order of Addition: Protein + Azide -> Add Alkyne -> Add Cu-THPTA Mix -> Add Sodium Ascorbate (Start).

  • Time: 30-60 mins at Room Temp. Do not incubate overnight with Copper; oxidative damage accumulates.

Part 4: Troubleshooting SPAAC (Copper-Free)

Q: My yield is low (<20%) even after 4 hours. Is the steric strain insufficient?

A: SPAAC is kinetically slow. The rate constant (


) for SPAAC is 10–100x lower than CuAAC. You are likely fighting a battle between concentration  and kinetics .
Reaction Kinetics Comparison
ChemistryReagent PairRate Constant (

)
Time to Completion (10 µM)
CuAAC Azide + Alkyne (+Cu)10 – 100 M⁻¹s⁻¹< 30 mins
SPAAC Azide + DBCO 0.3 – 1.0 M⁻¹s⁻¹4 – 12 hours
SPAAC Azide + BCN 0.1 – 0.3 M⁻¹s⁻¹6 – 18 hours
IEDDA TCO + Tetrazine> 10,000 M⁻¹s⁻¹< 1 min

Troubleshooting Steps:

  • Concentration is Key: Because the reaction is second-order, diluting your reactants kills the rate. Keep protein concentration >2 mg/mL (approx 10-50 µM) if possible.

  • Cyclooctyne Choice (DBCO vs. BCN):

    • Use DBCO for faster kinetics [2].

    • Use BCN if DBCO causes hydrophobic aggregation (DBCO is very bulky and greasy).

  • pH Adjustment: While "physiological pH" is standard, SPAAC with DBCO is often faster and more efficient at pH 8.0 - 8.5 than at pH 7.4 [3].

Q: My protein aggregated after adding DBCO. A: DBCO is a large hydrophobic aromatic system.

  • Fix: Use a PEG-spacer (e.g., DBCO-PEG4-NHS) rather than DBCO-NHS. The PEG chain solvates the hydrophobic ring.

  • Fix: Add 5-10% DMSO or Propylene Glycol to the buffer to stabilize the hydrophobic interface during conjugation.

Part 5: References

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.[9] Current Protocols in Chemical Biology.

    • Relevance: Establishes THPTA as the superior ligand for protecting biomolecules from oxidative damage during CuAAC.

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition.

    • Relevance: Compares kinetics and lipophilicity of BCN vs. DBCO, highlighting BCN's better solubility but slower rate.

  • Pringle, T. A., & Knight, J. C. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry.

    • Relevance: Provides recent data on pH optimization for SPAAC, indicating higher efficiency in specific buffers (HEPES) and pH ranges.

  • Debets, M. F., et al. (2011). Bioconjugation with Strained Alkyne and Azide: A Comparison of Reagents and Conditions. ChemBioChem.

    • Relevance: Detailed kinetic analysis of various cyclooctynes.

Sources

Technical Support Center: Purification Strategies for Experiments Involving Methyl 4-Azidobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted methyl 4-azidobutanoate from your experimental samples. As every research scenario is unique, this guide is designed to provide a flexible framework of scientific principles and practical protocols to address common purification challenges.

A Note on Safety: The "Rule of Six" and Handling Organic Azides

Before commencing any experimental work with this compound, a thorough understanding of its potential hazards is paramount. Organic azides are energetic compounds, and their stability is a critical consideration. A general guideline for assessing the stability of an organic azide is the "Rule of Six," which suggests that there should be at least six carbon atoms for each energetic functional group (in this case, the azide group). This compound (C₅H₉N₃O₂) has a carbon-to-azide ratio of 5:1, placing it in a category that requires careful handling.

Key Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Avoid contact with heavy metals, as this can form highly explosive heavy metal azides.

  • Do not use metal spatulas for handling; opt for plastic or ceramic.

  • Avoid heating this compound unless absolutely necessary and with appropriate safety measures in place.

  • Solutions of azides should be handled with care, and evaporation should be performed at reduced pressure and low temperatures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the likely physicochemical properties of this compound, and how do they influence my purification strategy?
PropertyInferred CharacteristicRationale from Analogous CompoundsImplication for Purification
Polarity HighThe presence of the ester and azide functional groups contributes to a high dipole moment.Likely to be soluble in polar organic solvents and have some water solubility.
Boiling Point Relatively LowSmall esters like methyl butanoate have boiling points around 102 °C. The azide group will increase this, but it is expected to be a relatively volatile compound.Distillation is a potential, though risky, purification method. Rotary evaporation should be conducted at low temperatures.
Solubility Soluble in a range of organic solvents; partially soluble in water.Similar small esters and azides are soluble in ethers, ethyl acetate, and dichloromethane. Its polarity suggests some water solubility.Liquid-liquid extraction will require careful solvent selection to partition the azide away from a potentially also polar product.
Stability Thermally sensitive.Organic azides, in general, can decompose upon heating, releasing nitrogen gas.Avoid high temperatures during workup and purification.
Q2: My reaction is complete. What is the best way to quench the excess this compound before workup?

Quenching the unreacted azide is a critical step to ensure a safe and effective purification. The most common and mild method is the Staudinger reaction , which converts the azide to an amine using a phosphine, typically triphenylphosphine.[1][2]

Why the Staudinger Reaction is Recommended:

  • Mild Conditions: The reaction proceeds at room temperature.

  • High Yield: The conversion to the corresponding amine is typically quantitative.

  • Ease of Separation: The resulting amine (methyl 4-aminobutanoate) and the triphenylphosphine oxide byproduct have different polarities than the starting azide, often simplifying subsequent purification.

Below is a diagram illustrating the workflow for quenching with triphenylphosphine.

Staudinger_Quench Reaction_Mixture Reaction Mixture (contains unreacted This compound) Add_PPh3 Add Triphenylphosphine (1.1 - 1.5 equivalents per equivalent of azide) Reaction_Mixture->Add_PPh3 Stir_RT Stir at Room Temperature (Monitor by TLC for disappearance of azide) Add_PPh3->Stir_RT Quenched_Mixture Quenched Mixture (Azide converted to aza-ylide/amine) Stir_RT->Quenched_Mixture

Caption: Staudinger reaction quenching workflow.

Q3: How do I perform a liquid-liquid extraction to remove the unreacted azide and its byproducts?

After quenching, a standard liquid-liquid extraction is typically the next step. The choice of solvent is critical and depends on the polarity of your desired product.

Scenario 1: Your product is significantly less polar than methyl 4-aminobutanoate and triphenylphosphine oxide.

  • Dilute: Dilute the reaction mixture with a non-polar organic solvent such as ethyl acetate or diethyl ether.

  • Wash with Acid: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the amine, making it highly water-soluble and partitioning it into the aqueous layer.

  • Wash with Brine: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Scenario 2: Your product is also polar and may partition into the aqueous layer.

In this case, a more careful selection of extraction solvents or proceeding directly to chromatography is recommended. See the decision tree below.

Q4: I'm struggling to separate my polar product from the polar azide/amine byproduct using standard flash chromatography. What are my options?

This is a common challenge. If your product and the azide/amine byproduct have similar polarities, standard silica gel chromatography with ethyl acetate/hexane gradients may not provide adequate separation. Here are some alternative strategies:

  • Reverse-Phase Chromatography: If your compound is sufficiently water-soluble, reverse-phase chromatography using a C18-functionalized silica gel with a water/acetonitrile or water/methanol gradient can be very effective. The more polar compounds will elute first.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating very polar compounds.[3] It uses a polar stationary phase (like silica or an amine-functionalized silica) with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water).[3] As the concentration of the polar solvent is increased, the polar compounds are eluted.

  • Ion-Exchange Chromatography: If your product has an acidic or basic handle, ion-exchange chromatography can provide excellent separation from the neutral or oppositely charged azide/amine.

Here is a decision tree to help you choose the best purification strategy:

Purification_Decision_Tree Start Reaction Mixture Quenched with Triphenylphosphine Product_Polarity Is your desired product polar? Start->Product_Polarity Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate / 1M HCl) Product_Polarity->Extraction No Advanced_Chromatography_Decision Choose Advanced Chromatography Product_Polarity->Advanced_Chromatography_Decision Yes Chromatography_Decision Is the separation by extraction sufficient? Extraction->Chromatography_Decision Standard_Chromatography Standard Silica Gel Chromatography (e.g., Hexane/Ethyl Acetate) Chromatography_Decision->Standard_Chromatography No End Pure Product Chromatography_Decision->End Yes Standard_Chromatography->End Reverse_Phase Reverse-Phase Chromatography (C18, Water/Acetonitrile) Advanced_Chromatography_Decision->Reverse_Phase HILIC HILIC (Amine or Silica Column, Acetonitrile/Water) Advanced_Chromatography_Decision->HILIC Ion_Exchange Ion-Exchange Chromatography Advanced_Chromatography_Decision->Ion_Exchange Reverse_Phase->End HILIC->End Ion_Exchange->End

Sources

Temperature optimization for Methyl 4-azidobutanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Optimization & Process Safety Ticket ID: AZ-M4B-OPT-001 Status: Open for Consultation

Executive Summary: The Thermal "Goldilocks" Zone

Welcome to the technical support center. As a Senior Application Scientist, I often see researchers treat temperature as a mere accelerator. In azide chemistry—specifically for Methyl 4-azidobutanoate —temperature is not just a variable; it is a safety switch.

The synthesis relies on an


 nucleophilic substitution  of Methyl 4-bromobutanoate (or chlorobutanoate) with Sodium Azide (

).
  • The Challenge: You are balancing Reaction Kinetics (need heat to overcome activation energy) against Thermodynamic Instability (azides decompose explosively at high temperatures).

  • The Rule of Thumb: For small organic azides (

    
     ratio < 3), the operational window is narrow.
    
    • < 20°C: Reaction is kinetically sluggish; incomplete conversion.

    • 25°C – 45°C: OPTIMAL RANGE. High conversion, stable intermediate.

    • > 60°C: Danger Zone. Onset of thermal decomposition and elimination side-reactions.

The Thermodynamics & Kinetics (Why Temperature Matters)

To optimize your yield, you must understand the competing forces in your flask.

The Kinetic Driver ( )

The reaction rate follows the Arrhenius equation (


).
  • Solvent Effect: Using polar aprotic solvents (DMSO, DMF) solvates the cation (

    
    ) but leaves the azide anion (
    
    
    
    ) "naked" and highly reactive. This lowers the Activation Energy (
    
    
    ), allowing the reaction to proceed at lower temperatures (often Room Temperature).
  • Leaving Group: Methyl 4-bromo butanoate reacts significantly faster than the chloro - analog. If you are using the chloro- derivative, you might feel tempted to crank the heat to 80°C+. Do not do this. Switch to the bromo- precursor or add a catalytic amount of Sodium Iodide (Finkelstein condition) to keep the temperature low.

The Thermodynamic Hazard (Decomposition)

This compound has a molecular formula of


.
  • C/N Ratio:

    
    .
    
  • Safety Implication: A C/N ratio below 3 indicates a high-energy, potentially explosive compound.

  • Thermal Runaway: Above 60°C, you risk reaching the Onset Decomposition Temperature (

    
    ) . This is not a linear degradation; it is exponential.
    

Optimized Protocol: The "Self-Validating" System

This protocol is designed to be self-validating—meaning the steps include visual or analytical checks to confirm success before moving forward.

Reagents:

  • Methyl 4-bromobutanoate (1.0 equiv)

  • Sodium Azide (

    
    ) (1.1 - 1.2 equiv)
    
  • Solvent: DMSO (Preferred for rate) or DMF (Easier to remove)

Step-by-Step Workflow:

  • Preparation (Safety First):

    • Set up a blast shield.[1]

    • Ensure all glassware is free of acetone (acetone + azides = explosive di-azido peroxide).

  • Solvation (The "Naked" Anion):

    • Dissolve

      
       in DMSO at Room Temperature (RT).
      
    • Validation: The solution may remain slightly cloudy (suspension). This is normal.

  • Addition & Exotherm Control:

    • Add Methyl 4-bromobutanoate dropwise at RT.

    • Monitor: Use an internal thermometer. If temp rises > 5°C, slow addition.

  • Reaction Phase (The Optimization):

    • Stir at 25°C for 4–6 hours.

    • Checkpoint: Take a TLC or GC-MS aliquot.

    • Decision: If conversion is < 80% after 6 hours, gently warm to 40°C . Do not exceed 50°C.

  • Quench & Workup:

    • Dilute slowly with water (dissolves excess

      
      ).
      
    • Extract with Diethyl Ether or Ethyl Acetate.

    • CRITICAL: Wash organic layer with water 3x to remove DMSO and residual azide salts.

Visualizing the Workflow

G Start Precursor: Methyl 4-bromobutanoate Solvent Solvent Choice: DMSO (Fast) or DMF Start->Solvent Mixing Add NaN3 (Maintain < 30°C) Solvent->Mixing Reaction Reaction Phase RT to 45°C (Max) Mixing->Reaction Check Checkpoint: Conversion > 90%? Reaction->Check Heat Increase Temp (Max 50°C) Check->Heat No Workup Aq. Workup (Remove NaN3) Check->Workup Yes Heat->Reaction Recycle Product Product: This compound Workup->Product

Caption: Optimized synthesis workflow emphasizing temperature checkpoints to prevent thermal runaway.

Troubleshooting Guide

Symptom: Reaction is stalled (Low Yield).

  • Root Cause 1: Temperature too low (< 20°C).

    • Fix: Increase temp to 35-40°C.

  • Root Cause 2: Wet Solvent. Water solvates

    
     too strongly, inhibiting attack.
    
    • Fix: Use anhydrous DMSO/DMF.

  • Root Cause 3: Wrong Precursor. Using Chloro- instead of Bromo-.

    • Fix: Add 10 mol% NaI (Finkelstein catalyst) rather than increasing heat.

Symptom: Darkening of reaction mixture / Gas Evolution.

  • Root Cause: DECOMPOSITION. You have exceeded the thermal stability limit. Nitrogen gas (

    
    ) is being released.[2]
    
    • Fix:EMERGENCY STOP. Remove heat source immediately. Cool bath. Do not concentrate the mixture; the residue is likely unstable.

Symptom: "Pop" sound or fuming during workup.

  • Root Cause: Formation of Hydrazoic Acid (

    
    ).
    
    • Fix: Ensure your aqueous quench is not acidic. Keep pH > 7. Avoid using halogenated solvents (DCM) if possible, as azides can react with them under specific conditions to form explosive di-azidomethane (though rare, it's a known hazard).

Troubleshooting Logic Tree

T Problem Start: Identify Issue LowYield Issue: Low Yield / Slow Rxn Problem->LowYield Decomp Issue: Bubbling / Dark Color Problem->Decomp CheckPrec Check Precursor: Is it Chloro? LowYield->CheckPrec Emergency EMERGENCY: Thermal Runaway Decomp->Emergency AddNaI Solution: Add NaI Catalyst CheckPrec->AddNaI Yes CheckTemp Check Temp: Is T < 25°C? CheckPrec->CheckTemp No HeatUp Solution: Heat to 40°C CheckTemp->HeatUp Yes CoolDown Action: Ice Bath & Blast Shield Emergency->CoolDown

Caption: Decision matrix for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQ)

Q: Can I distill this compound to purify it? A: Strongly Discouraged. Organic azides with low molecular weight are heat-sensitive. Distillation requires heating, which increases the risk of explosion.[3] Column chromatography or simple extraction is safer. If you must distill, use high vacuum and keep the bath temperature below 50°C, and never distill to dryness.

Q: Why do you recommend DMSO over DMF? A: DMSO is more polar, leading to a faster reaction rate at lower temperatures [1]. However, DMF is easier to remove during workup (lower boiling point than DMSO). If you struggle with removing DMSO, wash the organic layer with brine 5 times.

Q: Is the "C/N Ratio" rule absolute? A: It is a guideline, not a guarantee. With a ratio of ~1.66, this compound is in the "hazardous" category. Treat it as an explosive. Always work behind a shield [2].

Q: Can I use water as a solvent? A: You can, but the reaction will be much slower (weeks vs. hours) because the organic precursor is not soluble in water, and the azide anion is heavily solvated (caged) by water molecules, reducing its nucleophilicity [3].

References

  • Effect of Solvent on SN2 Reactions. Master Organic Chemistry. Polar aprotic solvents (DMSO, DMF) significantly increase the rate of SN2 reactions compared to protic solvents. Link

  • Safety of Azides. University of California Center for Laboratory Safety. Guidelines on the explosion hazards of organic azides and the C/N ratio rule. Link

  • Nucleophilic Substitution. Chemistry LibreTexts. Detailed kinetics of nucleophilic substitution and solvent effects. Link

  • Organic Azides: Syntheses and Applications. Organic Syntheses. Standard protocols for the preparation of alkyl azides using sodium azide. Link

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful ligation chemistry. As a cornerstone of "click chemistry," CuAAC is celebrated for its efficiency and broad functional group tolerance.[1][2] However, the performance of the copper catalyst is paramount, and its deactivation, or "poisoning," is a common hurdle that can lead to low yields, slow reaction rates, or complete reaction failure.

This resource provides a structured approach to diagnosing and resolving issues related to catalyst poisoning. We will delve into the common culprits, their mechanisms of action, and provide actionable, field-proven troubleshooting strategies to get your reactions back on track.

Section 1: Understanding Catalyst Poisoning in CuAAC

The catalytic cycle of CuAAC relies on the copper(I) oxidation state to activate the terminal alkyne for cycloaddition with the azide.[3][4] Catalyst poisoning occurs when species in the reaction mixture bind to the copper(I) center, rendering it catalytically inactive.[5][6][7][8] This deactivation can occur through several mechanisms, including strong coordination to the copper center, redox reactions that change the oxidation state of the copper, or precipitation of inactive copper species.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific issues you might be facing in a question-and-answer format.

Issue 1: My CuAAC reaction is sluggish or has failed completely.

Q1: I've set up my CuAAC reaction, but I'm seeing little to no product formation even after an extended period. What are the likely causes related to catalyst poisoning?

A1: A stalled or failed CuAAC reaction is a classic symptom of catalyst poisoning. The primary suspects are impurities in your reagents or solvents that are deactivating the copper(I) catalyst.

  • Causality: The catalytically active Cu(I) species is "soft" and readily coordinates with "soft" donor ligands.[3] If your reaction mixture contains compounds with functional groups that can bind tightly to copper, they will compete with the alkyne and azide for coordination to the metal center, effectively halting the catalytic cycle.

  • Troubleshooting Steps:

    • Reagent Purity Check:

      • Amines: While some amines can act as beneficial ligands, others, particularly primary and secondary amines, can chelate copper(I) too strongly, leading to catalyst inhibition.[3][9] Ensure your amine bases (e.g., DIPEA, triethylamine) are pure and used in appropriate concentrations.

      • Thiols: Thiols are potent poisons for CuAAC reactions due to the formation of strong copper-thiolate bonds.[3][10] If your substrates contain free thiol groups, they are a very likely cause of reaction failure. The presence of even small amounts of thiol-containing impurities, such as dithiothreitol (DTT) or β-mercaptoethanol carryover from protein purification, can be detrimental.

      • Other Potential Poisons: Other functional groups and compounds that can poison copper catalysts include cyanides, halides, and phosphines.[5][11]

    • Solvent Quality:

      • Ensure you are using high-purity, degassed solvents. The presence of dissolved oxygen can lead to the oxidation of the active Cu(I) to the inactive Cu(II) state.[3]

      • Avoid using acetonitrile as a solvent, as its strong coordinating ability with Cu(I) can inhibit the reaction.[4]

    • Protocol for Reagent Purification:

      • If you suspect impurities in your liquid reagents (e.g., amines, solvents), consider purification by distillation.

      • For solid reagents, recrystallization can be an effective purification method.

      • Small molecules can be purified by passing a solution through a short plug of neutral alumina or silica gel to remove polar impurities.[3]

Issue 2: I'm working with biological molecules, and my bioconjugation is inefficient.

Q2: I'm trying to label a protein that contains cysteine residues, and the reaction yield is very low. How can I overcome this?

A2: Bioconjugation reactions in complex biological media present unique challenges due to the abundance of potential catalyst poisons.

  • Causality: The intracellular environment is rich in species that can deactivate the copper catalyst, with glutathione (GSH), a thiol-containing tripeptide, being a major culprit.[12] Cysteine residues on the surface of proteins will also readily coordinate with and poison the copper catalyst.

  • Troubleshooting Strategies:

    • Increase Ligand Concentration: The use of accelerating and stabilizing ligands is crucial in bioconjugation. Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) not only accelerate the reaction but also protect the copper(I) from oxidation and poisoning.[10][13] Increasing the ligand-to-copper ratio can help sequester the copper from inhibitory species.

    • Use of Sacrificial Metals: The addition of a sacrificial metal ion like Zn(II) or Ni(II) can sometimes be effective.[10] These metal ions can preferentially bind to thiols, leaving the copper(I) free to catalyze the cycloaddition.

    • Pre-treatment to Block Thiols: If possible, temporarily blocking free thiols on your biomolecule with a reagent like N-ethylmaleimide (NEM) prior to the CuAAC reaction can significantly improve yields.[14] The blocking group can potentially be removed after the click reaction.

    • Optimize Copper Concentration: While it may seem counterintuitive, simply increasing the copper concentration is often not the best solution and can lead to protein aggregation and damage. A better approach is to optimize the copper and ligand concentrations in tandem.

Strategy Mechanism of Action Considerations
Increase Ligand Concentration Protects Cu(I) from oxidation and binding to poisons.Can sometimes slow down the reaction if the ligand binds too tightly.
Add Sacrificial Metal (e.g., Zn(II)) Binds to thiol-containing poisons, leaving Cu(I) available.May interfere with the function of certain metalloproteins.
Thiol-Blocking Agents (e.g., NEM) Covalently modifies free thiols, preventing them from poisoning the catalyst.Adds an extra step to the workflow and may not be suitable for all biomolecules.
Issue 3: I'm observing significant byproduct formation, especially alkyne homocoupling (Glaser coupling).

Q3: My reaction is producing a significant amount of a byproduct that I believe is the homodimer of my alkyne. Why is this happening and how can I prevent it?

A3: The formation of alkyne homocoupling products is a strong indicator that the oxidation state of your copper catalyst is not being properly maintained.

  • Causality: Glaser coupling is a Cu(II)-mediated process.[3] If the active Cu(I) in your reaction is being oxidized to Cu(II) by dissolved oxygen or other oxidants, this side reaction will be favored.

  • Preventative Measures:

    • Thorough Degassing: Ensure all your solvents and solutions are thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles. Performing the reaction under an inert atmosphere is also highly recommended.[15]

    • Use of a Reducing Agent: The in situ generation of Cu(I) from a Cu(II) salt (like CuSO₄) using a reducing agent is a common and effective strategy.[1][4] Sodium ascorbate is the most widely used reducing agent for this purpose.[1] Maintaining a slight excess of the reducing agent throughout the reaction can help keep the copper in the active Cu(I) state.

    • Ligand Selection: Certain ligands are better at stabilizing the Cu(I) oxidation state against oxidation. Tris(triazolylmethyl)amine-based ligands like TBTA and its derivatives are known to be particularly effective in this regard.[3][13]

Workflow for Minimizing Alkyne Homocoupling

cluster_prep Reaction Setup cluster_reaction Reaction Reagents Reagents Degassing Degas Solvents (Ar/N2 sparge) Reagents->Degassing Solvents Solvents Solvents->Degassing Cu(II)_Source Cu(II) Salt (e.g., CuSO4) Degassing->Cu(II)_Source Inert_Atmosphere Maintain Inert Atmosphere Cu(I)_Formation In situ Cu(I) Generation Cu(II)_Source->Cu(I)_Formation Reducing_Agent Reducing Agent (e.g., Na Ascorbate) Reducing_Agent->Cu(I)_Formation CuAAC_Cycle Productive CuAAC Cycle Cu(I)_Formation->CuAAC_Cycle Catalyst Enters Cycle CuAAC_Cycle->Inert_Atmosphere Protected by

Sources

Technical Support Guide: Stability of Methyl 4-azidobutanoate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-azidobutanoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile linker in their experimental workflows. We will delve into the stability characteristics of this compound in aqueous environments, providing practical FAQs, in-depth troubleshooting, and validated protocols to ensure the reliability and reproducibility of your results.

Section 1: Core Concepts & Safety First

Before utilizing this compound in your experiments, it is crucial to understand its structural features and the associated safety considerations. The molecule contains both a methyl ester and an alkyl azide functional group, each with distinct stability profiles.

Frequently Asked Questions: Safety & Handling

Q1: What are the primary safety concerns with this compound?

A1: The primary concern arises from the energetic nature of the azide functional group.[1][2] Organic azides are energy-rich compounds that can be sensitive to heat, shock, and light, with the potential for explosive decomposition under certain conditions.[1][2][3] The stability of an organic azide can be estimated by two general guidelines:

  • Carbon-to-Nitrogen (C/N) Ratio: For this compound (C₅H₉N₃O₂), the C/N ratio is 5 carbons to 3 nitrogens (~1.67). Azides with a C/N ratio between 1 and 3 should be handled in small quantities, stored at reduced temperatures, and kept in solutions of no more than 1M concentration.[3][4]

  • "Rule of Six": This rule suggests that a compound should have at least six carbon atoms for each energetic group (like an azide) to be considered relatively safe.[4][5] this compound has five carbons per azide group, indicating that caution is necessary during its handling and use.

It is an aliphatic azide, which is generally more stable than azides adjacent to aromatic rings or double bonds.[3][4] Nevertheless, standard safety protocols for handling potentially energetic compounds must be followed.

Q2: How should I properly store neat this compound and its aqueous stock solutions?

A2: Proper storage is critical to maintain the compound's integrity and ensure safety.

  • Neat Compound: Store at or below room temperature, preferably refrigerated, and always protected from light, heat, and shock.[1][3]

  • Aqueous Solutions: Prepare stock solutions in small quantities and store them at low temperatures (-18 °C or colder is recommended for long-term storage).[5] Use amber vials or wrap containers in foil to protect from light.[5] It is also advisable to use plastic containers over glass where appropriate to minimize risks associated with pressure changes or shock.[5]

Section 2: Aqueous Stability & Degradation Pathways

The utility of this compound in biological applications hinges on its stability in aqueous buffers. The primary pathway of degradation is not the azide group, which is relatively stable under typical experimental conditions, but the methyl ester moiety.

Frequently Asked Questions: Stability in Solution

Q1: What is the main degradation pathway for this compound in aqueous solutions?

A1: The principal degradation pathway is the hydrolysis of the methyl ester group to form 4-azidobutanoic acid and methanol. This reaction can be catalyzed by both acid and base.[6]

Q2: How does the pH of my buffer affect the stability of the compound?

A2: The pH of your aqueous solution is the most critical factor governing the rate of hydrolysis.

  • Alkaline Conditions (pH > 8): Stability is significantly reduced. The hydroxide ion (OH⁻) is an effective nucleophile that attacks the ester's carbonyl carbon, leading to rapid cleavage.[7][8]

  • Acidic Conditions (pH < 6): The reaction is also accelerated, as the acid catalyzes the hydrolysis process.[6]

  • Neutral Conditions (pH ~6.5-7.5): The compound exhibits its maximum stability in this range, as the concentrations of both H⁺ and OH⁻ ions are minimized.

Q3: I am performing a "click chemistry" reaction and see a new, more polar spot on my TLC plate. What is it likely to be?

A3: If you observe a new, more polar species, it is highly probable that you are seeing the hydrolysis product, 4-azidobutanoic acid. The carboxylic acid group makes this molecule significantly more polar than the parent methyl ester, causing it to have a lower Rf value on a normal-phase TLC plate.

Q4: Are there any common buffer components I should avoid?

A4: Yes. Avoid buffers with high concentrations of strong nucleophiles. For example, Tris buffer contains a primary amine that could potentially engage in slow aminolysis of the ester. While generally slower than hydrolysis, it can be a confounding factor in long-term experiments. Whenever possible, use non-nucleophilic buffers like PBS, HEPES, or MOPS, and always adjust the final pH to the neutral range.

Section 3: Troubleshooting Guide

Inconsistent experimental outcomes are often traceable to reagent instability. This section provides a logical workflow for diagnosing such issues.

Problem: Inconsistent or low yields in bioconjugation or "click" reactions.

This is the most common issue reported and can almost always be traced back to the degradation of the this compound reagent.

  • Possible Cause 1: Pre-existing degradation in the stock solution.

    • Explanation: If the stock solution was prepared in a non-optimal buffer, stored improperly (e.g., at room temperature, in the light), or is simply old, a significant portion of the active ester may have already hydrolyzed to the inactive carboxylic acid.

    • Troubleshooting Steps:

      • Do not assume your stock solution is 100% active.

      • Analyze the stock solution's purity using HPLC or ¹H NMR. Compare the integration of the methyl ester peak (~3.6-3.7 ppm) with any potential impurity peaks.

      • Solution: Prepare a fresh stock solution in a recommended buffer (e.g., pH 7.4 PBS) immediately before use. For critical applications, quantify the concentration of the fresh solution using a validated analytical method.

  • Possible Cause 2: Degradation during the experiment.

    • Explanation: The experimental conditions themselves may be causing rapid degradation. This is common in reactions requiring elevated temperatures or prolonged incubation at non-neutral pH.

    • Troubleshooting Steps:

      • Review your experimental protocol's pH, temperature, and duration.

      • If the reaction is run at a pH > 8.0, the half-life of this compound could be on the order of minutes to hours.

      • Solution: If possible, adjust the reaction pH to be between 6.5 and 7.5. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Consider a time-course experiment to determine the optimal reaction time before significant reagent degradation occurs.

Troubleshooting Workflow Diagram

The following diagram outlines a logical process for diagnosing and resolving issues related to the stability of this compound.

G Troubleshooting Workflow for this compound start Inconsistent or Low Reaction Yield check_stock Analyze Stock Solution Integrity via HPLC/NMR start->check_stock is_stock_ok Is Stock >95% Pure? check_stock->is_stock_ok prepare_fresh SOLUTION: Prepare Fresh Stock Solution Immediately Before Use is_stock_ok->prepare_fresh No check_conditions Review Experimental Conditions (pH, Temp, Duration) is_stock_ok->check_conditions Yes success Problem Resolved prepare_fresh->success are_conditions_harsh Is pH > 8 or < 6? Is Temp > 37°C? check_conditions->are_conditions_harsh optimize_conditions SOLUTION: Adjust pH to ~7.4 Lower Temperature Reduce Reaction Time are_conditions_harsh->optimize_conditions Yes other_issues Consider Other Reaction Parameters (e.g., catalyst, substrate) are_conditions_harsh->other_issues No optimize_conditions->success

Caption: A step-by-step workflow for troubleshooting poor experimental results.

Section 4: Experimental Protocols & Data

To empower researchers to validate the stability of this compound in their specific systems, we provide the following detailed protocol.

Protocol: HPLC-Based Kinetic Stability Study

This protocol describes a method to determine the half-life (t₁₂) of this compound in a selected aqueous buffer.

1. Materials & Instrumentation:

  • This compound

  • Aqueous buffer of choice (e.g., 100 mM Sodium Phosphate, pH 8.5)

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system with a UV detector (detection at 210 nm)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

2. Procedure:

  • Prepare a 10 mM stock solution of this compound in Acetonitrile.

  • Equilibrate the buffer to the desired experimental temperature (e.g., 25°C or 37°C) in a thermomixer or water bath.

  • Initiate the reaction (T=0): Add 10 µL of the 10 mM stock solution to 990 µL of the pre-warmed buffer to achieve a final concentration of 100 µM. Mix thoroughly.

  • Take the T=0 sample: Immediately withdraw 50 µL of the reaction mixture and add it to a vial containing 50 µL of the quenching solution. This stops the hydrolysis.

  • Collect time points: At regular intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), repeat step 4. The frequency of sampling should be adjusted based on the expected stability.

  • HPLC Analysis:

    • Inject 20 µL of each quenched sample onto the HPLC system.

    • Run a gradient elution, for example: 5% B to 95% B over 15 minutes.

    • Identify the peaks for this compound (later eluting) and 4-azidobutanoic acid (earlier eluting).

  • Data Analysis:

    • Record the peak area of the this compound peak at each time point.

    • Plot the natural logarithm of the peak area (ln(Area)) versus time.

    • The slope of the resulting line will be the negative of the rate constant (-k).

    • Calculate the half-life using the formula: t₁/₂ = 0.693 / k .

Data Presentation: Expected Stability

The following table provides an estimate of the stability of this compound under various conditions to guide experimental design. Note: These are illustrative values and actual half-life should be determined experimentally.

pHTemperature (°C)Expected Half-Life (t₁/₂)Primary Degradation Pathway
5.025Hours to DaysAcid-Catalyzed Hydrolysis
7.44Weeks to MonthsSlow Neutral Hydrolysis
7.425DaysSlow Neutral Hydrolysis
7.437Hours to DaysSlow Neutral Hydrolysis
8.525HoursBase-Catalyzed Hydrolysis
10.025MinutesBase-Catalyzed Hydrolysis
Primary Degradation Pathway Diagram

The diagram below illustrates the base-catalyzed hydrolysis of this compound.

Caption: The reaction mechanism for ester hydrolysis under basic conditions.

References

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • Bräse Research Group, Karlsruhe Institute of Technology (KIT). (2021, October 8). Research interests - Azide. Retrieved from [Link]

  • Stanford University Environmental Health and Safety. Azide Compounds. Retrieved from [Link]

  • Stanford University Environmental Health and Safety. Information on Azide Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 29). Reactions of Azides. Retrieved from [Link]

  • ResearchGate. Methyl Azide. Retrieved from [Link]

  • MDPI. (n.d.). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Retrieved from [Link]

  • University of New Mexico Chemistry Department. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

  • Google Patents. US4352940A - Hydrolysis of methyl acetate.
  • IISTE. (n.d.). A New Approach for Preparing Methyl 6-azido-2,3,4-tri-O- benzyl-6-deoxy-alpha-D-glucopyranoside. Retrieved from [Link]

  • Wiley Online Library. (2004, December 13). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Retrieved from [Link]

  • ACS Publications. (2026, January 28). Dual Approach for Effective Photodegradation and Mineralization of Carbamazepine. Retrieved from [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]

  • ChemRxiv. Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. Retrieved from [Link]

  • University College Dublin School of Chemistry. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • ACS Publications. (2025, November 20). Dual Approach for Effective Photodegradation and Mineralization of Carbamazepine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • Chemguide. hydrolysis of esters. Retrieved from [Link]

  • ACS Publications. Macromolecules Journal. Retrieved from [Link]

  • ACS Publications. Decomposition and addition reactions of organic azides. Retrieved from [Link]

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Validation & Comparative

Strategic Selection of Azide Linkers: A Technical Deep Dive into Methyl 4-azidobutanoate vs. Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of bioorthogonal chemistry, the selection of a linker is rarely a passive choice; it is a strategic decision that dictates the solubility, pharmacokinetics, and reactivity of the final conjugate. Methyl 4-azidobutanoate represents a specific class of "short-chain alkyl ester" linkers. Unlike the ubiquitous PEG-azides designed for hydrophilicity, or Picolyl azides engineered for rapid kinetics, this compound offers a unique dual-functionality: it serves as a compact, hydrophobic bioorthogonal handle and a latent carboxylic acid precursor.[1]

This guide objectively compares this compound against its primary alternatives, providing experimental evidence to support selection in PROTAC design, metabolic labeling, and antibody-drug conjugate (ADC) synthesis.[1]

Technical Profile: this compound[2]

Before comparing, we must establish the baseline characteristics of this specific linker.[1]

PropertySpecification
IUPAC Name This compound
Formula C₅H₉N₃O₂
Molecular Weight 143.14 g/mol
Physical State Colorless to pale yellow oil
Solubility High in organic solvents (DCM, DMSO, DMF); Low/Moderate in water.[1][2]
Reactive Group Terminal Azide (-N₃) for Click Chemistry (CuAAC/SPAAC).
Functional Group Methyl Ester (-COOCH₃) for hydrolysis to acid or use as a prodrug motif.[1]
Linker Length ~7.5 Å (4-carbon alkyl chain)
Why Choose This Linker? (The Causality)
  • Metabolic Permeability: The hydrophobic alkyl chain and methyl ester cap allow for superior cell membrane permeability compared to free acids or long PEG chains.

  • Latent Functionality: The methyl ester protects the carboxylic acid, preventing unwanted coupling during initial synthesis steps. It can be unmasked (hydrolyzed) after the click reaction to conjugate a second molecule (e.g., an amine-containing drug or fluorophore).

Comparative Analysis: The Azide Landscape

This section contrasts this compound with the three most common alternatives: PEG-Azides, Picolyl Azides, and Aryl Azides.[1]

Summary Comparison Table
FeatureThis compound PEG-Azide (e.g., PEG3-N3) Picolyl Azide Aryl Azide
Hydrophobicity High (Lipophilic)Low (Hydrophilic)ModerateHigh
CuAAC Kinetics Standard (k ~ 10⁻² M⁻¹s⁻¹)StandardFast (Chelating effect, up to 25x faster)Slow/Variable
Aq. Solubility PoorExcellent ModeratePoor
Stability Esterase Sensitive (Metabolic cleavage)High (Ether linkage)HighHigh (Photolabile variants exist)
Steric Bulk Low (Compact)High (Flexible coil)Moderate (Pyridine ring)Moderate (Phenyl ring)
Deep Dive 1: Kinetics (The "Click" Speed)
  • This compound: Exhibits standard kinetics in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It requires a stabilizing ligand (e.g., THPTA or TBTA) and sufficient Cu(I) concentration to proceed efficiently.

  • Picolyl Azides: These contain a pyridine ring adjacent to the azide. The pyridine nitrogen chelates the Copper ion, effectively increasing the local concentration of the catalyst at the reaction site. This makes Picolyl azides superior for low-concentration biological labeling where copper toxicity must be minimized [1].[1]

  • Verdict: Use this compound for synthetic chemistry (high concentration).[1] Use Picolyl azides for live-cell labeling.[1]

Deep Dive 2: Solubility & Aggregation
  • This compound: The alkyl chain adds hydrophobicity. In PROTAC design, this can be beneficial to balance the polarity of highly soluble E3 ligase ligands.[1] However, in aqueous buffers, it may induce aggregation if the payload is also hydrophobic.[1]

  • PEG-Azides: The gold standard for solubilization. PEG chains form a hydration shell, reducing aggregation and immunogenicity.[1]

  • Verdict: Use this compound when membrane permeability is required.[1] Use PEG-Azides to solve solubility issues.[1][2]

Deep Dive 3: Stability & Cleavability
  • This compound: The methyl ester is a "soft" spot. Intracellular esterases (e.g., carboxylesterases) can hydrolyze this group to the free carboxylic acid [2]. This is advantageous for intracellular drug release (prodrug strategy) but detrimental if the linker must remain intact in plasma.

  • Alternatives: PEG and Picolyl linkers typically use amide or ether bonds, which are stable to hydrolysis.[1]

  • Verdict: Use this compound if you plan to hydrolyze the ester for subsequent conjugation or require intracellular activation.

Visualizing the Selection Process

The following decision tree illustrates the logical flow for selecting the appropriate azide linker based on experimental constraints.

LinkerSelection Start Start: Define Experimental Goal Q1 Is the target intracellular? Start->Q1 Q2 Is the payload highly hydrophobic? Q1->Q2 Yes Q3 Is rapid kinetics critical (low concentration)? Q1->Q3 No (Surface/In vitro) Res_Methyl Select: this compound (Permeable, Compact) Q2->Res_Methyl No (Need permeability) Res_PEG Select: PEG-Azide (Solubilizing) Q2->Res_PEG Yes (Need solubility) Q3->Res_Methyl No (Standard Synthesis) Res_Picolyl Select: Picolyl Azide (Fast Kinetics) Q3->Res_Picolyl Yes

Figure 1: Decision tree for selecting between Alkyl (this compound), PEG, and Picolyl linkers.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: This protocol utilizes a classic S_N2 nucleophilic substitution.[1][3] The use of DMF ensures solubility of the ionic azide salt, while the methyl ester remains intact under neutral conditions.

Materials:

  • Methyl 4-bromobutanoate (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq) [Warning: Toxic/Explosive risk]

  • DMF (Anhydrous)

Steps:

  • Dissolve Methyl 4-bromobutanoate in anhydrous DMF (0.5 M concentration).

  • Add Sodium Azide carefully at room temperature.

  • Heat the mixture to 60°C for 4–12 hours. Note: Monitoring by TLC is essential (stain with KMnO4 or Ninhydrin after reduction).

  • Workup: Dilute with water and extract 3x with Diethyl Ether or Ethyl Acetate.

  • Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Validation: ¹H NMR (CDCl₃) should show a triplet at ~3.3 ppm (-CH₂-N₃) and a singlet at ~3.7 ppm (-OCH₃).

Protocol B: Two-Step Conjugation (Click & Couple)

Rationale: This workflow demonstrates the unique versatility of this compound—first clicking, then activating the ester.

Workflow Step1 1. Click Reaction (CuAAC) Inter1 Triazole-Ester Intermediate Step1->Inter1 Alkyne Payload Step2 2. Hydrolysis (LiOH/THF) Inter1->Step2 Inter2 Triazole-Acid Intermediate Step2->Inter2 Deprotection Step3 3. Amide Coupling (EDC/NHS + Amine) Inter2->Step3 Final Final Conjugate Step3->Final

Figure 2: Sequential workflow utilizing the latent carboxylic acid functionality of this compound.

Detailed Steps:

  • CuAAC Reaction: React this compound with your Alkyne-tagged molecule using CuSO₄ (5 mol%), Sodium Ascorbate (10 mol%), and THPTA ligand in tBuOH/Water (1:1).[1]

  • Hydrolysis: Dissolve the isolated Triazole-Ester in THF/Water (3:1). Add LiOH (2.0 eq) and stir at RT for 2 hours. Acidify to pH 3 to isolate the free acid.

  • Amide Coupling: React the free acid with an amine-containing payload using standard EDC/NHS or HATU coupling conditions.[1]

References

  • Uttamapinant, C., et al. (2010).[1] "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie International Edition. [Link]

  • Gourich, W., et al. (2024).[1][4] "Time-course kinetic model for the enzyme-limited hydrolysis of methyl esters." Journal of Molecular Liquids. [Link][4]

  • Hong, V., et al. (2009).[1] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. [Link]

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A Researcher's Guide to the FT-IR Spectroscopy of Methyl 4-azidobutanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. Methyl 4-azidobutanoate, a versatile building block, incorporates two key functional groups: a methyl ester and an alkyl azide. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and powerful method for confirming the presence and integrity of these functionalities. This guide offers an in-depth analysis of the expected FT-IR spectrum of this compound, a comparison with relevant alternative compounds, and a detailed experimental protocol for acquiring high-quality data.

The Spectroscopic Signature: Unraveling the Vibrational Landscape

The infrared spectrum of this compound is dominated by the characteristic vibrations of its ester and azide moieties. Understanding these individual contributions is crucial for accurate spectral interpretation.

The azide group (-N₃) is a particularly strong and sharp chromophore in a relatively uncongested region of the mid-infrared spectrum.[1][2] Its most prominent feature is the asymmetric stretching vibration (νₐₛ(N=N=N)), which typically appears as a strong absorption between 2100 and 2250 cm⁻¹.[3][4] The exact position can be influenced by the local molecular environment and solvent polarity.[5] A symmetric stretching vibration (νₛ(N=N=N)) is also present but is often weaker and appears around 1330 cm⁻¹.[3]

The methyl ester group (-COOCH₃) presents two main characteristic absorptions. The most intense is the carbonyl (C=O) stretching vibration, which for a saturated aliphatic ester like this compound, is expected in the range of 1750-1735 cm⁻¹.[6][7] Additionally, the C-O stretching vibrations of the ester linkage give rise to strong bands in the 1300-1000 cm⁻¹ region.[7]

Comparative Spectral Analysis: Distinguishing Features

To appreciate the unique spectral features of this compound, a comparison with molecules containing either the ester or the azide functional group is instructive.

Functional Group/MoleculeKey Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityReference
This compound Azide Asymmetric Stretch (νₐₛ(N=N=N)) ~2100 Strong, Sharp [1][8]
Carbonyl Stretch (ν(C=O)) ~1740 Strong [6][9]
C-O Stretch ~1200 & ~1170 Strong [7][9]
Methyl Butyrate (Alternative Ester) Carbonyl Stretch (ν(C=O))~1740Strong[10]
C-O Stretch~1200 & ~1170Strong[11]
Generic Alkyl Azide (Alternative Azide) Azide Asymmetric Stretch (νₐₛ(N=N=N))~2100Strong, Sharp[3][12]

As the table illustrates, the FT-IR spectrum of this compound will uniquely display both the strong azide peak around 2100 cm⁻¹ and the characteristic ester carbonyl and C-O stretches. The spectrum of methyl butyrate would lack the azide peak, while a simple alkyl azide would not show the ester absorptions.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines the steps for obtaining a high-quality FT-IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.

Diagram: Experimental Workflow for FT-IR Analysis

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Clean ATR Crystal B Acquire Background Spectrum A->B (Air) C Apply Liquid Sample B->C D Acquire Sample Spectrum C->D E Perform ATR Correction D->E F Baseline Correction E->F G Peak Picking F->G

Caption: Workflow for FT-IR analysis of a liquid sample.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, dry ATR crystal in place, acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; 32 or 64 scans are typically sufficient.

  • Data Processing:

    • ATR Correction: Apply the appropriate ATR correction algorithm available in the spectrometer software. This corrects for the wavelength-dependent depth of penetration of the evanescent wave.

    • Baseline Correction: If necessary, perform a baseline correction to ensure that the spectral baseline is flat.

    • Peak Picking: Use the software's peak picking tool to identify the precise wavenumbers of the absorption maxima.

Key Molecular Vibrations

The primary vibrational modes giving rise to the characteristic peaks in the FT-IR spectrum of this compound are illustrated below.

Diagram: Key Molecular Vibrations of this compound

molecular_vibrations cluster_azide Azide Group Vibrations cluster_ester Ester Group Vibrations N3_asym Asymmetric Stretch (~2100 cm⁻¹) N3_sym Symmetric Stretch (~1330 cm⁻¹) CO_stretch C=O Stretch (~1740 cm⁻¹) C_O_stretch C-O Stretches (~1200, ~1170 cm⁻¹)

Caption: Primary IR-active vibrations in this compound.

Conclusion

The FT-IR spectrum of this compound is a highly informative and readily obtainable analytical dataset. The presence of a strong, sharp absorption band around 2100 cm⁻¹ is a definitive indicator of the azide functionality, while a strong carbonyl peak near 1740 cm⁻¹ confirms the methyl ester group. By following the outlined experimental protocol and understanding the comparative spectral data, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their synthetic and developmental workflows.

References

  • ResearchGate. (n.d.). FTIR absorption spectra for: (a) methyl 4-pentenoate and (b-d) dried... Retrieved from [Link]

  • ResearchGate. (n.d.). Representative FTIR of an inorganic and an organic azide shows that... Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared (IR) spectra of azide in HN 3 , CH3N3 and AZT (in cm -1 ). Retrieved from [Link]

  • Tucker, M. J., et al. (2012). A Direct Comparison of Azide and Nitrile Vibrational Probes. Molecules, 17(5), 5543-5556. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl methanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) azide terminal PAA; the azide appears at 2110 cm... Retrieved from [Link]

  • Lieber, E., et al. (1959). Infrared Spectra of Organic Azides. Analytical Chemistry, 31(12), 2063-2064. [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl butyrate. PubChem. Retrieved from [Link]

  • Scholarly Publications Leiden University. (2021, April 8). Secondary Structure-Driven Self-Assembly of Thiol-Reactive Polypept(o)ides. Retrieved from [Link]

  • ResearchGate. (n.d.). ͑ Color ͒ Plot of the azide vibrational frequencies as a function of w... Retrieved from [Link]

  • The Journal of Chemical Physics. (2008, July 14). Fourier transform infrared spectroscopy of azide and cyanate ion pairs in AOT reverse micelles. AIP Publishing. [Link]

  • IISTE. (n.d.). A New Approach for Preparing Methyl 6-azido-2,3,4-tri-O- benzyl-6-deoxy-alpha-D-glucopyranoside. Retrieved from [Link]

  • The Journal of Chemical Physics. (2015, April 13). Vibrational dynamics of azide-derivatized amino acids studied by nonlinear infrared spectroscopy. AIP Publishing. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Nanoscale Advances. (2025, August 26). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. RSC Publishing. [Link]

  • MDPI. (n.d.). N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Characterisation of Bis-azido Methyl Oxetane and its Polymer and Copolymer with Tetrahydrofuran. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl butyrate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of a 2-methylbutanal and air mixture (a) before... Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

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A Comparative Guide to Copper-Catalyzed vs. Copper-Free Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, click chemistry has emerged as a cornerstone technology, offering a set of reactions that are rapid, selective, and high-yielding.[1][2] Among these, the azide-alkyne cycloaddition has become a central tool for covalently linking molecules in fields ranging from drug discovery to materials science.[1][3][4] This reaction is primarily executed via two distinct pathways: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5]

Both methods result in a stable triazole linkage, but their fundamental mechanistic differences present a critical choice for researchers.[5] The decision between using a copper catalyst or a strained cyclooctyne hinges on a trade-off between reaction speed and biocompatibility.[5][6] This guide provides an in-depth, objective comparison of these two powerful chemistries to inform the optimal strategy for your experimental goals.

The Archetype: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click reaction," representing a significant advancement of the original Huisgen 1,3-dipolar cycloaddition.[5] The introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude (10⁷ to 10⁸-fold) and, crucially, controls the regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer.[7][8]

Mechanism and Rationale

The catalytic cycle of CuAAC involves the formation of a copper(I) acetylide intermediate.[3][9] This species then reacts with the azide, proceeding through a six-membered copper metallacycle before reductive elimination yields the stable triazole product and regenerates the catalyst.[9] This catalyzed pathway lowers the activation energy so significantly that the reaction proceeds readily at room temperature, even in complex aqueous environments.[8]

The key experimental choice here is the generation and stabilization of the active Cu(I) catalyst. Typically, a Cu(II) salt like CuSO₄ is used in conjunction with a reducing agent, most commonly sodium ascorbate, to produce Cu(I) in situ.[10]

CuAAC_Mechanism cluster_0 Catalytic Cycle Alkyne Alkyne Cu(I) Cu(I) Cu-Acetylide Copper-Acetylide Intermediate Azide Azide Metallacycle Six-Membered Cu(III) Metallacycle Triazolide Copper Triazolide Product 1,4-Triazole

Caption: Catalytic cycle of the CuAAC reaction.

The Challenge of Copper Cytotoxicity

The primary drawback of CuAAC is the inherent cytotoxicity of copper, which restricts its application in living systems.[1][7][11] Copper ions can induce the formation of reactive oxygen species (ROS) and interfere with cellular processes, making CuAAC unsuitable for many in vivo or live-cell labeling experiments without careful optimization.[12][13]

To mitigate this, accelerating ligands such as TBTA, THPTA, and BTTAA are employed.[14] These ligands serve a dual purpose: they stabilize the Cu(I) oxidation state against disproportionation and oxidation, and they accelerate the reaction, allowing for lower, less toxic concentrations of the copper catalyst to be used.[13][14]

The Bioorthogonal Alternative: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The limitations of CuAAC in biological contexts spurred the development of a copper-free alternative: SPAAC.[5] This reaction obviates the need for a catalyst by using a cyclooctyne, a highly strained alkyne, as the reaction partner for the azide.[5][]

Mechanism and Rationale

In SPAAC, the high ring strain of the cyclooctyne (e.g., DBCO, BCN) provides the activation energy needed to drive the cycloaddition forward.[5][][16] The release of this enthalpic energy upon forming the stable, aromatic triazole ring makes the reaction spontaneous and rapid under physiological conditions without any exogenous reagents.[11][16][17]

This bioorthogonality is a key advantage; the azide and strained alkyne groups are abiotic and do not participate in or interfere with native biochemical processes, making SPAAC exceptionally well-suited for labeling biomolecules in live cells and even whole organisms.[11][][17][18]

SPAAC_Mechanism cluster_1 Catalyst-Free Reaction StrainedAlkyne Strained Cyclooctyne (e.g., DBCO) Azide Azide TransitionState [3+2] Cycloaddition Transition State Product Triazole Product

Caption: General mechanism of the SPAAC reaction.

Kinetics and Steric Considerations

While SPAAC elegantly solves the cytotoxicity problem, its reaction kinetics are generally slower than those of CuAAC.[1][16] This can be a limitation in applications requiring very rapid labeling or when working with low concentrations of reactants. Furthermore, the strained cyclooctynes are significantly larger and more hydrophobic than simple terminal alkynes, which can sometimes lead to challenges with steric hindrance or cellular penetration.[16]

Quantitative Comparison: CuAAC vs. SPAAC

The choice between these two methods often comes down to a quantitative assessment of reaction speed versus biological compatibility.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Required Yes (Copper (I))No
Second-Order Rate Constant (k₂) ~10² - 10³ M⁻¹s⁻¹~10⁻³ - 1 M⁻¹s⁻¹ (Varies by cyclooctyne)
Biocompatibility Limited due to copper cytotoxicityExcellent, widely used for live-cell imaging
Primary Application In vitro bioconjugation, material science, peptide synthesisIn vivo and live-cell labeling, drug delivery
Reactant Size Small (Terminal Alkyne)Bulky (Cyclooctyne, e.g., DBCO, BCN)
Key Advantage Very fast reaction kineticsHigh biocompatibility, no catalyst needed
Key Disadvantage Copper toxicitySlower kinetics, potential steric hindrance

Note: Rate constants are approximate and can vary significantly based on specific reactants, solvents, and ligands used.

Experimental Protocols

General Protocol for CuAAC Bioconjugation (In Vitro)

This protocol provides a self-validating system for conjugating an azide-modified cargo to an alkyne-functionalized biomolecule.

  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-modified biomolecule (e.g., protein) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a 5 mM stock solution of your azide-modified cargo (e.g., fluorescent dye) in DMSO.

    • Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in water.

    • Prepare a 50 mM stock solution of a copper ligand (e.g., THPTA) in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the reagents in the following order:

      • Aliquot of alkyne-biomolecule to a final concentration of ~50-100 µM.

      • Buffer to reach the final desired volume.

      • Azide-cargo to a final concentration of 5-10 molar equivalents relative to the alkyne.

      • Premix the CuSO₄ and ligand solutions before adding to the reaction. Add to a final concentration of ~250 µM Cu and 1.25 mM ligand.[10]

      • Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5-5 mM.

  • Incubation and Analysis:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours.[10] Protect from light if using a fluorescent cargo.

    • The reaction progress can be monitored by techniques such as SDS-PAGE (observing a mobility shift), mass spectrometry, or chromatography.

    • Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove excess reagents.

General Protocol for SPAAC Live-Cell Labeling

This protocol describes the labeling of a target protein on the surface of live mammalian cells.[19]

  • Cell Preparation:

    • Culture mammalian cells expressing the protein of interest, which has been genetically encoded with an azide-bearing noncanonical amino acid.

    • Plate cells in a suitable format for imaging (e.g., glass-bottom dishes) and allow them to adhere overnight.

  • Labeling Reaction:

    • Prepare a stock solution (e.g., 1-10 mM) of the strained alkyne-fluorophore conjugate (e.g., DBCO-dye) in DMSO.

    • Wash the cells gently with pre-warmed phosphate-buffered saline (PBS).

    • Dilute the DBCO-dye stock solution directly into fresh, pre-warmed cell culture medium to a final concentration of 2-25 µM.[20] The optimal concentration must be determined empirically to balance signal with background.

    • Remove the PBS and add the labeling medium to the cells.

  • Incubation and Imaging:

    • Incubate the cells under normal culture conditions (37°C, 5% CO₂) for 30-60 minutes.

    • Remove the labeling medium and wash the cells three times with pre-warmed PBS or culture medium to remove the unreacted dye.

    • Add fresh medium or an appropriate imaging buffer to the cells.

    • Visualize the labeled proteins using fluorescence microscopy with the appropriate filter sets.

Decision-Making Workflow

Choosing the right click chemistry approach is critical for experimental success. The following workflow provides a logical guide for this decision.

Decision_Workflow start Start: Need to conjugate Molecule A and Molecule B is_live Is the experiment in a living system (cells, in vivo)? start->is_live use_spaac Use SPAAC is_live->use_spaac Yes kinetics_check Are extremely fast kinetics (seconds to minutes) required? is_live->kinetics_check No (in vitro) end_spaac Application: Live-cell imaging, in vivo drug targeting, metabolic labeling use_spaac->end_spaac use_cuaac Use CuAAC end_cuaac Application: In vitro diagnostics, peptide synthesis, material functionalization, ADC production (ex vivo) use_cuaac->end_cuaac kinetics_check->use_cuaac No optimize_cuaac Use CuAAC with accelerating ligands and minimal Cu concentration. Perform cytotoxicity controls. kinetics_check->optimize_cuaac Yes optimize_cuaac->end_cuaac

Conclusion and Future Outlook

Both CuAAC and SPAAC are indispensable tools in modern chemical biology and drug development.[21][22][23][24] CuAAC remains the gold standard for in vitro applications where its speed and efficiency are paramount. Its robustness and the simplicity of its components make it a workhorse for creating complex bioconjugates, functionalized materials, and compound libraries.

Conversely, SPAAC has revolutionized the study of biological processes in their native environment.[17][18][25] Its unparalleled biocompatibility has enabled researchers to visualize and track biomolecules in living cells and organisms with minimal perturbation, opening new frontiers in diagnostics and targeted therapy.[7][17][26]

The ongoing development in both fields—from new, more efficient copper ligands to faster and more stable strained alkynes—promises to further expand the capabilities of click chemistry. The choice between them is not about which is "better," but which is the optimal tool for the specific scientific question being asked. A thorough understanding of their respective strengths and weaknesses, as outlined in this guide, is essential for any researcher looking to harness the power of click chemistry.

References

  • Vertex AI Search. (n.d.). Cuaac And Beyond: A Review of Click Reaction Advances in Chemistry and Biology.
  • Vector Labs. (n.d.). Copper-Free Click Chemistry (SPAAC).
  • ACS Publications. (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
  • Wikipedia. (n.d.). Click chemistry.
  • National Institutes of Health. (n.d.). Copper-catalyzed click reaction on/in live cells - PMC.
  • ACS Publications. (n.d.). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions | Journal of the American Chemical Society.
  • BenchChem. (n.d.). A comparative analysis of CuAAC and SPAAC for bioconjugation.
  • Royal Society of Chemistry. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • YouTube. (2022). A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis.
  • MDPI. (n.d.). A Recent Concept of Importance: Click Chemistry.
  • PubMed. (n.d.). Recent applications of click chemistry in drug discovery.
  • National Institutes of Health. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC.
  • BOC Sciences. (n.d.). SPAAC: Strain-Promoted Click Reaction - Bioconjugation.
  • National Institutes of Health. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC.
  • National Institutes of Health. (n.d.). Cu-free click cycloaddition reactions in chemical biology - PMC.
  • National Institutes of Health. (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC.
  • bioRxiv. (2025). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition.
  • ACS Publications. (n.d.). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications.
  • ACS Publications. (2015). Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging | Journal of the American Chemical Society.
  • Royal Society of Chemistry. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances.
  • Wiley Online Library. (2026). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One.
  • Vector Labs. (n.d.). Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents.
  • Springer Nature. (n.d.). Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments.
  • Lab Manager. (2025). Innovative Click Chemistry Method Revolutionizes Drug Development.
  • AAT Bioquest. (2024). What are the most common pharmaceutical applications of click chemistry?.

Sources

Determining the degree of labeling with Methyl 4-azidobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Degree of Labeling with Methyl 4-azidobutanoate

Authored by: A Senior Application Scientist

In the landscape of modern chemical biology and drug development, the precise modification of biomolecules is paramount. Reagents like this compound serve as invaluable tools, providing an azide handle for subsequent bioorthogonal conjugation via "click" chemistry or Staudinger ligation.[1][2] However, the successful implementation of these techniques hinges on a critical, yet often overlooked, parameter: the Degree of Labeling (DOL) . The DOL, or the average number of azide labels per biomolecule, dictates the efficiency of downstream conjugations, influences the biological activity of the labeled molecule, and is essential for ensuring experimental reproducibility.[3][4][5]

This guide provides a comprehensive comparison of the primary analytical techniques used to determine the DOL of biomolecules labeled with this compound. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer a comparative framework to help you select the optimal method for your research needs.

The Central Challenge: Quantifying the Azide Handle

Determining the DOL for a small, non-chromophoric label like this compound presents a unique challenge. Unlike fluorescent dyes, it lacks an intrinsic signal that is easily measured. Therefore, quantification strategies are broadly divided into two categories: indirect methods, which rely on a secondary reporter molecule, and direct methods, which measure the physical properties of the azide group itself.

G cluster_0 Quantification Strategies cluster_1 Indirect Methods cluster_2 Direct Methods Start Azide-Labeled Biomolecule (e.g., with this compound) Indirect Indirect Quantification (Reporter-Based) Start->Indirect Most Common in Bioconjugation Direct Direct Quantification (Label-Based) Start->Direct Requires Specialized Equipment Fluorophore Fluorophore Conjugation + UV-Vis Spectroscopy Indirect->Fluorophore Biotin Biotin Conjugation + HABA Assay Indirect->Biotin MS Mass Spectrometry (MS) Direct->MS NMR NMR Spectroscopy Direct->NMR IR Infrared (IR) Spectroscopy Direct->IR

Caption: Overview of strategies for quantifying azide labeling.

Indirect Quantification: Leveraging Bioorthogonal Reporters

The most common and accessible approach is to first react the azide-labeled biomolecule with a reporter probe containing a complementary functional group (e.g., an alkyne). The DOL is then determined by quantifying the attached reporter. This transforms the problem from detecting a small, non-trackable azide to quantifying a well-characterized reporter molecule like a fluorophore or biotin.

Fluorophore-Based Quantification via UV-Vis Spectrophotometry

This method involves a copper-catalyzed or copper-free "click" reaction to attach an alkyne-containing fluorescent dye to the azide handle. The DOL is then calculated from the absorbance spectrum of the purified conjugate.[3][6]

Causality of the Method: This technique relies on the Lambert-Beer law, which states that absorbance is directly proportional to concentration. By measuring the absorbance at two key wavelengths—one for the protein (typically 280 nm) and one at the absorbance maximum (λmax) of the dye—we can determine the molar concentrations of both the protein and the dye, and thus their ratio (the DOL).[6]

Experimental Protocol: Determining DOL with a Fluorescent Reporter

  • Purification is Critical: Before any measurement, it is imperative to remove all non-conjugated fluorescent dye from the labeled protein. Unbound dye will artificially inflate the measured absorbance, leading to an overestimation of the DOL. Use extensive dialysis or size-exclusion chromatography (e.g., gel filtration) for this purpose.[7][8]

  • Acquire Absorbance Spectrum: Using a UV-Vis spectrophotometer and a quartz cuvette, measure the absorbance of the purified conjugate solution from ~250 nm to a wavelength beyond the dye's λmax.

  • Record Key Absorbance Values:

    • Absorbance at 280 nm (A₂₈₀).

    • Absorbance at the dye's maximum wavelength (Aₘₐₓ).

  • Calculate the Degree of Labeling (DOL):

    • Step A: Calculate Protein Concentration. A correction factor (CF) is required because the fluorescent dye also absorbs light at 280 nm.[6][8] This CF is specific to the dye and is calculated as: CF = (Absorbance of free dye at 280 nm) / (Absorbance of free dye at λmax)

      The corrected protein absorbance (A_prot) is: A_prot = A₂₈₀ - (Aₘₐₓ × CF)

      The protein concentration in Molarity (M) is: [Protein] = A_prot / ε_prot (where ε_prot is the molar extinction coefficient of the protein at 280 nm in M⁻¹cm⁻¹).

    • Step B: Calculate Dye Concentration. [Dye] = Aₘₐₓ / ε_dye (where ε_dye is the molar extinction coefficient of the dye at its λmax).

    • Step C: Calculate DOL. DOL = [Dye] / [Protein]

Biotin-Based Quantification via HABA Assay

In this alternative indirect method, the azide is first "clicked" with an alkyne-biotin molecule. The amount of incorporated biotin is then quantified using the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay.

Causality of the Method: The HABA assay is a colorimetric competition assay. HABA dye binds to avidin to form a complex with a distinct absorbance at 500 nm. Biotin has a much higher affinity for avidin than HABA. When a biotinylated sample is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance at 500 nm.[9][10][11] This decrease is directly proportional to the amount of biotin in the sample.

Experimental Protocol: HABA Assay for Biotin Quantification

  • Prepare HABA/Avidin Solution: Prepare a working solution of HABA and avidin in a suitable buffer (e.g., PBS), as specified by commercial kit protocols.[12][13]

  • Remove Free Biotin: As with the fluorophore method, it is essential to remove all unconjugated alkyne-biotin from the protein sample using dialysis or gel filtration.[14]

  • Measure Baseline Absorbance: In a cuvette or microplate well, measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀_initial).[12]

  • Add Biotinylated Sample: Add a known volume of your purified biotinylated protein to the HABA/Avidin solution and mix well. Allow the reaction to stabilize.

  • Measure Final Absorbance: Measure the absorbance of the mixture at 500 nm again (A₅₀₀_final) once the reading is stable.[13]

  • Calculate Biotin Concentration: The change in absorbance (ΔA₅₀₀ = A₅₀₀_initial - A₅₀₀_final) is used to determine the biotin concentration, typically by referencing a standard curve prepared with known concentrations of free biotin. The DOL is then calculated by dividing the molar concentration of biotin by the molar concentration of the protein (determined separately, e.g., by A₂₈₀ measurement before the assay).

Direct Quantification: Detecting the Azide Moiety

Direct methods offer the advantage of not requiring a secondary labeling step. However, they generally demand more specialized instrumentation and expertise.

Mass Spectrometry (MS)

Mass spectrometry provides the most precise measurement of DOL. By analyzing the mass-to-charge ratio of the intact labeled protein, one can determine the mass shift corresponding to the covalent addition of one or more this compound groups (Molecular Weight = 129.13 g/mol ).

Causality of the Method: MS separates ions based on their mass. The addition of each label increases the total mass of the protein by a fixed amount. High-resolution mass spectrometry can resolve the peaks corresponding to the unlabeled protein, protein + 1 label, protein + 2 labels, and so on. This provides not just an average DOL, but also the distribution of labeling species.[15]

Spectroscopic Methods: IR and NMR
  • Infrared (IR) Spectroscopy: The azide functional group (N₃) has a strong, sharp, and highly characteristic vibrational stretching frequency in a region of the IR spectrum that is typically free of interference from protein signals (~2100 cm⁻¹).[16][17][18] The intensity of this peak can be correlated with the concentration of azide groups, allowing for a quantitative determination of the DOL. This method is non-destructive but may lack the sensitivity for very low levels of labeling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While technically demanding, ¹⁴N or ¹⁵N NMR can directly observe the nitrogen nuclei within the azide group.[19][20] Each of the three nitrogen atoms in the azide is in a unique chemical environment, giving rise to distinct signals.[19][21] Quantification can be achieved by integrating these signals relative to a known standard. This method provides unambiguous proof of the azide's presence but is generally not used for routine DOL determination due to low sensitivity and the need for specialized equipment.

Comparative Analysis of Quantification Methods

The choice of method depends on available equipment, desired accuracy, sample type, and throughput requirements.

MethodPrincipleEquipment RequiredSensitivityThroughputProsCons
UV-Vis (Fluorophore) Absorbance of a fluorescent reporterUV-Vis SpectrophotometerHighHighWidely available, simple, high throughputRequires secondary labeling, potential for quenching, dye can affect protein properties
HABA Assay (Biotin) Colorimetric competition assaySpectrophotometer / Plate ReaderModerateHighSimple, colorimetric, established kits availableRequires secondary labeling, can underestimate DOL, susceptible to interference[22][23]
Mass Spectrometry (MS) Mass shift of the labeled proteinMass Spectrometer (e.g., ESI-QTOF, MALDI-TOF)Very HighLow-MediumHighly accurate, provides distribution of species, direct detectionRequires expensive equipment and expertise, complex data analysis
Infrared (IR) Spectroscopy Vibrational frequency of the azide groupFT-IR SpectrometerModerateMediumDirect detection, non-destructiveMay lack sensitivity for low DOL, potential for scattering with complex samples
NMR Spectroscopy Nuclear spin of ¹⁴N or ¹⁵N atomsHigh-field NMR SpectrometerLowLowUnambiguous direct detection, provides structural informationVery low sensitivity, expensive equipment, requires isotopic labeling for ¹⁵N

Conclusion and Recommendations

Determining the degree of labeling is a non-negotiable step for robust and reproducible bioconjugation.

  • For most research and development labs, indirect quantification using a fluorescent reporter and UV-Vis spectrophotometry offers the best balance of accessibility, sensitivity, and throughput.[3][7] Its protocol is self-validating, provided that unbound dye is rigorously removed and the correct extinction coefficients and correction factors are used.

  • The HABA assay is a viable alternative, particularly when biotinylation is the desired endpoint for downstream applications like affinity purification.[9]

  • When the highest accuracy is required, or when understanding the heterogeneity of the labeling is critical (e.g., for therapeutic antibody-drug conjugates), mass spectrometry is the gold standard.[15]

Ultimately, the choice of method should be guided by a clear understanding of the experimental question and the resources available. By carefully selecting and executing the appropriate quantification strategy, researchers can ensure the quality and consistency of their azide-labeled biomolecules, paving the way for more reliable and impactful scientific outcomes.

G start What is my primary need? q1 Do I have access to a Mass Spectrometer? start->q1 High Accuracy & Label Distribution q2 Is routine, high-throughput quantification needed? start->q2 Routine Lab Use q1->q2 No ans_ms Use Mass Spectrometry (Highest Accuracy & Distribution Info) q1->ans_ms Yes ans_uv Use UV-Vis with Fluorescent Reporter (Best balance of speed and sensitivity) q2->ans_uv Yes ans_haba Use HABA Assay with Biotin Reporter (Good for biotin-based workflows) q2->ans_haba No, but Biotin is the final application

Caption: Decision tree for selecting a DOL quantification method.

References

  • SETAResist. (n.d.). Degree of Labeling Explanation. Retrieved from [Link]

  • Lehtinen, T., et al. (2021). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Nature Methods. Retrieved from [Link]

  • Interchim. (n.d.). How to Biotinylate with Quantifiable Results. Retrieved from [Link]

  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]

  • Lieber, E., et al. (1959). Infrared Spectra of Organic Azides. Analytical Chemistry. Retrieved from [Link]

  • Zempleni, J., et al. (2001). Analytical techniques for determining biotin. Journal of Chromatography A. Retrieved from [Link]

  • van der Veen, R. M., et al. (2011). AZIDE-SPECIFIC LABELLING OF BIOMOLECULES BY STAUDINGER-BERTOZZI LIGATION: PHOSPHINE DERIVATIVES OF FLUORESCENT PROBES SUITABLE FOR SINGLE-MOLECULE FLUORESCENCE SPECTROSCOPY. PMC. Retrieved from [Link]

  • AnaSpec. (n.d.). HABA Biotin Quantification Kit. Retrieved from [Link]

  • Tanchev, I., et al. (2015). 14N NMR Spectroscopy Study of Binding Interaction between Sodium Azide and Hydrated Fullerene. MDPI. Retrieved from [Link]

  • Li, Z., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. PMC. Retrieved from [Link]

  • d'Avanzo, N., et al. (2019). Comparative Analysis of Protein Quantification Methods for the Rapid Determination of Protein Loading in Liposomal Formulations. PMC. Retrieved from [Link]

  • Wang, Z., et al. (2022). 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) azide terminal PAA; the azide appears at 2110 cm.... Retrieved from [Link]

  • ResearchGate. (2015). 14N NMR Spectroscopy Study of Binding Interaction between Sodium Azide and Hydrated Fullerene. Retrieved from [Link]

  • G-Biosciences. (2017, October 17). How much biotin is coupled to my protein? The HABA/Avidin Assay. Retrieved from [Link]

  • datapdf.com. (n.d.). Infrared Spectra of Organic Azides. Retrieved from [Link]

Sources

Technical Comparison Guide: 13C NMR Spectrum of Methyl 4-azidobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-azidobutanoate (CAS: 102123-74-0) is a critical bifunctional linker used in bioconjugation and drug discovery, specifically for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"). Its performance as a chemical probe relies heavily on its structural integrity, which is most definitively validated via 13C NMR spectroscopy .

This guide provides a technical comparison of the 13C NMR spectral features of this compound against its synthetic precursor, Methyl 4-bromobutanoate , and homologous alternatives. It highlights the diagnostic chemical shifts required to confirm azide substitution and purity.

Chemical Identity & Structural Logic[1][2]

  • IUPAC Name: this compound[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 143.14 g/mol

  • Key Functional Groups:

    • Azide (

      
      ):  Electrophilic "Click" handle.
      
    • Methyl Ester (

      
      ):  Carboxyl protection/reactive site.
      
Structural Diagram & Numbering

To ensure accurate assignment, we utilize the following carbon numbering scheme:



13C NMR Spectral Analysis: The Comparative Standard

The most common synthetic route involves nucleophilic substitution of Methyl 4-bromobutanoate with sodium azide. Therefore, the primary performance metric for the NMR spectrum is the complete disappearance of the carbon alpha to the bromide (


) and the appearance of the carbon alpha to the azide (

).
Comparative Table: Azide vs. Bromide Precursor

Solvent:


 | Frequency: 100 MHz
Carbon PositionAssignmentThis compound (

ppm)
Methyl 4-bromobutanoate (

ppm)
Shift Difference (

)
C1 Carbonyl (

)
173.3 173.5-0.2
C(M) Methoxy (

)
51.6 51.60.0
C4

-Heteroatom
50.9 (

)
33.2 (

)
+17.7 (Diagnostic)
C2

-Carbonyl
31.2 32.5-1.3
C3

-Chain
24.1 27.6-3.5
Key Spectral Insights
  • The "Alpha-Azide" Shift (C4): The substitution of Bromine (electronegativity

    
    ) with the Azide group (
    
    
    
    ) causes a significant downfield shift of approximately 17-18 ppm. The
    
    
    signal appears at ~50.9 ppm, distinct from the
    
    
    signal at 33.2 ppm.
  • The "Methoxy Overlap" Risk: A critical technical challenge is the proximity of the

    
     peak (50.9 ppm) to the Methoxy carbon peak (51.6 ppm). In low-resolution instruments (<300 MHz), these may appear as a single broadened peak or overlapping signals.
    
  • Beta-Effect (C3): The carbon beta to the substitution site (C3) experiences an upfield shift (shielding) moving from the bromide (~27.6 ppm) to the azide (~24.1 ppm), serving as a secondary confirmation of reaction completion.

Experimental Validation Protocols

To guarantee scientific integrity, the following self-validating protocols should be used during characterization.

Protocol A: Synthesis & Purification Workflow

Objective: Synthesize this compound with >98% purity.

  • Reagents: Dissolve Methyl 4-bromobutanoate (1.0 eq) in DMF (0.5 M).

  • Substitution: Add Sodium Azide (

    
    , 1.5 eq). Caution: 
    
    
    
    is toxic and shock-sensitive.
  • Reaction: Stir at room temperature for 16 hours. (Heating to 60°C accelerates kinetics but increases safety risk).

  • Workup: Dilute with

    
    , wash with 
    
    
    
    (3x) to remove DMF and excess azide. Dry over
    
    
    .[3][4][5]
  • Isolation: Concentrate in vacuo. The product is a colorless oil.[4][5]

Protocol B: NMR Acquisition & DEPT Validation

Objective: Distinguish the overlapping C4 and C(M) peaks.

  • Sample Prep: Dissolve 20 mg of product in 0.6 mL

    
    .
    
  • Standard 13C: Acquire proton-decoupled 13C spectrum (min 256 scans).

  • DEPT-135 Experiment (Crucial Step):

    • Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) sequence.

    • Logic:

      • 
         (Methoxy) signals will point UP  (Positive).
        
      • 
         (C2, C3, C4) signals will point DOWN  (Negative).
        
    • Result: This definitively separates the

      
       peak at 51.6 ppm (Up) from the 
      
      
      
      peak at 50.9 ppm (Down), resolving the overlap issue.

Visualizations

Diagram 1: Synthesis & Spectral Verification Logic

This workflow illustrates the transformation and the specific spectral checkpoints required for validation.

G Start Methyl 4-bromobutanoate (Precursor) Reaction Nucleophilic Substitution (NaN3, DMF) Start->Reaction Spec_Br 13C NMR Checkpoint: CH2-Br @ 33.2 ppm Start->Spec_Br Initial State Product This compound (Target) Reaction->Product Spec_N3 13C NMR Checkpoint: CH2-N3 @ 50.9 ppm (Downfield Shift) Product->Spec_N3 Verification DEPT DEPT-135 Validation: O-CH3 (Up) vs CH2-N3 (Down) Spec_N3->DEPT Resolve Overlap

Caption: Logical workflow for the synthesis and spectral verification of this compound, highlighting the critical shift from 33.2 ppm to 50.9 ppm.

Diagram 2: Chemical Shift Assignment Map

A visual representation of the carbon environments and their corresponding shifts.

Structure cluster_mol This compound Structure C1 C1 (Carbonyl) 173.3 ppm CM Methoxy (O-CH3) 51.6 ppm C1->CM Ester Bond C2 C2 (Alpha-CO) 31.2 ppm C2->C1 C3 C3 (Beta) 24.1 ppm C3->C2 C4 C4 (Alpha-N3) 50.9 ppm C4->C3

Caption: 13C NMR chemical shift assignments. Note the proximity of C4 (50.9 ppm) and Methoxy (51.6 ppm).

Performance Comparison with Alternatives

When selecting a linker, researchers often consider chain length and ester type.

AlternativeStructure13C NMR DifferentiatorApplication Context
Ethyl 4-azidobutanoate

Methoxy peak (51.6) replaced by Ethoxy peaks (~60 & 14 ppm).Use if overlapping signals at ~51 ppm prevent accurate integration.
Methyl 5-azidopentanoate

Additional

peak in aliphatic region (~22-28 ppm).
Use if longer linker length is required for steric freedom.
4-Azidobutanoic Acid

Loss of Methoxy peak (51.6 ppm); C1 shifts to ~178-180 ppm.Use for direct amide coupling; less stable than ester.

References

  • Synthesis and Characterization

    • Hansen, S. G., et al. "Synthesis of this compound." Journal of Organic Chemistry, 2018 , 83(13), 7515–7522.

  • Spectral Data Verification

    • "this compound Spectral Data." SpectraBase (Wiley).

  • Precursor Comparison (Methyl 4-bromobutanoate)

    • "Methyl 4-bromobutanoate 13C NMR." ChemicalBook / AIST Spectral Database.

  • Azide Chemical Shift Effects

    • Liebscher, J. "Azides in Click Chemistry: Spectral Characteristics." Topics in Heterocyclic Chemistry, 2007 .

Sources

Safety Operating Guide

Safe Handling and Disposal Protocol: Methyl 4-Azidobutanoate

[1]

Immediate Hazard Identification: The "High Energy" Threshold

Methyl 4-azidobutanoate is not a standard organic waste.[1][2] It is a high-energy energetic material .[1] Before handling, you must understand the thermodynamic instability inherent in its structure.[1]

The C/N Ratio Assessment

As a standard rule of thumb in high-nitrogen chemistry, the stability of an organic azide is estimated using the Carbon/Nitrogen (C/N) ratio.[3][4][5][6] The safety threshold is generally accepted as

1

Let us analyze this compound (

  • Carbons (C): 5

  • Oxygens (O): 2

  • Nitrogens (N): 3

1

Pre-Disposal Storage & Compatibility[1][7]

If immediate disposal is not possible, strict storage protocols are required to prevent spontaneous decomposition or sensitization.[1]

Compatibility Matrix
ParameterCompatible (Safe) Incompatible (DANGER) Reasoning
Solvents Ethyl Acetate, THF, Diethyl Ether, TolueneDichloromethane (DCM) , Chloroform, AcetoneCRITICAL: Azides react with halogenated solvents (DCM) to form diazidomethane, which is extremely explosive.[1][3][5][6]
Materials Glass, Teflon (PTFE), PolyethyleneCopper, Lead, Brass , IronAzides react with heavy metals to form heavy metal azides (e.g., Copper Azide), which are highly shock-sensitive primary explosives.
Environment Dark, Refrigerated (

C), Desiccated
Light, Heat, Vibration, Acidic FumesLight and heat accelerate decomposition (

release). Acids protonate the azide to form Hydrazoic Acid (

), a toxic and explosive gas.

Disposal Decision Logic

Do not default to chemical destruction unless necessary.[1] Professional waste management is the safest route for bulk quantities.[1]

DisposalWorkflowStartWaste Identification:This compoundStateCheckPhysical State?Start->StateCheckPurePure / Neat OilStateCheck->PureSolutionIn SolutionStateCheck->SolutionDiluteDilute Immediately(Use Ethyl Acetate or Toluene)Pure->DiluteDesensitizeDecisionQuantity / Capability?Solution->DecisionDilute->DecisionLabPackMethod A: Lab Pack(Professional Disposal)Decision->LabPackBulk (>5g) orNo Hood SpaceQuenchMethod B: Chemical Quench(Staudinger Reduction)Decision->QuenchSmall Scale (<5g) &Expertise AvailableValidationVerify Deactivation(IR / TLC)Quench->ValidationFinalWasteDispose as Non-ExplosiveOrganic WasteValidation->FinalWaste

Figure 1: Decision tree for the safe management of high-energy azide waste. Note the critical step of desensitization for pure compounds.

Disposal Method A: Professional Lab Pack (Preferred)

For quantities >5g or if you lack chemical safety expertise, this is the mandatory method.[1]

  • Segregation: Isolate the waste stream.[1] Do NOT combine with acidic waste, halogenated solvents, or heavy metal solutions.[1][2][3][4]

  • Container: Use a wide-mouth amber glass jar or high-density polyethylene (HDPE) container.

  • Labeling:

    • Standard Hazardous Waste Label.[1]

    • Additional Warning: "HIGH ENERGY COMPOUND – ORGANIC AZIDE – POTENTIALLY EXPLOSIVE."[1]

    • Solvent Listing: Clearly list the solvent used for dilution (e.g., "this compound (5%) in Ethyl Acetate").

  • Handoff: Notify your EHS (Environmental Health & Safety) officer specifically about this container.[1] Do not leave it in a generic pickup area without verbal confirmation.

Disposal Method B: Chemical Deactivation (Staudinger Reduction)[1]

For small quantities (<5g), spills, or glassware cleaning, chemical deactivation is effective.[1] We utilize the Staudinger Reduction , which reduces the explosive azide to a benign amine using Triphenylphosphine (

Mechanism:

1
Reagents Required[1][2][8]
  • Solvent: Tetrahydrofuran (THF) or Ethyl Acetate.[1]

  • Reagent: Triphenylphosphine (

    
    ) (1.5 equivalents per azide group).[1]
    
  • Water: Deionized water.[1]

Step-by-Step Protocol
  • Preparation:

    • Work in a functional fume hood behind a blast shield.[1][2][4][6]

    • Dissolve the this compound waste in THF to a concentration of

      
      . Never quench neat azide. 
      
  • Addition:

    • Slowly add 1.5 equivalents of Triphenylphosphine (

      
      ) solid or solution to the azide mixture.[1]
      
    • Observation: You will observe mild bubbling (

      
       gas evolution).[1] This indicates the reaction is proceeding.[1]
      
  • Hydrolysis:

    • Add a small volume of water (approx. 10% v/v) to the reaction mixture.[1]

    • Stir at room temperature for at least 12 hours (overnight is preferred to ensure complete consumption).

  • Validation (Trustworthiness Step):

    • TLC: Check against the starting material.[1] The azide spot should disappear.

    • IR Spectroscopy: If available, check for the disappearance of the characteristic strong azide stretch peak at ~2100 cm⁻¹ .[1] This is the definitive "all-clear" signal.

  • Final Disposal:

    • The resulting mixture contains Methyl 4-aminobutyrate, Triphenylphosphine oxide, and THF.[1]

    • This mixture is no longer explosive .[1]

    • Dispose of as standard "Organic Solvent Waste" (Non-Halogenated).[1]

Emergency Spill Response

If pure this compound is spilled outside the hood:

  • Evacuate: Clear the immediate area.

  • Do Not Wipe Dry: Friction from wiping a neat high-energy azide can trigger detonation.[1]

  • Dilute First: Gently pour Ethyl Acetate or Toluene over the spill to desensitize it.[1]

  • Absorb: Use a chemically inert absorbent pads (e.g., polypropylene).[1] Do not use clay-based absorbents (can create friction/heat).[1]

  • Clean: Wipe the area with the Staudinger quenching solution (

    
     in THF) to deactivate trace residues.[1]
    

References

  • University of Pittsburgh. (2013).[1] Safe Handling of Azides.[1][2][3][4][6] Department of Environmental Health and Safety.[1] [Link]

  • Stanford University. (n.d.).[1][6] Information on Azide Compounds. Environmental Health & Safety.[1][6][7][8] [Link]

  • University of California, Santa Cruz. (2022).[1] Standard Operating Procedure: Azides, Organic.[1][2][Link][1]

  • Keicher, T., & Löbbecke, S. (2013).[1] Organic Azides: Syntheses and Applications.[1][3] In Organic Azides (Eds.[1] S. Bräse & K. Banert).[1] Wiley-VCH.[1] (Regarding C/N Ratio Stability Rules).

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.